Product packaging for 6-Chloro-4-methylquinoline(Cat. No.:CAS No. 41037-29-0)

6-Chloro-4-methylquinoline

Cat. No.: B1367173
CAS No.: 41037-29-0
M. Wt: 177.63 g/mol
InChI Key: NPPPLXJXZOCDHJ-UHFFFAOYSA-N
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Description

6-Chloro-4-methylquinoline (CAS 41037-29-0) is a quinoline-based chemical building block of significant interest in medicinal chemistry and drug discovery. It serves as a versatile synthetic intermediate for the development of novel therapeutic agents. Research has demonstrated that 4-aryl-6-chloro-quinoline derivatives, synthesized using this compound as a core scaffold, exhibit potent in vitro anti-hepatitis B virus (HBV) activity . Specific derivatives have shown significant inhibition against HBV DNA replication in HepG2.2.15 cells, with IC50 values in the low micromolar range (e.g., 4.4–9.8 μM), demonstrating activity comparable to the positive control tenofovir . Some optimized compounds also displayed low cytotoxicity, resulting in high selectivity indices (SI), which highlights the potential of the this compound template for developing effective non-nucleoside anti-HBV agents with a potentially novel mechanism of action . The chlorine atom at the 6-position and the methyl group at the 4-position provide reactive sites for further functionalization, making it a valuable precursor for constructing diverse chemical libraries for biological screening . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes. Proper storage conditions are sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClN B1367173 6-Chloro-4-methylquinoline CAS No. 41037-29-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-4-5-12-10-3-2-8(11)6-9(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPPLXJXZOCDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40505620
Record name 6-Chloro-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41037-29-0
Record name 6-Chloro-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Chloro-4-methylquinoline: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Synthesis, Properties, and Applications of a Key Heterocyclic Building Block

CAS Number: 41037-29-0[1]

Introduction

6-Chloro-4-methylquinoline is a halogenated quinoline derivative that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and materials science. The quinoline scaffold itself is a privileged structure, forming the core of numerous biologically active compounds. The strategic placement of a chloro group at the 6-position and a methyl group at the 4-position imparts unique physicochemical properties and reactivity to the molecule, making it a valuable intermediate in the synthesis of a diverse array of functional molecules. This technical guide provides a comprehensive overview of this compound, detailing its properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and development.

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, reactivity, and application. A summary of its key properties is presented below.

PropertyValueSource
CAS Number 41037-29-0[1]
Molecular Formula C₁₀H₈ClN[1]
Molecular Weight 177.63 g/mol [1]
Appearance Solid (form may vary)
Melting Point Data not consistently available for this compound. For the related compound 2-chloro-4-methylquinoline, the melting point is 55-58 °C.
Boiling Point Data not consistently available for this compound. For the related compound 2-chloro-4-methylquinoline, the boiling point is 296 °C.
Solubility Generally soluble in organic solvents such as butanediol and carbon tetrachloride.[1] Insoluble in water.[2]
Purity Typically available in purities of ≥95%.[1]

Synthesis of this compound

The synthesis of the quinoline core can be achieved through several classic named reactions, which can be adapted for the preparation of this compound. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern. The most relevant methods include the Combes, Doebner-von Miller, and Gould-Jacobs reactions.[3]

Conceptual Synthetic Approach: The Combes Synthesis

The Combes quinoline synthesis is a robust method that involves the acid-catalyzed condensation of an aniline with a β-diketone.[4][5] For the synthesis of this compound, 4-chloroaniline would serve as the aniline component, and acetylacetone (a β-diketone) would provide the remaining atoms for the quinoline ring.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 4-Chloroaniline 4-Chloroaniline Condensation Condensation 4-Chloroaniline->Condensation Acetylacetone Acetylacetone Acetylacetone->Condensation Cyclization Cyclization Condensation->Cyclization Schiff Base Intermediate Dehydration Dehydration Cyclization->Dehydration Acid Catalyst (e.g., H₂SO₄) This compound This compound Dehydration->this compound

Detailed Experimental Protocol (Adapted from a General Procedure for 4-Methylquinoline Derivatives)

This protocol is an adaptation of a general method for the synthesis of 4-methylquinoline derivatives and should be optimized for the specific synthesis of this compound.[6]

Materials:

  • 4-chloroaniline

  • Methyl vinyl ketone (MVK)

  • Acetic acid

  • Anhydrous ferric chloride (FeCl₃) impregnated on silica gel ("silferc")

  • Anhydrous zinc chloride (ZnCl₂)

  • 10% Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-chloroaniline in acetic acid, add the "silferc" catalyst under an inert atmosphere (e.g., nitrogen). The molar ratio of the substituted aniline to the catalyst should be optimized, typically ranging from 1:1 to 1:1.5.[6]

  • Stir the reaction mixture for 5 minutes.

  • Slowly add methyl vinyl ketone (MVK) over a period of 15 minutes.

  • Heat the reaction mixture to 70-75 °C and maintain this temperature for one hour.[6]

  • Add anhydrous zinc chloride to the reaction mixture and reflux for an additional two hours.[6]

  • Cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Basify the filtrate with a 10% NaOH solution.

  • Extract the product with ethyl acetate (3 x 20 ml).[6]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is largely dictated by the quinoline ring system and the chloro substituent. The quinoline nitrogen is basic and can be protonated or alkylated. The chloro group at the 6-position is on the benzene ring and is generally less reactive towards nucleophilic aromatic substitution than a chloro group at the 2- or 4-position of the pyridine ring. However, under forcing conditions or with potent nucleophiles, substitution of the 6-chloro group can be achieved.

The methyl group at the 4-position can undergo condensation reactions if it is sufficiently activated. More commonly, the quinoline scaffold serves as a rigid framework for the attachment of various functional groups, with the chloro substituent providing a handle for further synthetic transformations, such as cross-coupling reactions.

Applications in Drug Discovery and Development

The quinoline core is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[7] this compound and its derivatives are of particular interest as precursors for the synthesis of potential therapeutic agents, especially in the realm of oncology.[8]

Role as a Scaffold for Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[9] The quinoline scaffold can mimic the purine ring of ATP, the primary substrate for kinases, allowing quinoline-based molecules to act as competitive inhibitors at the ATP-binding site.[9] The 6-chloro substituent can enhance binding affinity through halogen bonding and improve the pharmacokinetic profile of the resulting drug candidates.[9]

Derivatives of 6-chloro-quinoline have been investigated as inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and EGFR pathways.[9][10][11]

G

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. Based on the safety data for closely related compounds, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[4][8] Avoid inhalation of dust and contact with skin and eyes.[8] In case of contact, rinse the affected area thoroughly with water.

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in organic synthesis, particularly for the development of novel therapeutic agents. Its synthesis can be achieved through established methodologies, and its reactivity allows for a wide range of chemical transformations. The continued exploration of this compound and its derivatives is likely to yield new and potent molecules with applications in medicine and materials science. This guide provides a foundational understanding of this important chemical entity to aid researchers and scientists in their endeavors.

References

Physicochemical properties of 6-Chloro-4-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-methylquinoline

Abstract

This compound, a halogenated derivative of the quinoline scaffold, serves as a valuable heterocyclic building block in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective application, enabling researchers to predict its behavior in various chemical environments, design robust synthetic routes, and develop effective analytical methods. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It details its molecular identity, core physical characteristics, and spectroscopic signature. Furthermore, this document offers detailed, field-proven experimental protocols for purity determination and analysis, reflecting a commitment to scientific integrity and reproducibility. This guide is intended for researchers, chemists, and drug development professionals who utilize quinoline derivatives in their work.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound, also known as 6-Chlorolepidine, is defined by the structure of a quinoline ring system substituted with a chlorine atom at the 6-position and a methyl group at the 4-position.

Chemical Structure

The structural arrangement of this compound is depicted below. The quinoline core is a bicyclic heteroaromatic system, and the substituents' positions critically influence the molecule's electronic properties, reactivity, and steric profile.

Caption: Molecular structure of this compound.

Chemical Identifiers

For precise documentation and database retrieval, the following identifiers are crucial.

IdentifierValueSource
CAS Number 41037-29-0[1]
Molecular Formula C₁₀H₈ClN[2][3]
Molecular Weight 177.63 g/mol [2][3]
IUPAC Name This compoundN/A
Common Synonyms 6-Chlorolepidine[3]
InChI Key NPPPLXJXZOCDHJ-UHFFFAOYSA-N[3]

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in macroscopic systems, influencing everything from reaction kinetics to formulation. While specific experimental data for this compound is not widely published, reliable predictions can be made based on its structure and data from analogous compounds.

PropertyValue / ObservationContext / Rationale
Physical State Solid at 25 °C (predicted)[3]
Melting Point Data not available.The related isomer 6-chloroquinoline melts at 41-43 °C.[4] The addition of a methyl group may alter the crystal packing and thus the melting point.
Boiling Point Data not available.6-chloroquinoline boils at 126-127 °C at 10 mmHg.[4] The boiling point is expected to be slightly higher due to the increased molecular weight.
Solubility Insoluble in water; Soluble in common organic solvents (e.g., butanediol, carbon tetrachloride).[2][4] The hydrophobic quinoline core and chloro-substituent dominate, leading to poor aqueous solubility, a common trait for this class of compounds.
pKa Data not available.The pKa of the parent quinoline is 4.9. The electron-withdrawing chloro group at the 6-position is expected to decrease the basicity of the quinoline nitrogen, while the electron-donating methyl group at the 4-position may slightly increase it. The predicted pKa for 6-chloroquinoline is 4.18.[4][5]
Stability and Storage

Proper handling and storage are critical to maintain the integrity of the compound.

  • Stability: Like many quinolines, it should be protected from prolonged exposure to light and strong oxidizing agents.

  • Storage Conditions: It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place.[4][6] For long-term storage, refrigeration at -20°C is advisable.[6]

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity. The following sections describe the expected spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be highly informative. Key signals should include:

    • A singlet for the methyl group (C4-CH₃) protons, likely in the range of 2.5-2.7 ppm.

    • Several distinct signals in the aromatic region (approx. 7.0-9.0 ppm) corresponding to the five protons on the quinoline ring system. The specific coupling patterns (doublets, doublet of doublets) will be characteristic of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of 10 unique carbon atoms.

    • The methyl carbon signal is expected in the aliphatic region (~20 ppm).

    • The remaining nine signals will appear in the aromatic/heteroaromatic region (approx. 120-150 ppm), including the carbon atom bonded to chlorine (C6), which will be influenced by the halogen's electronegativity. Spectral data for the related 6-chloroquinoline provides reference points for these aromatic shifts.[7]

Infrared (IR) Spectroscopy

The IR spectrum reveals the vibrational modes of the molecule's functional groups.

  • Aromatic C-H stretching: Peaks just above 3000 cm⁻¹.

  • C=C and C=N stretching: A series of sharp absorptions in the 1600-1450 cm⁻¹ region, characteristic of the quinoline ring.

  • C-H bending (in-plane and out-of-plane): Multiple peaks in the 1300-700 cm⁻¹ fingerprint region.

  • C-Cl stretching: A moderate to strong absorption typically found in the 1100-800 cm⁻¹ range, though its exact position can be variable.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

  • Molecular Ion (M⁺): The spectrum should show a prominent molecular ion peak.

  • Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), the molecular ion will appear as a pair of peaks: [M]⁺ at m/z 177 and [M+2]⁺ at m/z 179, with a characteristic intensity ratio of approximately 3:1. This pattern is a definitive indicator of a monochlorinated compound.

  • Fragmentation: Common fragmentation pathways for quinolines involve the loss of small molecules or radicals. A likely initial fragmentation would be the loss of a hydrogen radical followed by HCN, or cleavage of the methyl group.[9][10]

Experimental Protocols for Property Determination

To ensure scientific rigor, the determination of physicochemical properties must follow validated protocols. This section provides a trusted, step-by-step methodology for assessing the purity of this compound, a critical parameter for any research application.

Protocol for Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: Reversed-phase HPLC is the gold standard for assessing the purity of non-volatile organic compounds like this compound. A C18 column is chosen for its broad applicability and effective retention of aromatic compounds. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, ensures good peak shape and is compatible with mass spectrometry detectors. UV detection is selected based on the strong absorbance of the quinoline chromophore.[11][12]

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile 1. Mobile Phase Prep (Acetonitrile/0.1% Formic Acid in Water) Filter & Degas prep_sample 2. Sample Prep (1 mg/mL in Mobile Phase) Sonicate to dissolve prep_mobile->prep_sample instrument 4. Instrument Setup (C18 Column, 254 nm UV Detector) Equilibrate system prep_sample->instrument prep_std 3. Standard Prep (If quantitative) Prepare serial dilutions prep_std->instrument injection 5. Injection Inject sample/standard instrument->injection run 6. Data Acquisition Record chromatogram injection->run integration 7. Peak Integration Integrate all peaks run->integration calculation 8. Purity Calculation (% Area = [Area_Main / Area_Total] x 100) integration->calculation report 9. Reporting Generate final report calculation->report

Caption: Workflow for HPLC Purity Analysis.

Methodology:

  • Instrumentation & Consumables:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC-grade acetonitrile, HPLC-grade water, and formic acid.

    • Volumetric flasks, pipettes, and autosampler vials.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water (v/v).

    • Mobile Phase B: 0.1% formic acid in acetonitrile (v/v).

    • Filter each mobile phase through a 0.45 µm membrane filter and degas thoroughly (e.g., by sonication).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Sonicate if necessary to ensure complete dissolution.

    • Further dilute as needed for analysis.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by DAD scan).

    • Elution Program: A gradient elution is recommended for separating potential impurities with different polarities.

      • Start at 30% B, hold for 2 minutes.

      • Ramp to 95% B over 10 minutes.

      • Hold at 95% B for 3 minutes.

      • Return to 30% B over 1 minute and re-equilibrate for 4 minutes.

      • Total Run Time: 20 minutes.

  • Data Analysis and System Suitability:

    • Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak using the area percent method.

    • Trustworthiness Check (System Suitability): Before sample analysis, perform at least five replicate injections of the sample solution. The relative standard deviation (RSD) for the retention time and peak area of the main peak should be less than 0.5% and 2.0%, respectively. The tailing factor for the main peak should be between 0.8 and 1.5. These checks validate that the chromatographic system is performing correctly and producing reliable data.[13]

Reactivity and Synthetic Considerations

This compound is a versatile intermediate. The quinoline ring can undergo electrophilic substitution, typically on the benzene ring portion. The chloro-substituent at the 6-position is generally unreactive toward nucleophilic aromatic substitution under standard conditions but can be displaced under more forcing conditions or via metal-catalyzed cross-coupling reactions.

The synthesis of the this compound core often relies on classic quinoline synthesis methods, such as the Combes synthesis or the Doebner-von Miller reaction, starting from a suitably substituted aniline (e.g., 4-chloroaniline).[14]

Safety and Handling

While a specific safety data sheet for this compound is not widely available, data from closely related chloroquinolines should be used to guide handling procedures.[15][16]

  • Hazard Classification: Assumed to be harmful if swallowed and to cause skin and serious eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

    • If inhaled: Move the person to fresh air.

    • If swallowed: Rinse mouth and seek immediate medical attention.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a key heterocyclic compound whose utility is defined by its physicochemical properties. This guide has synthesized available data and established scientific principles to provide a detailed profile, covering its molecular identity, physical characteristics, and spectroscopic signatures. The inclusion of a robust, self-validating HPLC protocol provides researchers with a practical tool for quality assessment, ensuring the reliability of their experimental outcomes. A comprehensive understanding of these properties is the cornerstone of successful research and development involving this versatile chemical intermediate.

References

The Emerging Therapeutic Landscape of 6-Chloro-4-methylquinoline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold remains a cornerstone in medicinal chemistry, consistently yielding compounds with a broad spectrum of pharmacological activities. Within this privileged structural class, 6-Chloro-4-methylquinoline emerges as a compound of significant interest for therapeutic development. Although direct clinical applications are yet to be fully elucidated, a comprehensive analysis of its structural analogs and the broader quinoline class provides a strong rationale for its investigation as an anticancer, antimicrobial, and anti-inflammatory agent. This technical guide synthesizes the current understanding of this compound's potential therapeutic applications, offering a roadmap for researchers in drug discovery and development. We will delve into its fundamental properties, plausible mechanisms of action, detailed experimental protocols for evaluating its efficacy, and a forward-looking perspective on its therapeutic potential.

Introduction: The Quinoline Moiety as a Privileged Scaffold

Quinoline, a bicyclic aromatic heterocycle, is a recurring motif in a multitude of natural products and synthetic pharmaceuticals. Its rigid structure and ability to intercalate with DNA, coupled with the potential for diverse functionalization, have made it a fertile ground for the development of novel therapeutics. The introduction of specific substituents, such as a chlorine atom at the 6-position and a methyl group at the 4-position, can significantly modulate the compound's physicochemical properties and biological activity, making this compound a compelling candidate for targeted drug discovery efforts. This guide will explore the therapeutic avenues suggested by the activities of its close structural relatives and provide the technical framework for its further investigation.

Synthetic Strategies: Accessing the this compound Core

The synthesis of the this compound scaffold can be efficiently achieved through established methods for quinoline synthesis, most notably the Combes and Doebner-von Miller reactions. The choice of synthesis is often dictated by the availability of starting materials and the desired substitution pattern.

The Combes Synthesis: A Reliable Route

The Combes synthesis offers a robust method for the preparation of 2,4-disubstituted quinolines.[1][2] This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone. For the synthesis of a compound analogous to this compound, such as 2,4-dimethyl-7-chloroquinoline, m-chloroaniline would be reacted with acetylacetone.[3]

cluster_synthesis Combes Synthesis Workflow start Start: m-Chloroaniline & Acetylacetone step1 Acid-Catalyzed Condensation (e.g., H₂SO₄) start->step1 step2 Formation of β-Aminoenone Intermediate step1->step2 step3 Intramolecular Cyclization step2->step3 step4 Dehydration step3->step4 end Product: 2,4-dimethyl-7-chloroquinoline step4->end cluster_pathway Hypothesized Inhibition of the PI3K/Akt/mTOR Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, & Growth mTOR->Proliferation Inhibitor This compound (Hypothesized) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR cluster_pathway Hypothesized EGFR Signaling Inhibition EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation Downstream->Proliferation Inhibitor This compound (Hypothesized) Inhibitor->EGFR Inhibits Kinase Activity cluster_pathway Mechanism of DNA Gyrase Inhibition Gyrase DNA Gyrase (GyrA & GyrB subunits) DNA Bacterial DNA Gyrase->DNA Binds to Cleavage DNA Cleavage Complex DNA->Cleavage Forms Replication DNA Replication & Transcription Cleavage->Replication Blocks Inhibitor This compound (Hypothesized) Inhibitor->Cleavage Stabilizes

References

6-Chloro-4-methylquinoline mechanism of action in cancer cells

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 6-Chloro-4-methylquinoline in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of bioactive compounds with a wide range of therapeutic properties. Within the realm of oncology, quinoline derivatives have emerged as promising candidates for anticancer drug development, demonstrating activities that span apoptosis induction, cell cycle arrest, and the modulation of critical signaling pathways. This technical guide focuses on this compound, a specific derivative whose precise mechanism of action in cancer cells is yet to be fully elucidated. Drawing upon the established bioactivities of structurally similar quinoline compounds, this document synthesizes current knowledge to propose a putative mechanistic framework for this compound. We will delve into the potential for this compound to induce programmed cell death, disrupt cell cycle progression, and inhibit key pro-survival signaling cascades. Furthermore, this guide provides detailed, field-proven experimental protocols to empower researchers to systematically investigate and validate these proposed mechanisms. Our objective is to furnish the scientific community with a robust, evidence-based roadmap for exploring the therapeutic potential of this compound as a novel anticancer agent.

Introduction: The Quinoline Moiety as a Privileged Scaffold in Oncology

The quinoline ring system, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of natural products and synthetic compounds with significant pharmacological activities.[1] Its structural rigidity and versatile sites for chemical modification have made it a fertile ground for the development of novel therapeutics. In the context of cancer, numerous quinoline derivatives have been identified with potent antiproliferative effects against a variety of human cancer cell lines.[2] These compounds exert their anticancer effects through diverse mechanisms, including but not limited to, the inhibition of topoisomerases, disruption of tubulin polymerization, and modulation of protein kinases.[1]

The presence of a chlorine atom on the quinoline ring, as seen in this compound, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Halogen bonding, for instance, can enhance binding affinity to target proteins.[3] While the specific anticancer activities of this compound are not yet extensively documented, the well-established mechanisms of its structural analogs provide a strong foundation for postulating its potential modes of action. This guide will, therefore, explore the likely signaling pathways and cellular processes targeted by this compound, offering a comprehensive framework for its investigation.

Postulated Mechanisms of Action of this compound

Based on the broader family of quinoline derivatives, we can hypothesize that this compound exerts its anticancer effects through a multi-pronged approach, primarily involving the induction of apoptosis, dysregulation of the cell cycle, and inhibition of critical pro-survival signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. A significant number of quinoline derivatives have been shown to induce apoptosis in cancer cells.[4][5] It is therefore highly probable that this compound shares this capability. The induction of apoptosis by quinoline compounds often proceeds through the intrinsic (mitochondrial) pathway, characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase cascades.[5]

Key Events in Quinoline-Induced Apoptosis:

  • Mitochondrial Membrane Depolarization: Loss of the mitochondrial membrane potential is an early event in the intrinsic apoptotic pathway.

  • Caspase Activation: The release of cytochrome c from the mitochondria leads to the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[6]

  • PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the dismantling of the cell.

Cell Cycle Dysregulation

The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled growth. Several quinoline derivatives have been reported to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle.[6][7] The G2/M phase is a common checkpoint at which these compounds exert their effects, often through the inhibition of cyclin-dependent kinases (CDKs) that are critical for mitotic entry.[6]

Potential Cell Cycle Effects of this compound:

  • G2/M Arrest: Accumulation of cells in the G2/M phase of the cell cycle is a likely outcome of treatment with this compound.

  • Inhibition of CDK1: The activity of the CDK1/Cyclin B1 complex is essential for the G2 to M transition. Inhibition of CDK1 is a plausible mechanism for inducing G2/M arrest.[6]

Inhibition of Pro-Survival Signaling Pathways

The survival and proliferation of cancer cells are often dependent on the hyperactivation of pro-survival signaling pathways. The PI3K/Akt/mTOR and receptor tyrosine kinase (RTK) pathways are among the most frequently dysregulated cascades in human cancers.[8][9] The quinoline scaffold is a key component of numerous kinase inhibitors, and it is plausible that this compound targets one or more kinases within these pathways.[3]

Likely Signaling Pathways Targeted:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. Inhibition of key components like PI3K, Akt, or mTOR can lead to decreased proliferation and increased apoptosis.[10]

  • Receptor Tyrosine Kinases (e.g., EGFR, VEGFR): Overexpression or mutation of RTKs is common in many cancers. Quinoline-based inhibitors can block the ATP-binding site of these kinases, thereby inhibiting their downstream signaling.[3][7]

The following diagram illustrates the postulated multi-faceted mechanism of action of this compound in cancer cells.

6-Chloro-4-methylquinoline_MoA cluster_0 This compound cluster_2 Molecular Mechanisms 6CMQ 6-Chloro-4- methylquinoline Apoptosis Induction of Apoptosis 6CMQ->Apoptosis CellCycle Cell Cycle Arrest (G2/M) 6CMQ->CellCycle Signaling Inhibition of Pro-Survival Signaling Pathways 6CMQ->Signaling Mito Mitochondrial Dysfunction Apoptosis->Mito leads to CDK1 CDK1 Inhibition CellCycle->CDK1 via PI3K_Akt PI3K/Akt/mTOR Inhibition Signaling->PI3K_Akt e.g. Caspases Caspase Activation Mito->Caspases triggers

Caption: Postulated mechanism of action of this compound.

Experimental Workflows for Mechanistic Elucidation

To validate the hypothesized mechanisms of action of this compound, a series of well-established in vitro assays are recommended. The following protocols are designed to be self-validating and provide a clear path to mechanistic understanding.

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines and to establish the IC50 (half-maximal inhibitory concentration) value.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-positive, PI-negative cells: Early apoptosis.

    • Annexin V-positive, PI-positive cells: Late apoptosis/necrosis.

    • Annexin V-negative, PI-negative cells: Live cells.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of this compound on cell cycle distribution.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

The following diagram outlines the experimental workflow for assessing apoptosis and cell cycle arrest.

Experimental_Workflow cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay Start Cancer Cell Culture Treatment Treat with this compound (IC50 and 2x IC50 concentrations) Start->Treatment Harvest_A Harvest Cells Treatment->Harvest_A Harvest_C Harvest Cells Treatment->Harvest_C Stain_A Stain with Annexin V-FITC/PI Harvest_A->Stain_A FACS_A Flow Cytometry Analysis Stain_A->FACS_A Result_A Quantify Apoptotic Population FACS_A->Result_A Fix Fix with Ethanol Harvest_C->Fix Stain_C Stain with PI/RNase A Fix->Stain_C FACS_C Flow Cytometry Analysis Stain_C->FACS_C Result_C Determine Cell Cycle Distribution FACS_C->Result_C

Caption: Workflow for apoptosis and cell cycle analysis.

Western Blot Analysis of Key Signaling Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation status of proteins involved in apoptosis, cell cycle regulation, and pro-survival signaling.

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, p-Akt, Akt, p-mTOR, mTOR, CDK1, Cyclin B1). Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Data Interpretation and Validation

The following table summarizes the expected outcomes from the proposed experiments and their interpretation, which would collectively support the postulated mechanism of action.

Experiment Expected Outcome with this compound Treatment Interpretation
MTT Assay Dose- and time-dependent decrease in cell viability.Compound exhibits cytotoxic/anti-proliferative activity.
Annexin V/PI Staining Increase in the percentage of Annexin V-positive cells.Induction of apoptosis.
Cell Cycle Analysis Accumulation of cells in the G2/M phase.Induction of G2/M cell cycle arrest.
Western Blotting - Increase in cleaved Caspase-3 and cleaved PARP.- Decrease in p-Akt and p-mTOR levels.- Decrease in CDK1 and Cyclin B1 levels.- Activation of the apoptotic cascade.- Inhibition of the PI3K/Akt/mTOR pathway.- Dysregulation of G2/M checkpoint proteins.

Conclusion and Future Directions

This technical guide has outlined a plausible, multi-targeted mechanism of action for this compound in cancer cells, drawing upon the established activities of the broader quinoline class of compounds. The proposed mechanisms—induction of apoptosis, cell cycle arrest at the G2/M phase, and inhibition of pro-survival signaling pathways such as the PI3K/Akt/mTOR cascade—provide a solid foundation for further investigation.

The detailed experimental protocols provided herein offer a systematic approach to validate these hypotheses. Successful validation would position this compound as a promising lead compound for further preclinical development. Future studies should focus on identifying its direct molecular targets through techniques such as affinity chromatography, proteomics, and in silico molecular docking studies. Furthermore, in vivo studies using xenograft models will be crucial to evaluate its therapeutic efficacy and safety profile. The exploration of this compound and its analogs could pave the way for a new generation of quinoline-based anticancer agents.

References

In silico ADME/Tox profiling for quinoline compounds

Author: BenchChem Technical Support Team. Date: January 2026

Launching Initial Search Efforts

I'm starting by zeroing in on in silico ADME/Tox profiling of quinoline compounds. My immediate focus involves targeted Google searches to find established methodologies, computational models, relevant software, and databases. I aim to build a strong foundation of knowledge on the current landscape.

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I'm now diving deeper into the technical guide. My immediate plan is to structure the document. I plan to incorporate an intro on quinolines and ADME/Tox. I will break down in silico models, and detail workflows. I will integrate citations for key claims. I will create Graphviz diagrams for workflows and create tables for any quantitative data.

Deepening Search & Structuring

I'm now focusing on targeted Google searches to find established methodologies, computational models, and databases related to in silico ADME/Tox profiling of quinoline compounds, and also researching known challenges. I'm aiming to establish a logical flow and start outlining the guide's sections. I will work to integrate cited authoritative sources to support the guide's claims.

Defining the Framework

I'm currently focused on establishing a unique and intuitive structure for this technical guide. I want it to be perfectly logical for a researcher delving into the in silico ADME/Tox profiling of quinoline compounds. The aim is to create a seamless, cohesive flow that prioritizes practical utility.

Crafting a Detailed Outline

I've just finalized the detailed outline for the guide, focusing on a logical flow for the researcher. The focus is now on the "In Silico Workflow" which forms the core. I'm structuring this section in a stepwise approach, starting with molecular preparation and filtering and continuing on through the more complex analyses. My priority is practical utility, and the workflow will guide the researcher through the analysis.

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6-Chloro-4-methylquinoline molecular weight and chemical formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Chloro-4-methylquinoline for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. As a key structural motif, the quinoline scaffold is present in a wide array of pharmacologically active agents. The strategic placement of a chlorine atom at the 6-position and a methyl group at the 4-position imparts unique physicochemical properties that make this molecule a valuable intermediate for the synthesis of novel therapeutic candidates and functional materials. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering detailed information on its core properties, synthesis, applications, and safety protocols.

Core Molecular Attributes

This compound is a substituted quinoline derivative. The core structure consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring.

Chemical Formula and Molecular Weight

The fundamental identity of this compound is defined by its chemical composition and mass.

  • Chemical Formula: C₁₀H₈ClN[1]

  • Molecular Weight: 177.63 g/mol [1]

These primary identifiers are crucial for all stoichiometric calculations, analytical characterizations, and registration in chemical databases.

Structural Representation

The arrangement of atoms in this compound is key to its reactivity and interaction with biological targets.

workflow cluster_reactants Reactants & Catalysts cluster_process Reaction Steps cluster_workup Purification Aniline 4-Chloroaniline in Acetic Acid Mix 1. Mix Aniline & Silferc (N₂ atmosphere, 5 min stir) Aniline->Mix MVK Methyl Vinyl Ketone (MVK) AddMVK 2. Add MVK Slowly (15 min) MVK->AddMVK Silferc Silferc (FeCl₃ on Silica) Silferc->Mix ZnCl2 Anhydrous Zinc Chloride AddZnCl2 4. Add ZnCl₂ ZnCl2->AddZnCl2 Mix->AddMVK Heat1 3. Heat to 70-75°C (1 hour) AddMVK->Heat1 Heat1->AddZnCl2 Reflux 5. Reflux (2 hours) AddZnCl2->Reflux Cool Cool & Filter Reflux->Cool Basify Basify with 10% NaOH Cool->Basify Extract Extract with Ethyl Acetate Basify->Extract Dry Dry over Na₂SO₄ Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Product This compound Evaporate->Product G cluster_props Key Structural Features cluster_apps Potential Therapeutic Applications Core This compound (Scaffold) Scaffold Privileged Quinoline Core Core->Scaffold Cl 6-Chloro Group (Halogen Bonding, PK Profile) Core->Cl Me 4-Methyl Group (Steric Influence) Core->Me Antimalarial Antimalarial Drugs Core->Antimalarial Based on Quinine heritage Antimicrobial Antimicrobial Compounds Core->Antimicrobial Kinase Kinase Inhibitors Scaffold->Kinase Mimics ATP Cl->Kinase Enhances Binding Anticancer Anticancer Agents Kinase->Anticancer Targets PI3K/mTOR Pathway

References

Methodological & Application

Application Notes & Protocols for the Synthesis of 6-Chloro-4-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 6-Chloroquinoline Scaffold

The quinoline ring system is a foundational heterocyclic motif in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic therapeutic agents.[1] Within this class, the 6-chloroquinoline scaffold has emerged as a "privileged" structure, a framework that is capable of binding to a variety of biological targets with high affinity.[1] The inclusion of a chlorine atom at the 6-position profoundly influences the molecule's electronic properties and metabolic stability, often enhancing binding through halogen bonding and improving overall pharmacokinetic profiles.[1]

Derivatives of 6-chloro-4-methylquinoline are integral components in the development of drugs targeting a wide spectrum of diseases, including malaria, cancer, and bacterial infections.[1][2][3] The strategic placement of the methyl group at the 4-position further modulates the molecule's steric and electronic landscape, providing a crucial vector for tuning biological activity.

This guide serves as a comprehensive resource for the synthesis of this compound. It moves beyond simple procedural lists to explain the causality behind common synthetic strategies, providing detailed, field-proven protocols and validation techniques essential for researchers in organic synthesis and drug discovery.

Core Synthetic Strategies: A Mechanistic Overview

The construction of the this compound core is primarily achieved through classical named reactions that form the quinoline ring system from substituted anilines. The choice of strategy depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Strategy 1: The Combes Synthesis (Direct Arylamine-Diketone Condensation)

The Combes synthesis is a robust and direct method for preparing 2,4-disubstituted quinolines.[4] It proceeds via the acid-catalyzed condensation of an aniline with a β-diketone.[4][5] For the target molecule, this involves the reaction of 4-chloroaniline with acetylacetone (pentane-2,4-dione).

Mechanistic Rationale: The reaction is a two-stage process.[4][6]

  • Enamine Formation: The reaction initiates with the nucleophilic attack of the 4-chloroaniline nitrogen onto one of the carbonyls of acetylacetone, followed by dehydration to form a Schiff base, which rapidly tautomerizes to the more stable enamine intermediate.[4][7]

  • Electrocyclization and Dehydration: In the presence of a strong acid catalyst (e.g., concentrated H₂SO₄ or polyphosphoric acid), the enamine is protonated, activating the aromatic ring for an intramolecular electrophilic attack (electrocyclization).[4][6] This step is typically the rate-determining step. Subsequent dehydration of the cyclic intermediate yields the aromatic this compound product.

Strategy 2: The Doebner-von Miller Reaction (Condensation with an α,β-Unsaturated Carbonyl)

The Doebner-von Miller reaction is another powerful method that utilizes the reaction of an aniline with an α,β-unsaturated carbonyl compound.[8][9] To synthesize this compound, 4-chloroaniline is reacted with methyl vinyl ketone (MVK).

Mechanistic Rationale: The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate.[8][10] A widely accepted pathway involves the following key steps:

  • Michael Addition: The reaction begins with a nucleophilic 1,4-conjugate addition (Michael addition) of 4-chloroaniline to methyl vinyl ketone.[8]

  • Cyclization and Oxidation: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization onto the aromatic ring. The dihydroquinoline intermediate is then oxidized to the final aromatic quinoline product. The oxidizing agent can be an external reagent or another molecule of the Schiff base intermediate formed in situ.[8][10] Lewis acids like zinc chloride are often used to catalyze this process.[11]

Strategy 3: The Gould-Jacobs Reaction (Indirect Route via a 4-Hydroxy Intermediate)

While not a direct route to the 4-methyl derivative, the Gould-Jacobs reaction is a critical strategy for accessing versatile 4-hydroxyquinoline precursors, which can be further functionalized.[12][13] This pathway involves reacting 4-chloroaniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM).[13][14]

Synthetic Utility: The initial product is ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate.[12] This intermediate undergoes saponification (hydrolysis) followed by decarboxylation to yield 6-chloro-4-hydroxyquinoline (also known as 6-chloro-1H-quinolin-4-one).[15][16] The 4-hydroxy group can then be converted to a 4-chloro group using reagents like phosphoryl chloride (POCl₃).[17][18] The resulting 4,6-dichloroquinoline is a highly valuable intermediate, as the 4-chloro position is significantly more reactive toward nucleophilic substitution than the 6-chloro position, allowing for selective introduction of various functionalities, including methyl groups via organometallic coupling reactions.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a critical decision based on multiple factors. The table below provides a comparative summary to aid in this process.

FeatureCombes SynthesisDoebner-von Miller ReactionGould-Jacobs (Indirect)
Starting Materials 4-Chloroaniline, Acetylacetone4-Chloroaniline, Methyl Vinyl Ketone4-Chloroaniline, Diethyl Ethoxymethylenemalonate
Key Reagents Strong acid catalyst (H₂SO₄, PPA)Lewis or Brønsted acid catalyst (ZnCl₂, HCl)High-boiling solvent (Dowtherm A), POCl₃
Reaction Conditions Typically high temperaturesModerate to high temperaturesVery high temperatures (>250 °C) for cyclization[13][19]
Advantages Direct, one-pot reaction; readily available starting materialsDirect route; effective for many derivativesAccess to versatile 4-hydroxy and 4-chloro intermediates[17]
Limitations Harsh acidic conditions can lead to side products; regioselectivity issues with asymmetric diketones[4]MVK is prone to polymerization; can produce significant tar[15]Multi-step process; harsh thermal conditions can cause decomposition[19]

Detailed Experimental Protocols

4.1 General Laboratory Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

  • Anilines: 4-chloroaniline is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Acids: Concentrated sulfuric acid, polyphosphoric acid, and phosphoryl chloride are extremely corrosive. Handle with extreme care.

  • Quinolines: Quinoline and its derivatives are classified as hazardous substances and may be mutagenic or carcinogenic.[20] Handle with care and consult the Safety Data Sheet (SDS) before use.[21][22][23]

Protocol 1: Synthesis of this compound via Combes Synthesis

This protocol is adapted from established procedures for the Combes synthesis.[7][24]

Materials:

  • 4-Chloroaniline (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • 10% Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-chloroaniline (1.0 eq) and acetylacetone (1.1 eq).

  • Initial Condensation (Optional): Some variations suggest gently warming the mixture of aniline and diketone (e.g., to 100 °C) for a short period to form the enamine intermediate before adding the acid, though this is not always necessary.

  • Acid-Catalyzed Cyclization: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (approx. 4-5 parts by weight relative to the aniline) with continuous stirring. The addition is highly exothermic.

  • Heating: Once the addition is complete, attach a condenser and heat the reaction mixture to 100-110 °C for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it over crushed ice.

  • Neutralization: Slowly neutralize the acidic solution by adding 10% NaOH solution until the pH is basic (pH ~8-9). Perform this step in an ice bath as the neutralization is exothermic. A precipitate should form.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to obtain pure this compound.

Protocol 2: Synthesis of this compound via Doebner-von Miller Reaction

This protocol is a generalized procedure based on the Doebner-von Miller synthesis.[11]

Materials:

  • 4-Chloroaniline (1.0 eq)

  • Methyl Vinyl Ketone (MVK) (1.2 eq)

  • Anhydrous Zinc Chloride (ZnCl₂) (1.0 eq)

  • Acetic Acid (as solvent)

  • Deionized Water

  • 10% Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a stirred solution of 4-chloroaniline (1.0 eq) in acetic acid in a round-bottom flask, add anhydrous zinc chloride (1.0 eq).

  • Reagent Addition: Slowly add methyl vinyl ketone (1.2 eq) to the mixture over 15-20 minutes. An exotherm may be observed.

  • Heating: Heat the reaction mixture to reflux (around 110-120 °C) for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Filter if any solids are present.

  • Neutralization: Carefully pour the filtrate into a beaker containing ice and water. Basify the solution with 10% NaOH solution to pH ~8-9.

  • Extraction: Extract the product into ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography (silica gel) or recrystallization to afford the pure product.

Characterization and Validation Workflow

Unambiguous structural confirmation is paramount. The following workflow ensures the identity and purity of the synthesized this compound.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation start Crude Product from Work-up purify Purification (Recrystallization or Chromatography) start->purify product Pure Solid Product purify->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Primary Structure ms Mass Spectrometry (MS) product->ms Molecular Weight & Isotopic Pattern ir Infrared Spectroscopy (FT-IR) product->ir Functional Groups final Confirmed Structure: This compound nmr->final ms->final ir->final

References

Application Notes & Protocols: The Strategic Utility of 6-Chloro-4-methylquinoline in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic therapeutic agents.[1][2][3] Its versatile structure has led to the development of drugs with a wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][4][5] Within this important class of heterocycles, 6-Chloro-4-methylquinoline emerges as a particularly valuable intermediate. This document provides an in-depth guide for researchers and drug development professionals on the strategic use of this compound, detailing its application in the synthesis of bioactive molecules through two distinct and powerful chemical transformations: Nucleophilic Aromatic Substitution (SNAr) for building 4-aminoquinoline cores and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for constructing complex bi-aryl systems.

Introduction: The Quinoline Nucleus in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a privileged structure in drug discovery.[1][3] Its rigid, planar aromatic system allows for effective π-π stacking interactions with biological targets like DNA and protein active sites, while the nitrogen atom provides a site for hydrogen bonding and salt formation, enhancing solubility and bioavailability.[5] The ability to functionalize the quinoline core at various positions has enabled chemists to fine-tune the steric and electronic properties of molecules, leading to optimized potency and selectivity for a wide range of therapeutic targets.[2][5]

This compound is a bifunctional intermediate. The chlorine atom at the 4-position is highly activated towards nucleophilic substitution, while the chlorine at the 6-position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. This dual reactivity allows for sequential and regioselective modifications, making it a powerful building block for creating diverse molecular architectures.

Application I: Synthesis of 4-Aminoquinoline Scaffolds via Nucleophilic Aromatic Substitution (SNAr)

2.1. Scientific Rationale and Causality

The 4-aminoquinoline framework is the defining feature of many antimalarial drugs, most notably Chloroquine.[6] The synthetic strategy hinges on the high reactivity of the C4-chloro substituent towards nucleophilic displacement. The electron-withdrawing effect of the quinoline nitrogen atom renders the C4 position electron-deficient and thus highly susceptible to attack by nucleophiles, such as primary or secondary amines.[7][8]

This reaction proceeds via a Meisenheimer complex intermediate, a well-established mechanism for SNAr. The choice of solvent and temperature is critical; polar aprotic solvents can stabilize the charged intermediate, while elevated temperatures are often required to overcome the activation energy of the reaction. The protocol described below is a representative procedure for the synthesis of a 4-aminoquinoline derivative, a scaffold with demonstrated cytotoxic effects against cancer cell lines and potential for further development.[6]

2.2. Experimental Protocol: Synthesis of N'-(6-Chloro-4-methylquinolin-4-yl)-N,N-dimethylethane-1,2-diamine

This protocol is adapted from established methods for the synthesis of 4-aminoquinoline derivatives.[6]

Materials and Reagents:

  • This compound

  • N,N-dimethylethane-1,2-diamine

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes or DCM/Methanol solvent system

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equiv) and N,N-dimethylethane-1,2-diamine (2.0 equiv).

  • Heat the reaction mixture to 120-130 °C with continuous stirring. The reaction is performed neat (without solvent).

  • Maintain this temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Dissolve the crude residue in dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (3 x 20 mL) to remove any unreacted amine and acidic impurities.

  • Wash the organic layer with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by column chromatography on silica gel to afford the pure product.

2.3. Data Presentation: Expected Reaction Parameters

ParameterValue / DescriptionRationale
Stoichiometry Amine (2.0 equiv)An excess of the amine nucleophile drives the reaction to completion.
Temperature 120-130 °CSufficient thermal energy is required to overcome the activation barrier for the SNAr reaction.[6]
Reaction Time 6-8 hoursTypical duration for this type of substitution; should be monitored by TLC.
Work-up Aqueous NaHCO₃ washNeutralizes any acidic byproducts and removes excess amine starting material.
Purification Column ChromatographyStandard method to isolate the product from non-polar impurities and byproducts.
Expected Yield 60-80%Representative yield for this class of reaction.

2.4. Visualization: SNAr Experimental Workflow

SNAr_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification reactants 1. Combine Reactants: - this compound (1 equiv) - Amine (2 equiv) heat 2. Heat to 120-130 °C (6-8 hours) reactants->heat monitor 3. Monitor via TLC heat->monitor cool 4. Cool to RT monitor->cool dissolve 5. Dissolve in DCM cool->dissolve wash 6. Wash with NaHCO₃ (aq) dissolve->wash dry 7. Dry (Na₂SO₄) & Concentrate wash->dry purify 8. Column Chromatography dry->purify product Pure 4-Aminoquinoline Product purify->product

Caption: Workflow for the synthesis of 4-aminoquinolines via SNAr.

Application II: Synthesis of Bi-Aryl Scaffolds via Suzuki-Miyaura Cross-Coupling

3.1. Scientific Rationale and Causality

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing carbon-carbon bonds, particularly between sp²-hybridized centers.[9][10] In the context of drug discovery, this reaction is instrumental in synthesizing complex bi-aryl and heteroaryl structures that are common motifs in kinase inhibitors and other targeted therapies.[11][12]

The reaction utilizes the 6-chloro position of this compound as the electrophilic partner (organic halide). A palladium(0) catalyst initiates the catalytic cycle by undergoing oxidative addition into the C-Cl bond. This is followed by transmetalation with an organoboron species (e.g., an arylboronic acid) in the presence of a base. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.[9][12]

3.2. Experimental Protocol: Synthesis of 6-Aryl-4-methylquinoline

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings with chloroquinolines.[10][12]

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., Sodium carbonate, Na₂CO₃, or Potassium phosphate, K₃PO₄)

  • Degassed solvents: 1,4-Dioxane and Water

  • Inert gas (Argon or Nitrogen)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), the base (e.g., Na₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv).

  • Equip the flask with a stir bar and seal it with a septum.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add degassed 1,4-dioxane and degassed water (typically in a 4:1 v/v ratio). The final concentration of the quinoline substrate should be approximately 0.1 M.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Once complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

3.3. Data Presentation: Representative Suzuki Coupling Parameters

ComponentExampleMolar Equiv.Rationale
Aryl Halide This compound1.0The electrophilic coupling partner.
Boronic Acid Phenylboronic Acid1.2A slight excess of the nucleophilic partner ensures complete consumption of the starting halide.
Catalyst Pd(dppf)Cl₂0.03 (3 mol%)A common, robust catalyst for cross-coupling reactions involving aryl chlorides.[12]
Base Na₂CO₃2.0Essential for the transmetalation step of the catalytic cycle.[12]
Solvent Dioxane/Water (4:1)A common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80-90 °CProvides the necessary energy for the catalytic cycle to proceed efficiently.

3.4. Visualization: Suzuki-Miyaura Catalytic Cycle Workflow

Suzuki_Cycle cluster_workflow Experimental Workflow cluster_cycle Catalytic Cycle setup 1. Combine Reagents under Inert Gas: - Quinoline Halide - Boronic Acid - Base & Pd Catalyst solvent 2. Add Degassed Solvents (Dioxane/Water) setup->solvent heat 3. Heat to 80-90 °C (4-12 hours) solvent->heat workup 4. Aqueous Work-up (EtOAc Extraction) heat->workup purify 5. Column Chromatography workup->purify product Pure 6-Aryl-4-methylquinoline pd0 Pd(0)L₂ add Oxidative Addition pd0->add Ar-Cl int1 Ar-Pd(II)L₂(Cl) add->int1 trans Transmetalation int1->trans Ar'-B(OH)₂ + Base int2 Ar-Pd(II)L₂(Ar') trans->int2 elim Reductive Elimination int2->elim Ar-Ar' elim->pd0

Caption: Experimental workflow and core catalytic cycle for the Suzuki-Miyaura reaction.

Safety, Handling, and Storage

  • This compound: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Reagents: Palladium catalysts are toxic and should be handled with care. Solvents like 1,4-dioxane are flammable and have specific health hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place away from incompatible materials.

Conclusion

This compound is a highly effective and versatile intermediate for the synthesis of complex, biologically relevant molecules. Its capacity to undergo both nucleophilic aromatic substitution at the C4-position and palladium-catalyzed cross-coupling at the C6-position provides medicinal chemists with a robust platform for generating diverse chemical libraries. The protocols outlined in this guide offer a solid foundation for researchers to explore the synthesis of novel antimalarial, anticancer, and other therapeutic agents, underscoring the strategic importance of this building block in modern drug discovery programs.

References

Protocol for Evaluating the Anticancer Activity of Quinoline Compounds Using the MTT Assay

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing in vitro cytotoxic effects of novel chemical entities.[1] This application note provides a comprehensive, field-tested protocol for evaluating the anticancer activity of quinoline-based compounds. Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potent anticancer properties that are actively being explored in drug discovery.[2][3] This document moves beyond a simple recitation of steps, delving into the causality behind the protocol design, emphasizing self-validating controls, and addressing the unique chemical challenges posed by quinoline compounds, such as solubility and potential assay interference.

Principle of the MTT Assay

The MTT assay quantitatively measures cell metabolic activity, which serves as a robust indicator of cell viability, proliferation, and cytotoxicity.[4] The core principle is based on the enzymatic reduction of the water-soluble yellow tetrazolium salt, MTT, into an insoluble purple formazan product. This conversion is accomplished by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable, metabolically active cells.[5]

The resulting formazan crystals are impermeable to cell membranes and accumulate within healthy cells.[6] A solubilization agent, typically Dimethyl Sulfoxide (DMSO) or a Sodium Dodecyl Sulfate (SDS) solution, is then added to dissolve these crystals, yielding a colored solution.[7] The absorbance of this solution is measured using a spectrophotometer (microplate reader), where the intensity of the purple color is directly proportional to the number of viable cells.[8]

MTT_Principle cluster_viable Viable Cell cluster_nonviable Non-Viable Cell Mitochondrion Mitochondria MTT Yellow MTT (Water-Soluble) Enzymes Mitochondrial Dehydrogenases MTT->Enzymes Enters Cell Formazan Purple Formazan (Insoluble Crystals) Enzymes->Formazan Reduction Mitochondrion_dead Compromised Mitochondria No_Formazan No Formazan Production Mitochondrion_dead->No_Formazan MTT_dead Yellow MTT MTT_dead->Mitochondrion_dead No Reduction MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: MTT Reaction & Measurement cluster_analysis Phase 4: Data Analysis A1 Culture Cells to Logarithmic Growth Phase A2 Harvest & Count Cells (Trypsinization) A1->A2 A3 Seed Cells in 96-Well Plate (e.g., 5,000-10,000 cells/well) A2->A3 A4 Incubate 24h (Allow for Attachment) A3->A4 B2 Add Compound Dilutions to Respective Wells A4->B2 B1 Prepare Serial Dilutions of Quinoline Compounds B1->B2 B3 Incubate for Desired Period (e.g., 24, 48, 72 hours) B2->B3 C1 Add MTT Solution (Final conc. 0.5 mg/mL) B3->C1 C2 Incubate 2-4 Hours (Formazan Crystal Formation) C1->C2 C3 Solubilize Formazan (e.g., Add 150 µL DMSO) C2->C3 C4 Measure Absorbance (570 nm; Ref: 630 nm) C3->C4 D1 Calculate % Cell Viability C4->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3

References

Application of 6-Chloro-4-methylquinoline in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry

The quinoline moiety, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in the landscape of medicinal chemistry. Its rigid structure and versatile synthetic accessibility have made it a foundational component in a vast array of therapeutic agents.[1] From the historical significance of quinine in combating malaria to the modern-day application of quinoline-based compounds in oncology, the therapeutic breadth of this scaffold is undeniable.[2] The strategic functionalization of the quinoline ring system allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for the development of novel drugs.

This technical guide focuses on a specific, yet highly promising, derivative: 6-Chloro-4-methylquinoline . The presence of a chlorine atom at the 6-position and a methyl group at the 4-position imparts distinct electronic and steric characteristics that can be exploited in drug design. The chloro group, a common substituent in many active pharmaceutical ingredients, can enhance membrane permeability and participate in halogen bonding with biological targets.[1] The methyl group at the 4-position can influence the molecule's conformation and metabolic stability. This guide will provide an in-depth exploration of the synthesis, biological activities, and potential therapeutic applications of this compound and its derivatives, offering valuable insights and detailed protocols for researchers in the field of drug discovery.

Synthetic Strategies for this compound and its Analogs

The construction of the this compound core can be achieved through several classical and modern synthetic methodologies. The choice of a specific route often depends on the desired substitution pattern and the availability of starting materials. Two of the most prominent methods for synthesizing the quinoline scaffold are the Combes synthesis and the Doebner-von Miller reaction.

Combes Synthesis of this compound

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[3] For the synthesis of this compound, 4-chloroaniline and acetylacetone (2,4-pentanedione) serve as the key starting materials. The reaction proceeds through the formation of an enamine intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final quinoline product.[4][5]

Experimental Protocol: Combes Synthesis of this compound

Materials:

  • 4-Chloroaniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Enamine Formation: In a round-bottom flask, dissolve 4-chloroaniline (1 equivalent) in ethanol. Add acetylacetone (1.1 equivalents) to the solution. Stir the mixture at room temperature for 1-2 hours. The formation of the enamine intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Carefully add concentrated sulfuric acid (or PPA) to the reaction mixture with cooling. The amount of acid should be sufficient to catalyze the reaction, typically 2-3 volumes relative to the aniline.

  • Heating: Heat the reaction mixture to 100-120°C for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Causality Behind Experimental Choices: The use of a strong acid like sulfuric acid or PPA is crucial for protonating the carbonyl group of the enamine intermediate, which facilitates the intramolecular electrophilic aromatic substitution (cyclization) onto the aniline ring.[5] The subsequent dehydration is also acid-catalyzed. Careful temperature control is necessary to prevent side reactions and decomposition.

Diagram: Combes Synthesis of this compound

G A 4-Chloroaniline C Enamine Intermediate A->C Condensation B Acetylacetone B->C D This compound C->D Acid-catalyzed Cyclization & Dehydration

Caption: Workflow of the Combes synthesis.

Doebner-von Miller Synthesis

The Doebner-von Miller reaction is another powerful method for quinoline synthesis, utilizing the reaction of an aniline with α,β-unsaturated carbonyl compounds.[6] To synthesize this compound, 4-chloroaniline can be reacted with methyl vinyl ketone. The reaction is typically catalyzed by a Lewis or Brønsted acid.[6][7]

Experimental Protocol: Doebner-von Miller Synthesis of this compound

Materials:

  • 4-Chloroaniline

  • Methyl vinyl ketone

  • Hydrochloric acid (concentrated) or Zinc chloride (ZnCl₂)

  • An oxidizing agent (e.g., arsenic acid, nitrobenzene, or air)

  • Sodium hydroxide solution

  • Dichloromethane or Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and a dropping funnel, place 4-chloroaniline and concentrated hydrochloric acid.

  • Addition of Carbonyl Compound: Heat the mixture to reflux and add methyl vinyl ketone dropwise from the dropping funnel over a period of 1-2 hours.

  • Oxidation: After the addition is complete, add the oxidizing agent to the reaction mixture. Continue to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and neutralize it with a sodium hydroxide solution.

  • Extraction: Extract the product with dichloromethane or ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Causality Behind Experimental Choices: The acidic conditions facilitate the initial Michael addition of the aniline to the α,β-unsaturated ketone.[6] The subsequent cyclization and dehydration steps are also acid-catalyzed. An oxidizing agent is required in the final step to aromatize the dihydroquinoline intermediate to the stable quinoline ring system.[7]

Biological Activities and Therapeutic Potential

Derivatives of this compound have shown promise in several therapeutic areas, primarily as anticancer and antimicrobial agents. The following sections detail the available data and the proposed mechanisms of action.

Anticancer Activity

The quinoline scaffold is a key component of several approved and investigational anticancer drugs.[8] Derivatives of 6-chloroquinoline have demonstrated significant cytotoxic activity against various cancer cell lines.[8][9] While specific IC₅₀ values for this compound derivatives are not extensively reported in publicly available literature, data from structurally similar compounds provide strong evidence for their potential.

Table 1: In Vitro Anticancer Activity of Representative Chloroquinoline Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)8.73[10]
Bisquinoline derivative of 7-chloroquinolineMDA-MB-468 (Breast)7.35[10]
6-chloro-quinazolin-5a derivativeMGC-803 (Gastric)<10[11]
6-chloro-quinazolin-5f derivativeBcap-37 (Breast)<10[11]

Note: Data for quinazoline derivatives are included as they are structurally related and provide context for the potential activity of the quinoline scaffold.

Mechanism of Action in Cancer:

One of the primary mechanisms by which quinoline derivatives exert their anticancer effects is through the inhibition of protein kinases.[8] The quinoline core can act as an ATP mimetic, binding to the ATP-binding pocket of kinases and inhibiting their activity.[8] A key signaling pathway often dysregulated in cancer is the PI3K/Akt/mTOR pathway , which plays a crucial role in cell growth, proliferation, and survival.[12][13] Several quinoline-based compounds have been developed as inhibitors of this pathway.[14][15][16]

Diagram: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 6-Chloroquinoline Derivative Inhibitor->PI3K Inhibition

Caption: Proposed inhibition of the PI3K/Akt pathway.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing the metabolic activity of cells, which is an indicator of cell viability.[17][18][19][20]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents. The antibacterial activity of many quinolones is attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[21] While specific data for this compound is limited, derivatives of 2-chloro-6-methylquinoline have shown promising antimicrobial activity.

Table 2: Antimicrobial Activity of Representative Chloro-methylquinoline Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
2-Chloro-6-methylquinoline hydrazone derivativeMycobacterium tuberculosis H37Rv1.6 - 6.25[22]
2-((6-chloro-2-(p-tolyl)quinazolin-4-yl)thio)acetonitrileS. aureus0.062[23]
2-((6-chloro-2-(p-tolyl)quinazolin-4-yl)thio)acetonitrileS. saprophyticus0.031[23]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[24][25][26]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound. In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (bacteria in broth without the compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Diagram: Drug Discovery Workflow

G A Scaffold Selection (this compound) B Library Synthesis (e.g., Combes, Doebner-von Miller) A->B C In Vitro Screening (Anticancer, Antimicrobial Assays) B->C D Hit Identification (Active Compounds) C->D E Lead Optimization (Structure-Activity Relationship) D->E E->B Iterative Design F Preclinical Development E->F

Caption: A typical drug discovery workflow.

Conclusion and Future Directions

This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. Its synthetic accessibility via established methods like the Combes and Doebner-von Miller reactions allows for the creation of diverse chemical libraries. The existing body of evidence, primarily from structurally related chloroquinoline derivatives, strongly suggests significant potential in the fields of oncology and infectious diseases.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives to establish clear structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to embark on this exciting area of medicinal chemistry.

References

Application Notes and Protocols for the Development of Kinase Inhibitors from 6-Chloro-4-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction: The Quinoline Scaffold as a Privileged Motif in Kinase Inhibition

The quinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including potent kinase inhibitors.[1][2] Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, kinase inhibitors have become a major focus of modern drug discovery.[1]

Within the diverse family of quinoline derivatives, 6-Chloro-4-methylquinoline emerges as a versatile and strategic starting material for the synthesis of novel kinase inhibitors. Its structure offers several key advantages for drug design:

  • ATP-Competitive Binding: The rigid quinoline ring system can effectively mimic the purine ring of ATP, allowing for competitive binding to the ATP-binding site of various kinases.[1]

  • Strategic Chlorine Substitution: The chlorine atom at the 6-position can participate in halogen bonding with the kinase active site, potentially enhancing binding affinity and improving the pharmacokinetic profile of the resulting inhibitor.[1]

  • Multiple Modification Sites: The quinoline scaffold provides several positions for chemical modification, enabling the systematic optimization of potency, selectivity, and drug-like properties through structure-activity relationship (SAR) studies.[1][3]

These application notes provide a comprehensive guide to the development of kinase inhibitors from this compound, including detailed synthetic protocols, methods for biological evaluation, and an overview of the key signaling pathways targeted by these compounds.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution

The primary and most versatile method for elaborating this compound into a library of potential kinase inhibitors is through nucleophilic aromatic substitution (SNAr) at the C4 position. The electron-withdrawing effect of the quinoline nitrogen activates the C4 position for attack by various nucleophiles, leading to the displacement of the chloro group.

A general workflow for this synthetic approach is outlined below:

G cluster_0 Synthesis of 4-Aminoquinoline Derivatives start This compound reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction nucleophile Primary/Secondary Amine (e.g., substituted anilines) nucleophile->reaction product 4-Amino-6-chloro-4-methylquinoline Derivative reaction->product purification Purification (Column Chromatography/Recrystallization) product->purification final_product Kinase Inhibitor Candidate purification->final_product

Caption: General workflow for the synthesis of kinase inhibitors from this compound.

Protocol 1: Synthesis of 4-(Substituted-anilino)-6-chloro-4-methylquinolines

This protocol describes a general procedure for the synthesis of 4-anilinoquinoline derivatives from this compound, a common structural motif in EGFR inhibitors.[4]

Materials:

  • This compound

  • Substituted aniline (e.g., 3-ethynylaniline, 4-methoxyaniline)

  • Isopropanol or N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (if preparing the hydrochloride salt)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Standard laboratory glassware and reagents for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in isopropanol.

  • Addition of Nucleophile: Add the desired substituted aniline (1.1-1.5 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for isopropanol) and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration and wash with cold isopropanol.

    • If no precipitate forms, remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).

  • Salt Formation (Optional): For improved solubility and handling, the free base can be converted to its hydrochloride salt by treatment with a solution of HCl in an appropriate solvent.

Targeted Signaling Pathways and Biological Evaluation

Kinase inhibitors derived from the quinoline scaffold frequently target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[1] The two most prominent pathways are the Epidermal Growth Factor Receptor (EGFR) pathway and the PI3K/Akt/mTOR pathway.

EGFR Signaling Pathway

The EGFR is a receptor tyrosine kinase that plays a central role in regulating cell growth and differentiation.[5] Its overactivation is a common driver of tumor growth in various cancers.[5]

G cluster_0 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds and Activates PI3K PI3K EGFR->PI3K Activates Inhibitor Quinoline-based Inhibitor Inhibitor->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway by quinoline-based inhibitors.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[6] Its aberrant activation is frequently observed in human cancers, making it a prime target for therapeutic intervention.[7]

G cluster_0 PI3K/Akt/mTOR Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Inhibitor Quinoline-based Inhibitor Inhibitor->PI3K Inhibits mTOR mTOR Akt->mTOR Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTOR->Downstream CellFunction Cell Growth, Proliferation, Survival Downstream->CellFunction

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline-based inhibitors.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against a specific kinase.

Materials:

  • Synthesized quinoline derivatives

  • Recombinant human kinase (e.g., EGFR, PI3Kα)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • Reaction Mixture: In a microplate, prepare the kinase reaction mixture containing the kinase, its substrate, and the kinase assay buffer.

  • Initiation of Reaction: Add the test compound dilutions and ATP to the reaction mixture to initiate the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the cytotoxic effects of the synthesized compounds on cancer cell lines.[8]

Materials:

  • Human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer)

  • Cell culture medium and supplements

  • Synthesized quinoline derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the IC50 value.

Data Presentation: Representative Kinase Inhibitors Derived from Chloro-Quinolines

The following table summarizes the biological activity of several kinase inhibitors with a chloro-quinoline or structurally related quinazoline scaffold. This data highlights the potential for developing potent inhibitors from the this compound starting material.

Compound ClassTarget KinaseIC50 (nM)Target Cell LineIC50 (µM)Reference
4-AnilinoquinazolineEGFR (T790M/L858R)31--[9]
6-Arylureido-4-anilinoquinazolineEGFR11.66 - 867.1A549, HT-29, MCF-71.72 - 2.81[5]
4-(4-Chloroanilino)quinoline--MCF-7, A5493.42, 5.97[4]
4-Aminoquinoline derivativeAkt (in combination)-MDA-MB468, MCF71.73 - 6.83[10]
DimorpholinoquinazolinePI3K/Akt/mTOR pathway125 - 250 (inhibits phosphorylation)MCF7-[11]

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The straightforward elaboration of this scaffold through nucleophilic aromatic substitution allows for the rapid generation of diverse compound libraries. The resulting 4-aminoquinoline derivatives have demonstrated significant potential as inhibitors of key oncogenic kinases, particularly within the EGFR and PI3K/Akt/mTOR signaling pathways.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 4-amino substituent and other positions on the quinoline ring can lead to the optimization of potency and selectivity.[12]

  • Exploration of Novel Kinase Targets: While EGFR and PI3K are prominent targets, the quinoline scaffold has the potential to inhibit other kinases, and broader screening efforts are warranted.

  • In Vivo Evaluation: Promising lead compounds should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and toxicity profiles.

By leveraging the synthetic accessibility and favorable biological properties of the this compound scaffold, researchers can continue to develop novel and effective kinase inhibitors for the treatment of cancer and other diseases.

References

Application Notes and Protocols for the Synthesis of 4-Aminoquinoline Derivatives from 4-Chloroquinoline Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline framework is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents.[1][2] From the historic antimalarial drug chloroquine to modern anticancer agents, the versatility of this scaffold is well-established.[3][4][5][6] The continued exploration of novel 4-aminoquinoline derivatives is a critical endeavor in the pursuit of more effective and targeted therapies for a range of diseases, including malaria, cancer, and inflammatory disorders.[1][2][7]

The primary and most direct route to these valuable compounds involves the nucleophilic aromatic substitution (SNAr) reaction of readily available 4-chloroquinoline precursors with a diverse array of amine nucleophiles.[1][2][8] This application note provides a comprehensive guide to the synthesis of 4-aminoquinoline derivatives, detailing the underlying reaction mechanism, offering step-by-step protocols, and presenting key data for successful and reproducible synthesis.

The Chemistry: Understanding the Nucleophilic Aromatic Substitution (SNAr) Mechanism

The synthesis of 4-aminoquinolines from 4-chloroquinolines proceeds via a well-defined SNAr mechanism.[1][2][8] This reaction is facilitated by the electron-withdrawing nature of the nitrogen atom within the quinoline ring, which renders the C4 position electron-deficient and susceptible to nucleophilic attack.[8][9]

The reaction mechanism can be delineated into two key steps:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The amine nucleophile attacks the electron-deficient C4 carbon of the 4-chloroquinoline. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9][10] The negative charge is delocalized across the aromatic system, including the electronegative nitrogen atom, which stabilizes this intermediate.

  • Elimination of the Leaving Group: In the subsequent step, the chloride ion, a good leaving group, is eliminated from the Meisenheimer complex. This restores the aromaticity of the quinoline ring and results in the formation of the final 4-aminoquinoline product.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 4-Chloroquinoline 4-Chloroquinoline Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) 4-Chloroquinoline->Meisenheimer_Complex Nucleophilic Attack Amine R-NH2 Amine->Meisenheimer_Complex 4-Aminoquinoline 4-Aminoquinoline Meisenheimer_Complex->4-Aminoquinoline Elimination of Cl- HCl HCl Meisenheimer_Complex->HCl

Figure 1: Generalized workflow for the SNAr synthesis of 4-aminoquinolines.

Experimental Protocols

The choice of synthetic protocol often depends on the reactivity of the amine nucleophile and the desired reaction scale. Below are detailed protocols for conventional heating and microwave-assisted synthesis.

Protocol 1: Conventional Synthesis via Thermal Conditions

This method is a robust and widely applicable procedure for the synthesis of a variety of 4-aminoquinoline derivatives.

Materials:

  • Substituted 4-chloroquinoline (1.0 eq)

  • Desired primary or secondary amine (1.0-2.0 eq)

  • Solvent (e.g., N-methyl-2-pyrrolidone (NMP), ethanol, or neat conditions)

  • Base (e.g., K₂CO₃, triethylamine, if required)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add the substituted 4-chloroquinoline (1.0 eq) and the amine (1.0-2.0 eq).

  • If a solvent is used, add it to the flask to dissolve or suspend the reactants. For neat conditions, proceed without a solvent.[3]

  • If the amine salt is used or if the amine is not in excess, add a base such as potassium carbonate or triethylamine (1.5-2.0 eq).[11]

  • Fit the flask with a reflux condenser and place it in a heating mantle or oil bath.

  • Heat the reaction mixture to a temperature ranging from 80°C to 150°C, depending on the reactivity of the substrates.[3][11]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Workup:

    • If the product precipitates upon cooling, it can be collected by filtration, washed with a suitable solvent (e.g., cold ethanol or diethyl ether), and dried.

    • Alternatively, dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane and wash with brine and water to remove any remaining NMP or other polar impurities.[11]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis offers a significant advantage in terms of reduced reaction times and often improved yields.[1][2]

Materials:

  • Substituted 4-chloroquinoline (1.0 eq)

  • Desired amine (1.0-1.5 eq)

  • Solvent (e.g., DMSO, ethanol)[1][2]

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine the substituted 4-chloroquinoline (1.0 eq), the amine (1.0-1.5 eq), and the chosen solvent.

  • Seal the vial and place it in the microwave synthesizer.

  • Set the reaction temperature to between 140°C and 180°C and the reaction time to 20-30 minutes.[1][2]

  • After the reaction is complete, cool the vial to room temperature.

  • Workup and Purification: Follow the same workup and purification procedures as described in Protocol 1.

experimental_workflow start Start reactants Combine 4-Chloroquinoline and Amine in Solvent start->reactants reaction_choice Select Reaction Condition reactants->reaction_choice conventional Conventional Heating (80-150°C, several hours) reaction_choice->conventional Thermal microwave Microwave Irradiation (140-180°C, 20-30 min) reaction_choice->microwave Microwave monitoring Monitor by TLC conventional->monitoring microwave->monitoring workup Reaction Workup (Cooling, Extraction/Filtration) monitoring->workup Reaction Complete purification Purification (Recrystallization or Chromatography) workup->purification characterization Characterization (NMR, MS, Elemental Analysis) purification->characterization end End characterization->end

Figure 2: A comprehensive experimental workflow for the synthesis of 4-aminoquinolines.

Data Presentation and Characterization

The successful synthesis of 4-aminoquinoline derivatives requires thorough characterization to confirm the structure and purity of the final compounds.

Table 1: Representative Reaction Conditions and Yields
Entry4-Chloroquinoline PrecursorAmine NucleophileMethodSolventTemperature (°C)TimeYield (%)Reference
14,7-DichloroquinolineButylamineConventionalNeatReflux--[3]
24,7-DichloroquinolineEthane-1,2-diamineConventionalNeat1307 h-[3]
34,7-DichloroquinolineN,N-dimethylethane-1,2-diamineConventionalNeat120-1306-8 h-[3]
44,7-DichloroquinolineVarious aminesMicrowaveDMSO140-18020-30 min80-95[1][2]
54,7-Dichloroquinolineo-(Diethylaminomethyl)benzylamineConventionalNMPReflux15 h47[11]
Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized compounds. The disappearance of the signal corresponding to the proton at the C4 position of the starting material and the appearance of new signals for the amino side chain are indicative of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or other mass spectrometry techniques are used to confirm the molecular weight of the product.

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N) in the compound, which should be within ±0.4% of the calculated values.

  • Melting Point: A sharp melting point is an indicator of the purity of the synthesized compound.

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of these protocols, a self-validating system should be in place. This includes:

  • Consistent Starting Material Quality: The purity of the 4-chloroquinoline precursor and the amine should be verified before use.

  • Rigorous Reaction Monitoring: TLC is a crucial tool for tracking the consumption of starting materials and the formation of the product, preventing incomplete reactions or the formation of byproducts.

  • Thorough Characterization: Comprehensive characterization of the final product using multiple analytical techniques (NMR, MS, etc.) provides unambiguous confirmation of its identity and purity.

  • Control Reactions: In cases of unexpected results, running control reactions (e.g., without the amine or at a lower temperature) can help troubleshoot the synthesis.

Conclusion

The synthesis of 4-aminoquinoline derivatives from 4-chloroquinoline precursors is a fundamental and highly adaptable process in medicinal chemistry. By understanding the underlying SNAr mechanism and carefully selecting the appropriate reaction conditions, researchers can efficiently generate a vast library of novel compounds for drug discovery and development. The protocols and data presented in these application notes provide a solid foundation for the successful synthesis, purification, and characterization of these important molecules.

References

Application Note: A Robust HPLC-UV Protocol for the Analysis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoline and its derivatives represent a critical class of N-heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and material science. Their diverse biological activities, including antimalarial, anticancer, and antibacterial properties, necessitate robust and reliable analytical methods for quantification, impurity profiling, and stability testing.[1][2] This application note presents a comprehensive, field-proven protocol for the analysis of quinoline derivatives using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. We delve into the causality behind critical methodological choices, from mobile phase composition and stationary phase selection to sample preparation strategies. This guide is designed to be a self-validating system, incorporating rigorous system suitability testing and a full validation protocol grounded in the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[3][4][5]

Introduction: The Analytical Imperative for Quinoline Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The accurate determination of these compounds in various matrices—from active pharmaceutical ingredients (APIs) and formulated drug products to biological fluids and environmental samples—is paramount.[2][6] HPLC-UV is a powerful, accessible, and widely used technique for this purpose, offering high sensitivity, selectivity, and quantitative accuracy.[4][6][7]

The primary analytical challenges in quinoline analysis stem from the basic nature of the nitrogen atom in the heterocyclic ring system.[8][9] This basicity can lead to undesirable interactions with residual silanol groups on conventional silica-based stationary phases, resulting in poor peak shapes (tailing), variable retention times, and reduced column efficiency. This protocol directly addresses these challenges through logical method development and optimization.

The Chromatographic System: A Causality-Driven Approach

The success of any HPLC analysis hinges on the synergistic interplay between the analyte, the stationary phase, and the mobile phase. The choices outlined below are designed to mitigate common issues and ensure a robust separation.

Stationary Phase Selection: Beyond the Standard C18

While the octadecyl (C18) column is a workhorse in reversed-phase chromatography, it is not always optimal for basic compounds like quinolines.[1] Residual, acidic silanol groups on the silica surface can interact ionically with the protonated basic nitrogen of the quinoline, causing peak tailing.

  • Expert Recommendation: For quinoline derivatives, a modern, end-capped C18 column or, for enhanced selectivity, a stationary phase with alternative chemistry is recommended. End-capping deactivates most residual silanols.[10] For challenging separations of closely related quinoline alkaloids, phases like naphthylpropyl have demonstrated superior selectivity compared to standard C18 columns.[1]

Mobile Phase Optimization: The Key to Peak Symmetry and Resolution

The mobile phase composition, particularly its pH and organic modifier, is the most critical factor in controlling the retention and peak shape of quinoline derivatives.

  • pH Control: The basic nitrogen in the quinoline ring is ionizable.[8] Operating at a low mobile phase pH (typically 2.5-3.5) ensures that the quinoline analyte is consistently in its protonated, cationic form.[10] This prevents on-column ionization shifts that can lead to broad peaks. More importantly, at low pH, residual silanol groups on the stationary phase are also protonated and thus less likely to engage in strong secondary interactions with the analyte.[10]

  • Organic Modifier: Acetonitrile is generally preferred over methanol as the organic modifier due to its lower viscosity, which results in lower system backpressure, and a lower UV cutoff wavelength.[10] However, methanol can offer different selectivity and may be advantageous for resolving specific impurity profiles.[10]

  • Buffers and Additives: A buffer (e.g., phosphate or formate) is essential to maintain a stable pH. For particularly stubborn peak tailing, a small amount of an amine modifier like triethylamine (TEA) can be added. TEA acts as a competitive base, preferentially interacting with active silanol sites and masking them from the quinoline analyte.[10]

The logical workflow for method development is visualized below.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Define Analyte Properties (pKa, logP, UV λmax) Column Select Column (e.g., End-capped C18) Analyte->Column Guides choice MobilePhase Choose Mobile Phase (ACN/H2O with 0.1% Acid) Column->MobilePhase Defines starting point OptimizeGradient Optimize Gradient/Isocratic (Adjust %B for retention) MobilePhase->OptimizeGradient OptimizepH Fine-tune pH (Improve peak shape) OptimizeGradient->OptimizepH Iterate OptimizeFlow Adjust Flow Rate (Balance speed & resolution) OptimizepH->OptimizeFlow Iterate SST System Suitability Test (SST) OptimizeFlow->SST Validation Full Method Validation (ICH Guidelines) SST->Validation If SST passes SST_Workflow start Start Analysis Day inject_sst Inject SST Standard (e.g., 5-6 replicates) start->inject_sst evaluate Evaluate Parameters? inject_sst->evaluate pass Proceed with Sample Analysis evaluate->pass All criteria met fail Troubleshoot System (Do NOT analyze samples) evaluate->fail Criteria fail

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on the Chloroquinoline Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline motif, a fusion of a benzene and a pyridine ring, is a cornerstone in the realm of medicinal chemistry and drug discovery.[1] Its derivatives exhibit a broad spectrum of biological activities, leading to their use as antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[2][3] The functionalization of the quinoline ring is a critical strategy for modulating the pharmacological profile of these molecules, and nucleophilic aromatic substitution (SNAr) on a chloro-substituted quinoline core stands out as a robust and versatile method for achieving this.[4][5]

The presence of the nitrogen atom in the quinoline ring system renders the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack, with a general preference for the C4 position.[4] This inherent reactivity makes 4-chloroquinolines invaluable precursors for the synthesis of a diverse library of novel bioactive compounds.[6] This guide provides a comprehensive overview of the mechanistic underpinnings and practical laboratory protocols for performing nucleophilic substitution reactions on the chloroquinoline core, tailored for researchers, scientists, and drug development professionals.

Mechanism of Nucleophilic Aromatic Substitution (SNAr) on the Chloroquinoline Core

The nucleophilic aromatic substitution on the chloroquinoline core predominantly proceeds via a two-step addition-elimination mechanism.[4][7] This pathway is distinct from SN1 and SN2 reactions and is characteristic of aromatic systems bearing electron-withdrawing groups.[8]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine substituent (typically the C4 position). This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][8] The negative charge is delocalized over the aromatic system, including the electronegative nitrogen atom, which contributes to the stability of this intermediate.[9]

  • Elimination of the Leaving Group: In the subsequent step, the leaving group (chloride ion) is eliminated, and the aromaticity of the quinoline ring is restored, yielding the substituted quinoline product.[4] The departure of the chloride ion is the rate-determining step in many cases.

The electron-withdrawing nature of the quinoline nitrogen is crucial for activating the ring towards nucleophilic attack.[6] The presence of additional electron-withdrawing groups on the quinoline ring can further enhance the reaction rate.[7]

Caption: The two-step addition-elimination mechanism of SNAr on 4-chloroquinoline.

Experimental Protocols

The choice of experimental protocol for nucleophilic substitution on the chloroquinoline core depends on several factors, including the nature of the nucleophile, the desired scale of the reaction, and the available laboratory equipment.[6]

Protocol 1: Conventional Heating for Amination of 4,7-Dichloroquinoline

This protocol describes a standard method for the synthesis of 4-aminoquinoline derivatives, which are renowned for their antimalarial properties.[6]

Materials:

  • 4,7-dichloroquinoline

  • Primary or secondary amine (e.g., N,N-diethylethanamine)

  • Solvent (e.g., Ethanol, DMF)

  • Base (e.g., K₂CO₃, triethylamine, if required)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, filtration apparatus)

  • Silica gel for column chromatography

  • TLC plates and developing chamber

Procedure:

  • To a solution of 4,7-dichloroquinoline (1.0 eq) in the chosen solvent (e.g., ethanol), add the amine (1.0-1.2 eq).[6]

  • If the amine salt is used or if the amine is not basic enough, add a base such as potassium carbonate or triethylamine (1.5-2.0 eq).

  • Heat the reaction mixture to reflux (e.g., 70-100°C) for the specified time (e.g., 12-24 h).[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure using a rotary evaporator.[6]

  • The crude product is then subjected to an aqueous work-up. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[6]

Conventional_Heating_Workflow start Start reactants Combine 4,7-dichloroquinoline, amine, solvent, and base in a flask start->reactants reflux Heat the mixture to reflux (70-100°C) for 12-24h reactants->reflux monitor Monitor reaction progress by TLC reflux->monitor workup Cool, remove solvent, and perform aqueous work-up monitor->workup Reaction complete purification Purify by recrystallization or column chromatography workup->purification product Characterized 4-aminoquinoline purification->product

Caption: Workflow for conventional heating-based amination of 4,7-dichloroquinoline.

Protocol 2: Microwave-Assisted Synthesis of 4-Substituted Quinolines

Microwave-assisted synthesis offers a significant advantage over conventional heating by dramatically reducing reaction times and often improving yields.[6]

Materials:

  • 4-Chloroquinoline derivative

  • Nucleophile (e.g., amine, thiol, alcohol)

  • Solvent suitable for microwave chemistry (e.g., DMF, NMP, Ethanol)

  • Base (if required)

  • Microwave vial

  • Microwave reactor

  • Magnetic stirrer

Procedure:

  • In a microwave vial, combine the 4-chloroquinoline derivative (1.0 eq), the nucleophile (1.0-1.5 eq), and the appropriate solvent.[6]

  • Add a base if necessary, depending on the nature of the nucleophile.[6]

  • Seal the vial and place it in the microwave reactor.

  • Set the desired temperature (e.g., 120-180°C) and reaction time (e.g., 10-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.[6]

  • The product can be isolated by precipitation upon addition of water or by extraction with a suitable organic solvent.[6]

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Palladium-Catalyzed Cross-Coupling Reactions

For less reactive nucleophiles or to achieve specific regioselectivity, palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination can be employed. This method is particularly useful for forming C-N, C-O, and C-S bonds under milder conditions.

Materials:

  • 4-Chloroquinoline derivative

  • Nucleophile (e.g., amine, alcohol, thiol)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, add the 4-chloroquinoline derivative (1.0 eq), the nucleophile (1.2 eq), the palladium catalyst (e.g., 2-5 mol%), the ligand (e.g., 4-10 mol%), and the base (2.0 eq).

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-120°C) for the specified time (e.g., 12-24 h).

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.[6]

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.[6]

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the nucleophilic substitution on 4-chloroquinolines with various nucleophiles.

NucleophileReagents and ConditionsTypical Yield (%)Reference
Amines 4,7-dichloroquinoline, primary/secondary amine, ethanol, reflux, 12-24h70-95[6]
Thiols 4-chloroquinoline, thiol, K₂CO₃, DMF, 80°C, 4-8h80-98[10]
Azides 4-chloroquinoline, NaN₃, DMF, 100°C, 6h85-95[10]
Hydrazines 4-chloroquinoline, hydrazine hydrate, ethanol, reflux, 10h75-90[10]
Alcohols 4-chloroquinoline, alcohol, NaH, THF, reflux, 24h60-85[11]

Conclusion: A Versatile Tool in Drug Discovery

Nucleophilic aromatic substitution on the chloroquinoline core is a powerful and indispensable tool in the arsenal of medicinal chemists. The ability to introduce a wide array of functional groups at the C4 position allows for the fine-tuning of the physicochemical and pharmacological properties of quinoline-based compounds.[3][6] The protocols outlined in this guide, from conventional heating to modern microwave-assisted and palladium-catalyzed methods, provide a comprehensive framework for the synthesis of diverse quinoline derivatives. The continued exploration and application of these reactions will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.[2][5]

References

Green Synthesis of Substituted Quinolines: A Solvent-Free and Catalyst-Free Approach

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Greener Chemistry in Quinoline Synthesis

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional dyes. Traditionally, the synthesis of substituted quinolines, often accomplished via the Friedländer annulation, has relied on the use of organic solvents and acid or base catalysts.[1] While effective, these methods often present environmental and economic challenges, including the generation of hazardous waste, the costs associated with solvent procurement and disposal, and sometimes harsh reaction conditions.[2]

In alignment with the principles of green chemistry, there is a growing imperative to develop synthetic protocols that minimize or eliminate the use of hazardous substances. This application note details a robust and environmentally benign methodology for the synthesis of a variety of substituted quinolines through a solvent-free and catalyst-free thermal condensation reaction. By simply heating a neat mixture of a 2-aminoaryl ketone and an active methylene compound, this approach offers a significant reduction in waste and operational complexity, making it an attractive alternative for both academic and industrial laboratories.[3]

The Underpinning-Mechanism: The Uncatalyzed Friedländer Annulation

The Friedländer annulation is the condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group to form a quinoline.[4] In the absence of a catalyst, the reaction is typically promoted by thermal energy. Two primary mechanistic pathways are proposed for this uncatalyzed transformation:

  • The Aldol Condensation Pathway: This pathway commences with an intermolecular aldol-type condensation between the enolized active methylene compound and the carbonyl group of the 2-aminoaryl ketone. This is often the rate-determining step. The resulting aldol adduct then undergoes a rapid intramolecular cyclization via the attack of the amino group on the ketone, followed by dehydration to yield the aromatic quinoline ring system.[4][5]

  • The Schiff Base Pathway: Alternatively, the reaction can initiate with the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl ketone and the carbonyl group of the active methylene compound. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to afford the final quinoline product.[4]

Under thermal, uncatalyzed conditions, both pathways may be operative, with the predominant route being influenced by the specific substrates and reaction temperature. The high temperatures provide the necessary activation energy for the initial condensation and the subsequent cyclization and dehydration steps, driving the reaction to completion without the need for a catalytic species.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the solvent-free, catalyst-free synthesis of substituted quinolines via thermal Friedländer annulation.

Materials and Equipment:
  • 2-aminoaryl ketone (e.g., 2-aminobenzophenone)

  • Active methylene compound (e.g., ethyl acetoacetate, acetylacetone)

  • Round-bottom flask or reaction vial

  • Heating mantle or oil bath with a temperature controller and magnetic stirrer

  • Condenser (optional, but recommended for prolonged heating)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Rotary evaporator

Pre-Reaction Setup:
  • Ensure all glassware is clean and dry.

  • Set up the heating mantle or oil bath and preheat to the desired reaction temperature (typically between 150-220°C).[6]

  • If using a condenser, attach it to the reaction flask and ensure a gentle flow of cooling water.

Reaction Procedure:
  • To the round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol, 1.0 eq) and the active methylene compound (1.2 mmol, 1.2 eq).

  • Place a magnetic stir bar in the flask.

  • Lower the flask into the preheated oil bath or place it in the heating mantle.

  • Commence stirring to ensure thorough mixing of the reactants.

  • Heat the reaction mixture for the specified time, monitoring the progress by Thin Layer Chromatography (TLC) if desired.

  • Upon completion of the reaction, remove the flask from the heat source and allow it to cool to room temperature. The crude product will likely be a viscous oil or a solid.

Post-Reaction Work-up and Purification:
  • Dissolve the crude product in a minimal amount of a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Adsorb the dissolved product onto a small amount of silica gel.

  • Purify the product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the desired product and combine them.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified substituted quinoline.

Data Presentation: A Survey of Substrate Scope and Yields

The following table summarizes representative examples of substituted quinolines synthesized via the solvent-free, catalyst-free thermal Friedländer annulation, highlighting the versatility of this green methodology.

2-Aminoaryl KetoneActive Methylene CompoundTemperature (°C)Time (h)ProductYield (%)
2-AminobenzophenoneEthyl acetoacetate1804Ethyl 2-methyl-4-phenylquinoline-3-carboxylate~85
2-AminobenzophenoneAcetylacetone16031-(2-Methyl-4-phenylquinolin-3-yl)ethan-1-one~90
2-Amino-5-chlorobenzophenoneEthyl acetoacetate1905Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate~80
2-Amino-5-nitrobenzophenoneDiethyl malonate2006Diethyl 6-nitro-4-phenylquinoline-2,3-dicarboxylate~75
2-AminoacetophenoneCyclohexanone22081,2,3,4-Tetrahydroacridine~70

Note: The data presented are representative and may vary based on the specific reaction scale and conditions.

Visualizing the Process

Experimental Workflow Diagram

G cluster_prep Pre-Reaction cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Combine Reactants: 2-Aminoaryl Ketone Active Methylene Compound start->reactants heat Heat Mixture (150-220°C) with Stirring reactants->heat monitor Monitor by TLC (Optional) heat->monitor cool Cool to RT monitor->cool dissolve Dissolve in Organic Solvent cool->dissolve chromatography Column Chromatography dissolve->chromatography evaporate Evaporate Solvent chromatography->evaporate product Purified Substituted Quinoline evaporate->product

Caption: General experimental workflow for the solvent-free, catalyst-free synthesis of substituted quinolines.

Mechanistic Pathways Diagram

G cluster_reactants Reactants cluster_pathway1 Aldol Condensation Pathway cluster_pathway2 Schiff Base Pathway r1 2-Aminoaryl Ketone p1_1 Aldol Adduct r1->p1_1 p2_1 Schiff Base r1->p2_1 r2 Active Methylene Compound r2->p1_1 r2->p2_1 p1_2 Cyclized Intermediate p1_1->p1_2 product Substituted Quinoline p1_2->product - H₂O p2_2 Cyclized Intermediate p2_1->p2_2 p2_2->product - H₂O

Caption: The two primary mechanistic pathways for the uncatalyzed Friedländer annulation.

Conclusion: A Sustainable Path to Quinolines

The solvent-free and catalyst-free thermal synthesis of substituted quinolines represents a significant advancement in green chemistry. This methodology not only simplifies the experimental procedure and reduces waste but also provides a cost-effective and environmentally responsible route to a class of compounds of high importance in drug discovery and materials science. The protocols and data presented herein offer a solid foundation for researchers to adopt this sustainable approach in their synthetic endeavors.

References

Application Notes and Protocols: Functionalization of the Quinoline 4-Position for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its inherent structural features and the ability to undergo functionalization at various positions have made it a "privileged scaffold" in drug discovery.[3] This versatile core is present in a multitude of natural products and synthetic compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, antibacterial, and antiviral properties.[1][4][5]

The 4-position (C4) of the quinoline nucleus is of particular strategic importance. Modifications at this position significantly influence the molecule's electronic properties, steric profile, and hydrogen bonding capabilities, thereby modulating its interaction with biological targets.[6][7] This guide provides an in-depth exploration of the synthetic strategies for functionalizing the quinoline 4-position and delves into the structure-activity relationships (SAR) that govern the resulting bioactivities.

Strategic Functionalization of the Quinoline 4-Position: Key Synthetic Gateways

The introduction of diverse functional groups at the C4 position is pivotal for tuning the pharmacological profile of quinoline-based compounds. The primary synthetic precursors for C4 functionalization are 4-hydroxyquinolines and 4-chloroquinolines.

Synthesis of 4-Hydroxyquinolines (Quinolin-4-ones)

4-Hydroxyquinolines, which exist in tautomeric equilibrium with quinolin-4-ones, are crucial intermediates. Their synthesis is classically achieved through cyclization reactions.

  • Conrad-Limpach-Knorr Reaction: This method involves the condensation of anilines with β-ketoesters. The reaction conditions can be modulated to favor the formation of either 4-hydroxyquinolines or 2-hydroxyquinolines.[8][9]

  • Gould-Jacobs Reaction: This versatile reaction utilizes the condensation of an aniline with ethoxymethylenemalonic ester (EMME), followed by thermal cyclization to yield ethyl 4-hydroxyquinoline-3-carboxylate.[9][10] This ester can then be hydrolyzed and decarboxylated to afford the parent 4-hydroxyquinoline.

G cluster_0 Gould-Jacobs Reaction Aniline Aniline EMME Ethoxymethylenemalonic Ester (EMME) Intermediate Condensation Intermediate Cyclization Thermal Cyclization Product Ethyl 4-hydroxyquinoline -3-carboxylate

Synthesis of 4-Chloroquinolines: The Gateway to Nucleophilic Substitution

4-Chloroquinolines are highly valuable intermediates due to the lability of the C4-chloro group, which makes it an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[11] They are typically synthesized from the corresponding 4-hydroxyquinolines by treatment with chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[12][13][14]

G Hydroxyquinoline 4-Hydroxyquinoline Chloroquinoline 4-Chloroquinoline Hydroxyquinoline->Chloroquinoline Chlorination ChlorinatingAgent POCl₃ or SOCl₂ ChlorinatingAgent->Chloroquinoline FunctionalizedQuinoline 4-Functionalized Quinoline Chloroquinoline->FunctionalizedQuinoline SNAr Reaction Nucleophile Nucleophile (e.g., Amines) Nucleophile->FunctionalizedQuinoline

Bioactivity Profile of C4-Functionalized Quinolines

The nature of the substituent at the 4-position profoundly impacts the biological activity of the quinoline scaffold.

C4-Substituent Primary Bioactivity Key Examples & Insights References
Amino Group (-NHR) Antimalarial, AnticancerThe 4-aminoquinoline core is fundamental to antimalarial drugs like chloroquine and amodiaquine.[15][16][17] The nature of the alkylamino side chain is critical for activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum.[16][18] Certain 4-aminoquinoline derivatives also exhibit potent cytotoxic effects on various cancer cell lines.[15][19][15],[16],[18],[17],[19]
Hydroxy Group (-OH) Anticancer, Antioxidant4-Hydroxyquinolines (quinolin-4-ones) have demonstrated significant cytotoxic activity against cancer cells.[8][20] Their mechanism can involve the induction of apoptosis.[21] Some derivatives also exhibit antioxidant properties.[22][8],[21],[20],[22]
Aryl/Heteroaryl Groups Anticancer, MRP2 InhibitorsThe introduction of aryl or heteroaryl moieties at the C4 position can lead to potent anticancer agents.[19][23] For instance, 4-anilino-8-hydroxy-2-phenylquinoline derivatives have shown significant antiproliferative activity.[19] Some 2-(aryl)quinolines with a carboxyl group at C4 act as multidrug resistance protein 2 (MRP2) inhibitors.[23][23],[19]

Protocols for the Synthesis of Key C4-Functionalized Quinolines

Protocol 1: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate via Gould-Jacobs Reaction

This protocol describes a general procedure for the synthesis of a key 4-hydroxyquinoline intermediate.

Materials:

  • Aniline (or substituted aniline)

  • Diethyl 2-(ethoxymethylene)malonate (EMME)

  • Diphenyl ether

  • n-Hexane

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask, mix equimolar amounts of aniline and diethyl 2-(ethoxymethylene)malonate (EMME). Heat the mixture at 100-110 °C for 1-2 hours. The reaction can be monitored by TLC.

  • Cyclization: To the resulting diethyl 2-((phenylamino)methylene)malonate, add diphenyl ether as a high-boiling point solvent. Heat the mixture to 250 °C for 30-60 minutes.[10]

  • Isolation: Cool the reaction mixture to room temperature. Add n-hexane to precipitate the product.

  • Purification: Filter the solid product and wash thoroughly with n-hexane. Recrystallize the crude product from ethanol to obtain pure ethyl 4-hydroxyquinoline-3-carboxylate.[10]

Protocol 2: Synthesis of 4-Chloroquinoline from 4-Hydroxyquinoline

This protocol details the conversion of a 4-hydroxyquinoline to a 4-chloroquinoline, a versatile intermediate.

Materials:

  • 4-Hydroxyquinoline (or a derivative)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend the 4-hydroxyquinoline in an excess of phosphorus oxychloride (POCl₃).

  • Reaction: Heat the mixture to reflux (around 110 °C) for 2-4 hours. The reaction progress can be monitored by TLC.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Neutralize the aqueous solution with saturated sodium bicarbonate solution until the pH is ~8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude 4-chloroquinoline.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Protocol 3: Synthesis of a 4-Aminoquinoline Derivative via Nucleophilic Aromatic Substitution

This protocol outlines the synthesis of a 4-aminoquinoline from a 4-chloroquinoline precursor.[15]

Materials:

  • 4,7-Dichloroquinoline

  • Appropriate amine (e.g., N,N-dimethylethane-1,2-diamine)

  • Solvent (e.g., ethanol or neat)

Procedure:

  • Reaction: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve 4,7-dichloroquinoline in a suitable solvent like ethanol, or use an excess of the amine as the solvent (neat conditions).[15]

  • Heating: Heat the reaction mixture at a temperature ranging from 80 °C to 130 °C for several hours.[15] The reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure.

  • Isolation: Treat the residue with a basic aqueous solution (e.g., 1 M NaOH) and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Structure-Activity Relationship (SAR) Insights

SAR cluster_C4 C4 Substituents cluster_C7 C7 Substituents Quinoline {Quinoline Scaffold | { C7 |  C4}} Amino Dialkylaminoalkyl side chain (2-5 carbons) Optimal for antimalarial activity Quinoline:c4->Amino Aromatic Aromatic ring in side chain (e.g., amodiaquine) Reduced toxicity and activity Quinoline:c4->Aromatic TertiaryAmine Tertiary amine in side chain Important for activity Quinoline:c4->TertiaryAmine Chloro 7-Chloro group Optimal for antimalarial activity Quinoline:c7->Chloro IodoBromo 7-Iodo and 7-Bromo As active as 7-chloro Quinoline:c7->IodoBromo FluoroCF3 7-Fluoro and 7-Trifluoromethyl Less active Quinoline:c7->FluoroCF3

For 4-aminoquinoline-based antimalarials, several structural features are critical for their activity:[6][17]

  • C4 Side Chain: A dialkylaminoalkyl side chain with 2 to 5 carbon atoms between the nitrogen atoms is often optimal for activity, as seen in chloroquine.[6] The presence of a tertiary amine in this side chain is also important.[6] Introducing an aromatic ring into the side chain, as in amodiaquine, can reduce both toxicity and activity.[6][17]

  • C7-Substituent: An electron-withdrawing group at the 7-position is crucial for high potency.[17] A 7-chloro group is considered optimal.[6] 7-Iodo and 7-bromo derivatives show comparable activity to their 7-chloro counterparts, while 7-fluoro and 7-trifluoromethyl analogs are generally less active.[16]

Conclusion and Future Perspectives

The functionalization of the quinoline 4-position remains a highly fruitful area of research in medicinal chemistry. The synthetic accessibility of key intermediates like 4-hydroxyquinolines and 4-chloroquinolines provides a robust platform for generating diverse libraries of compounds. A deep understanding of the structure-activity relationships is paramount for the rational design of novel quinoline-based therapeutic agents with enhanced potency and selectivity. Future efforts will likely focus on developing more efficient and environmentally friendly synthetic methodologies, as well as exploring novel C4-substituents to target a wider range of biological pathways and combat drug resistance.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 6-Chloro-4-methylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 6-Chloro-4-methylquinoline. This resource is meticulously designed for researchers, chemists, and professionals in drug development to navigate the nuances of this specific quinoline synthesis. Here, we move beyond generic protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and understanding the causality behind synthetic choices. Our goal is to empower you to achieve higher yields, greater purity, and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of this compound, providing concise and actionable answers.

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent and adaptable methods for synthesizing this compound are the Combes synthesis and the Doebner-von Miller reaction .[1][2] The choice between these routes often depends on the availability of starting materials and the desired scale of the reaction.

  • Combes Synthesis: This route involves the acid-catalyzed reaction of 4-chloroaniline with acetylacetone (a β-diketone).[1][3][4]

  • Doebner-von Miller Reaction: This method utilizes the reaction of 4-chloroaniline with an α,β-unsaturated carbonyl compound, such as methyl vinyl ketone (MVK).[5][6] The α,β-unsaturated carbonyl can also be generated in situ.[5]

Q2: How does the chloro-substituent on the aniline affect the reaction?

A2: The chlorine atom at the para-position of the aniline ring is an electron-withdrawing group. This deactivates the aromatic ring, making the electrophilic cyclization step—the rate-determining step in many quinoline syntheses—more challenging compared to aniline itself.[7] Consequently, more forcing reaction conditions, such as higher temperatures or stronger acid catalysts, may be required to achieve good conversion.

Q3: What is the typical role of the acid catalyst in these syntheses?

A3: In both the Combes and Doebner-von Miller reactions, the acid catalyst plays a crucial role in several steps. It protonates carbonyl groups, activating them for nucleophilic attack, and facilitates the dehydration and cyclization steps.[4][8] Common catalysts include concentrated sulfuric acid, polyphosphoric acid (PPA), and Lewis acids like zinc chloride or tin tetrachloride.[3][9]

Q4: What are the primary impurities I should expect, and how can I minimize them?

A4: Common impurities include unreacted starting materials, polymeric tars, and potentially regioisomers depending on the specific precursors and conditions.[2][9]

  • Tar Formation: This is a very common issue, especially in the Doebner-von Miller reaction, due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[9][10] To minimize this, you can try slow, controlled addition of the carbonyl compound to the heated aniline solution.[10]

  • Regioisomers: With 4-chloroaniline as the starting material, the primary product is expected to be the 6-chloro substituted quinoline. However, under certain conditions, minor amounts of other isomers could form, though this is less of a concern with a para-substituted aniline. Careful control of reaction temperature and catalyst choice is key to ensuring high regioselectivity.[11]

Q5: How can I monitor the progress of my reaction?

A5: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[10][12] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. A suitable solvent system for TLC of quinoline derivatives is often a mixture of ethyl acetate and hexane.[12]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of this compound.

Problem 1: Low or No Yield of this compound

Symptoms:

  • TLC analysis shows mostly unreacted starting materials (4-chloroaniline).

  • The isolated product mass is significantly lower than the theoretical yield.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Inadequate Reaction Temperature The cyclization step is often energy-intensive, especially with a deactivated aniline.[7] Insufficient heat will lead to an incomplete reaction.Gradually increase the reaction temperature in increments of 10-20°C. For high-boiling solvents like diphenyl ether, ensure the temperature reaches the required level for cyclization (often >250°C).[2] Consider using microwave-assisted heating to shorten reaction times and potentially improve yields.[2]
Ineffective Catalyst The choice and concentration of the acid catalyst are critical. An inappropriate or dilute catalyst may not be sufficient to promote the reaction.[7][13]If using sulfuric acid, ensure it is concentrated. Consider screening other catalysts like polyphosphoric acid (PPA), which is also a dehydrating agent.[14] For the Doebner-von Miller reaction, Lewis acids like ZnCl₂ can be effective.[9]
Presence of Water Many acid-catalyzed syntheses are inhibited by water, which can be produced during the reaction and hinder equilibrium.[7]Use anhydrous reagents and solvents where possible. If the reaction generates water, consider using a Dean-Stark apparatus to remove it azeotropically.
Poor Substrate Reactivity The electron-withdrawing nature of the chloro group on the aniline ring can significantly slow down the reaction.[7]Be prepared for longer reaction times compared to syntheses with electron-rich anilines. Ensure all other parameters (temperature, catalyst) are optimized.
Problem 2: Significant Tar/Polymer Formation

Symptoms:

  • The reaction mixture becomes a thick, dark, intractable tar.

  • Product isolation is difficult, and the yield is very low.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Polymerization of Carbonyl Compound This is a major side reaction in the Doebner-von Miller synthesis, where the α,β-unsaturated carbonyl compound polymerizes under strong acid conditions.[9][10]Gradual Addition: Add the methyl vinyl ketone (MVK) or other α,β-unsaturated carbonyl slowly to the heated acidic solution of 4-chloroaniline.[10] This maintains a low instantaneous concentration of the carbonyl, favoring the desired reaction over polymerization. Biphasic System: Consider a biphasic solvent system (e.g., aqueous HCl and toluene). The α,β-unsaturated carbonyl can be sequestered in the organic phase, reducing its self-polymerization in the acidic aqueous phase.[9]
Excessive Reaction Temperature While heat is necessary, excessive temperatures can accelerate polymerization and decomposition of reactants and products.[9]Maintain the lowest effective temperature that allows for a reasonable reaction rate. Optimize the temperature carefully; a 10-20°C difference can be significant.
Overly Harsh Acidic Conditions Excessively strong acid concentrations can promote tar formation.[9]Optimize the acid concentration. While strong acids are needed, using the minimum effective amount can reduce side reactions. A comparative study of different acids (e.g., HCl vs. H₂SO₄ vs. PPA) might be beneficial.[9]

Experimental Protocols

Protocol 1: Combes Synthesis of this compound

This protocol describes the synthesis starting from 4-chloroaniline and acetylacetone.

Step 1: Formation of the Enamine Intermediate

  • In a round-bottom flask equipped with a reflux condenser, combine 4-chloroaniline (1 eq.) and acetylacetone (1.1 eq.).

  • Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TsOH), or simply heat the mixture.

  • Heat the mixture at a temperature sufficient to drive off water (e.g., using a Dean-Stark trap if in a solvent like toluene) to form the enamine intermediate. The progress can be monitored by TLC.

Step 2: Cyclization

  • Cool the reaction mixture containing the enamine.

  • Slowly and carefully add concentrated sulfuric acid (or polyphosphoric acid) with stirring, keeping the temperature controlled with an ice bath.

  • After the addition is complete, heat the mixture to the optimized temperature (typically 100-150°C) for several hours. Monitor the reaction by TLC until the enamine is consumed.

Step 3: Work-up and Purification

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated base, such as sodium hydroxide solution, until the mixture is basic (pH > 10). This will precipitate the crude product.

  • Collect the crude solid by filtration and wash it thoroughly with water.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol, or a mixture of ethanol and water) or by column chromatography on silica gel using an ethyl acetate/hexane eluent system.[12][15]

Protocol 2: Doebner-von Miller Synthesis of this compound

This protocol uses 4-chloroaniline and methyl vinyl ketone (MVK).

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, combine 4-chloroaniline (1 eq.) and a suitable acid catalyst (e.g., concentrated hydrochloric acid or a Lewis acid like zinc chloride in a solvent like acetic acid).[16]

  • Heat the mixture to reflux (or the desired reaction temperature, e.g., 70-75°C).[16]

Step 2: Addition of Methyl Vinyl Ketone (MVK)

  • Dissolve methyl vinyl ketone (1.2-1.5 eq.) in a small amount of the reaction solvent.

  • Add the MVK solution dropwise to the heated reaction mixture over a period of 30-60 minutes with vigorous stirring.[16] A slow addition rate is crucial to minimize polymerization.[10]

Step 3: Cyclization and Oxidation

  • After the addition is complete, continue to heat the reaction mixture at reflux for several hours. The reaction often involves an in-situ oxidation step to form the aromatic quinoline ring. In some variations, an oxidizing agent is added.

  • Monitor the reaction by TLC.

Step 4: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • If the reaction mixture is acidic, carefully pour it into a large volume of water and neutralize it with a concentrated base solution (e.g., NaOH) to precipitate the product.[7]

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).[12]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as described in Protocol 1.[12][15]

Visualizing the Process

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield of this compound check_temp Is the reaction temperature adequate for cyclization with a deactivated aniline? start->check_temp increase_temp Increase temperature by 10-20°C or consider microwave heating. check_temp->increase_temp No check_catalyst Is the acid catalyst effective and concentrated enough? check_temp->check_catalyst Yes increase_temp->check_catalyst change_catalyst Use concentrated H₂SO₄ or screen other catalysts like PPA or ZnCl₂. check_catalyst->change_catalyst No check_water Could water be inhibiting the reaction? check_catalyst->check_water Yes change_catalyst->check_water use_anhydrous Use anhydrous reagents/solvents or a Dean-Stark trap. check_water->use_anhydrous Yes check_time Has the reaction been allowed to run long enough? check_water->check_time No use_anhydrous->check_time increase_time Increase reaction time and monitor by TLC. check_time->increase_time No end Improved Yield check_time->end Yes increase_time->end

Caption: A workflow for troubleshooting low product yields.

Combes Synthesis Mechanism for this compound

Combes_Mechanism cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Acid-Catalyzed Cyclization cluster_2 Step 3: Aromatization 4-Chloroaniline 4-Chloroaniline Enamine Intermediate Enamine Intermediate 4-Chloroaniline->Enamine Intermediate + Acetylacetone - H₂O Protonated Enamine Protonated Enamine Enamine Intermediate->Protonated Enamine + H⁺ Cyclized Intermediate Cyclized Intermediate Protonated Enamine->Cyclized Intermediate Electrophilic Aromatic Substitution Dehydrated Intermediate Dehydrated Intermediate Cyclized Intermediate->Dehydrated Intermediate - H₂O This compound This compound Dehydrated Intermediate->this compound - H⁺

Caption: The mechanism of the Combes synthesis.

References

Technical Support Center: Recrystallization of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the critical final step of purification. As a class of compounds central to pharmaceuticals and materials science, obtaining quinoline derivatives in high purity is paramount.[1][2] This resource provides field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the nuances of their recrystallization.

The basic nitrogen in the quinoline ring introduces unique challenges and opportunities in purification, influencing solubility based on pH and interactions with solvents.[3][4] This guide will address these specific properties to enhance your purification outcomes.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses the most frequent problems encountered during the recrystallization of quinoline derivatives in a direct question-and-answer format.

Issue 1: My compound has "oiled out" and will not crystallize.

Question: I've dissolved my quinoline derivative, but upon cooling, it separates as a viscous liquid or oil instead of forming solid crystals. What is happening and how can I fix it?

Answer: This phenomenon, known as "oiling out," occurs when the solute precipitates from the solution at a temperature above its melting point, or when the solution becomes so highly supersaturated that a liquid-liquid phase separation occurs.[5][6][7] The resulting oil is essentially a highly impure, molten version of your compound, which often traps impurities effectively, defeating the purpose of recrystallization.[7][8][9]

Causality & Solutions:

  • High Solute Concentration: The solution may be too concentrated, leading to rapid supersaturation upon cooling.

    • Solution: Re-heat the mixture to redissolve the oil, then add 10-20% more solvent to decrease the concentration. Allow this more dilute solution to cool slowly.[5]

  • Inappropriate Solvent Boiling Point: The melting point of your impure compound may be lower than the boiling point of your chosen solvent.

    • Solution: Switch to a solvent with a lower boiling point. For example, if you are using toluene (BP: 111 °C), consider trying ethyl acetate (BP: 77 °C) or a hexane/ethyl acetate mixture.

  • Rapid Cooling: Cooling the solution too quickly does not give molecules sufficient time to orient themselves into a crystal lattice.

    • Solution: Ensure the solution cools to room temperature as slowly as possible. Insulate the flask with paper towels or a cork ring and leave it undisturbed on the benchtop before moving it to an ice bath.[5]

  • Presence of Impurities: Significant amounts of impurities can depress the melting point of your compound, making oiling out more likely.[5][9]

    • Solution: If the oil solidifies upon further cooling, you can attempt a second recrystallization of the resulting solid. This first, cruder solidification may remove enough impurities to allow for proper crystal formation in the subsequent attempt.[9] Alternatively, consider a preliminary purification step like a quick filtration through a short plug of silica gel.

Issue 2: No crystals are forming, even after cooling.

Question: My quinoline derivative remains completely dissolved in the solvent, even after the solution has cooled to room temperature or in an ice bath. What should I do?

Answer: The absence of crystal formation indicates that the solution has not reached a sufficient level of supersaturation. This is a common issue that can arise from using too much solvent or choosing a solvent in which the compound is too soluble, even at low temperatures.[10][11]

Causality & Solutions:

  • Excess Solvent: Using too much solvent is the most common cause. The concentration of the solute is too low to exceed its solubility limit upon cooling.

    • Solution: Gently heat the solution and boil off a portion of the solvent (e.g., 25-30% of the volume) in a fume hood. Then, allow the more concentrated solution to cool again.[5]

  • Lack of Nucleation Sites: Crystallization requires an initial point for crystal growth to begin (a nucleation site). Sometimes, a supersaturated solution can be stable if these sites are absent.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask below the level of the solution. The microscopic imperfections on the glass can serve as ideal nucleation sites.[5][10][12]

    • Solution 2: Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the cold solution. This provides a perfect template for further crystal growth.[5][10][12]

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent at all temperatures.

    • Solution: If reducing the solvent volume is ineffective, the solvent must be changed. Alternatively, you can add a "poor" solvent (an anti-solvent) to the solution. This is a solvent in which your compound is insoluble, but which is miscible with your primary solvent. Add the anti-solvent dropwise to the solution at room temperature until it just becomes cloudy (turbid), then add a few drops of the original solvent to redissolve the precipitate and allow it to cool slowly.[12][13]

Issue 3: The final purity is low, or the color hasn't been removed.

Question: I've successfully recrystallized my quinoline derivative, but subsequent analysis (e.g., NMR, LC-MS) shows it is still impure, or a persistent color remains. Why?

Answer: This indicates that the chosen recrystallization conditions are not effective at excluding certain impurities, or that colored, polymeric side products are present.

Causality & Solutions:

  • Co-crystallization of Impurities: The impurity may have a similar structure and solubility profile to your desired compound, allowing it to be incorporated into the crystal lattice.

    • Solution: A different solvent system may be required to alter the relative solubilities of your compound and the impurity. Experiment with solvents of different polarities. Sometimes, multiple recrystallizations are necessary.

  • Rapid Crystal Growth: If crystals form too quickly ("crash out"), impurities can become trapped within the rapidly forming solid.[5][10]

    • Solution: This is a sign of excessive supersaturation. Re-heat the solution, add a small amount of additional solvent (5-10%), and cool slowly to encourage the formation of larger, purer crystals.[5]

  • Highly Colored Impurities: Many quinoline syntheses, such as the Skraup synthesis, can produce highly colored, often tarry, byproducts that are difficult to remove.[14]

    • Solution: Activated Charcoal: Add a very small amount (e.g., a spatula tip) of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[15] Caution: Use charcoal sparingly, as it can also adsorb your product, reducing the yield.[15] Perform a hot filtration to remove the charcoal before cooling.

  • Salt Formation: The basic nitrogen of the quinoline ring can sometimes interact with acidic impurities or even form partial salts, complicating crystallization.

    • Solution: Consider purifying the compound via deliberate salt formation. Dissolve the crude base in a solvent like ethanol and add an acid (e.g., picric acid, HCl in ethanol) to precipitate the corresponding salt.[16] This salt can then be recrystallized to a high purity. The pure free base can be regenerated by dissolving the salt in water and neutralizing it with a base.[16][17]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for my quinoline derivative? A1: The ideal solvent should dissolve your compound completely when hot (near boiling) but very poorly when cold (at room temperature or in an ice bath).[11] For quinoline derivatives, ethanol is often an excellent starting point.[18] For less polar derivatives, mixed solvent systems like n-hexane/ethyl acetate or n-hexane/acetone can be very effective.[18][19] A rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[19]

Q2: How does pH affect the recrystallization of quinoline derivatives? A2: The basic nitrogen atom in the quinoline ring means that the compound's solubility can be highly dependent on pH.[3][4] At acidic pH (below the pKa of the quinolinium ion, typically around 4.9 for the parent quinoline), the compound will be protonated and show significantly higher aqueous solubility.[4] This property can be used for purification. For instance, you can dissolve an impure sample in dilute acid, wash with an organic solvent to remove non-basic impurities, and then carefully neutralize the aqueous layer to precipitate the purified quinoline derivative. However, this precipitation can be rapid, so slow addition of the base with vigorous stirring is crucial to encourage crystal formation over amorphous solid.

Q3: What is polymorphism and how can I control it? A3: Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[10] These different polymorphs can have different melting points, solubilities, and stabilities.[10] The formation of a specific polymorph is influenced by factors like the solvent used, the rate of cooling, and the temperature of crystallization.[10] To ensure you obtain a consistent polymorph, it is critical to carefully control and document your recrystallization conditions (solvent, cooling rate, etc.) and consider using seed crystals of the desired form.[10]

Q4: My quinoline derivative is highly lipophilic and resists crystallization from all common solvents. What are my options? A4: Highly lipophilic compounds can be challenging as they often prefer to remain as oils.

  • Try a Two-Solvent System: Dissolve the compound in a minimal amount of a good solvent where it is very soluble (e.g., dichloromethane or THF), then slowly add a poor, non-polar solvent in which it is insoluble (e.g., hexane or pentane) until the solution becomes persistently turbid.[12][13] Heat gently to clarify and then cool slowly.

  • Slow Evaporation: Dissolve the compound in a moderately volatile solvent (e.g., diethyl ether or ethyl acetate) in a flask or beaker, cover it with perforated parafilm, and leave it undisturbed in a fume hood for several days. The slow evaporation concentrates the solution very gradually, which can promote the growth of high-quality crystals.[12]

Data & Protocols

Solvent Selection for Quinoline Derivatives

The choice of solvent is the most critical parameter in recrystallization. The following table provides a starting point for solvent screening.

SolventBoiling Point (°C)Characteristics & Typical Use Cases
Ethanol78A good first choice for many quinoline derivatives with moderate polarity.[18]
Methanol65Similar to ethanol but can sometimes lead to higher solubility when cold.
Water100Generally poor for quinoline itself (which is only soluble in hot water) but can be useful for highly polar or salt-form derivatives.[1][19]
Ethyl Acetate (EtOAc)77A versatile solvent for compounds of intermediate polarity.
Acetone56Good solvent, often used in combination with a non-polar co-solvent.
n-Hexane / Heptane69 / 98Non-polar solvents. Rarely used alone but are excellent as the "poor" solvent (anti-solvent) in a mixed-solvent system with EtOAc, Acetone, or DCM.[18][19]
Toluene111Useful for less polar compounds that require higher temperatures to dissolve. Prone to causing "oiling out" if the compound's melting point is low.
Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude quinoline derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring until it begins to boil. Continue adding small portions of the hot solvent until the compound just fully dissolves.[11]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.[15]

  • Hot Filtration: Pre-heat a stemless funnel and a second Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove any insoluble impurities or charcoal.[15]

  • Crystallization: Cover the flask containing the filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, you may place the flask in an ice-water bath to maximize crystal formation.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[11]

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running. For final drying, transfer the crystals to a watch glass or drying oven.

Protocol 2: Purification via Picrate Salt Formation

This method is particularly effective for removing non-basic impurities from a crude quinoline sample.[16]

  • Salt Formation: Dissolve the crude quinoline derivative in a minimal volume of 95% ethanol. In a separate flask, prepare a saturated solution of picric acid in 95% ethanol. Slowly add the picric acid solution to the quinoline solution with stirring. The yellow quinoline picrate salt will precipitate.[16][17]

  • Purification of the Salt: Cool the mixture in an ice bath to ensure complete precipitation. Collect the yellow crystals by vacuum filtration and wash them with a small amount of cold ethanol. The picrate salt can be further purified by recrystallization from a suitable solvent like acetonitrile or ethanol if necessary.[16]

  • Regeneration of the Free Base: Dissolve the purified quinoline picrate in dimethyl sulfoxide (DMSO). Pass this solution through a short column packed with basic alumina. The picric acid will be adsorbed onto the alumina, while the free quinoline derivative will elute.[16]

  • Isolation: Extract the quinoline derivative from the DMSO effluent using a solvent like n-pentane or diethyl ether. Dry the organic extracts, remove the solvent under reduced pressure, and if necessary, perform a final distillation or simple recrystallization to obtain the highly purified product.[16]

Visualization of Workflows

Troubleshooting Recrystallization

The following diagram outlines a logical workflow for troubleshooting common issues during the recrystallization process.

G start Dissolve crude compound in minimum hot solvent cool Allow to cool slowly start->cool outcome Evaluate Outcome cool->outcome crystals_ok Abundant, well-formed crystals form outcome->crystals_ok Success oiled_out Compound 'oils out' as a liquid outcome->oiled_out Problem no_crystals Solution remains clear, no crystals form outcome->no_crystals Problem filter_dry Filter, wash with ice-cold solvent, and dry crystals_ok->filter_dry reheat_add_solvent Re-heat to dissolve oil, add 10-20% more solvent oiled_out->reheat_add_solvent reheat_add_solvent->cool Retry induce Attempt to induce nucleation no_crystals->induce scratch Scratch flask with glass rod induce->scratch Method 1 seed Add a seed crystal induce->seed Method 2 concentrate Boil off some solvent to concentrate induce->concentrate If induction fails scratch->cool Retry seed->cool Retry concentrate->cool Retry

Caption: A decision-tree workflow for troubleshooting common recrystallization problems.

Two-Solvent Recrystallization Method

This diagram illustrates the logical steps involved in performing a recrystallization using a pair of miscible solvents (one "good" solvent and one "poor" solvent).

G step1 1. Dissolve compound in minimum volume of hot 'Good' Solvent (e.g., EtOAc) step2 2. Add 'Poor' Solvent (e.g., Hexane) dropwise at room temperature until solution becomes cloudy step1->step2 step3 3. Add a few drops of 'Good' Solvent while heating until the solution becomes clear again step2->step3 step4 4. Allow the clear solution to cool slowly and undisturbed step3->step4 step5 5. Crystals form as solubility decreases step4->step5 step6 6. Isolate crystals by filtration step5->step6

Caption: Step-by-step workflow for the two-solvent recrystallization technique.

References

Technical Support Center: Overcoming Challenges in the Friedländer Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedländer synthesis of quinolines. This guide is designed for researchers, chemists, and drug development professionals who utilize this classic and versatile reaction. As a Senior Application Scientist, I have structured this resource to provide not just solutions, but a deeper understanding of the reaction's nuances. Our goal is to empower you to diagnose issues, optimize conditions, and achieve consistent, high-yield results.

The Friedländer synthesis, first reported in 1882, is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a carbonyl compound containing an α-methylene group to form a quinoline scaffold.[1][2] While powerful, the reaction is known for its challenges, including harsh traditional conditions, potential side reactions, and substrate-dependent variability.[3] This guide provides field-proven insights and troubleshooting strategies to navigate these complexities.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the Friedländer synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I'm getting no product at all. What are the primary causes?

A1: Low or no yield is the most frequent challenge and typically stems from one of four areas: reaction conditions, catalyst inefficiency, substrate reactivity, or competing side reactions.

  • Probable Cause 1: Suboptimal Reaction Conditions. Traditional Friedländer conditions often call for high temperatures and strong acids or bases, which can degrade sensitive starting materials or the final quinoline product.[3] The reaction is also highly sensitive to the choice of solvent.[4]

    • Solution: Begin by systematically optimizing the temperature. While heat often drives the reaction, excessive temperatures (>150 °C) can promote tar formation.[5] Consider modern, milder approaches. For example, microwave irradiation can dramatically shorten reaction times and improve yields.[3] Many newer protocols also achieve high yields under solvent-free conditions, which simplifies work-up.[1][6]

  • Probable Cause 2: Inefficient or Inactivated Catalyst. The choice of catalyst is critical and highly substrate-dependent.[3] A catalyst that works well for one set of reactants may be ineffective for another.

    • Solution: Screen a variety of catalysts. While traditional catalysts include KOH, p-toluenesulfonic acid (p-TsOH), and H₂SO₄, modern systems offer milder and often more efficient alternatives.[1] Consider Lewis acids (e.g., Neodymium(III) nitrate, Ytterbium(III) triflate), iodine, or solid-supported acid catalysts like Montmorillonite K-10 or zeolites, which also offer the benefit of easier removal and potential recyclability.[3][6][7][8] Also, ensure your catalyst loading is optimized; too little may result in an incomplete reaction, while too much can sometimes promote side reactions.

  • Probable Cause 3: Low Substrate Reactivity. Sterically hindered 2-aminoaryl ketones or α-methylene compounds can significantly slow down the initial condensation step.

    • Solution: For sterically demanding substrates, a more active catalyst and longer reaction times may be necessary.[5] Switching from a mild Lewis acid to a stronger Brønsted acid, or increasing the temperature, can sometimes overcome the activation energy barrier.

The following workflow diagram can help guide your troubleshooting process for low-yield reactions.

LowYield_Troubleshooting start Low / No Yield Observed check_conditions Review Reaction Conditions (Temp, Solvent, Time) start->check_conditions sub_optimal_cond Conditions Sub-Optimal? check_conditions->sub_optimal_cond check_catalyst Evaluate Catalyst System (Type, Loading, Activity) inefficient_cat Catalyst Inefficient? check_catalyst->inefficient_cat check_side_products Analyze Crude Mixture for Side Products (TLC, LCMS) side_products_present Side Products Detected? check_side_products->side_products_present sub_optimal_cond->check_catalyst No optimize_temp Optimize Temperature (Gradual Increase) sub_optimal_cond->optimize_temp Yes change_solvent Screen Solvents or Try Solvent-Free optimize_temp->change_solvent use_microwave Consider Microwave Irradiation change_solvent->use_microwave use_microwave->check_catalyst inefficient_cat->check_side_products No screen_catalysts Screen Different Catalysts (Lewis/Brønsted Acids, Iodine) inefficient_cat->screen_catalysts Yes optimize_loading Optimize Catalyst Loading screen_catalysts->optimize_loading optimize_loading->check_side_products address_side_rxns Address Specific Side Reaction (See Q2 & Q3) side_products_present->address_side_rxns Yes consider_substrate Re-evaluate Substrate Reactivity (Steric/Electronic Effects) side_products_present->consider_substrate No

Caption: Troubleshooting workflow for low-yield Friedländer synthesis.

Q2: My reaction is messy, producing significant amounts of side products like aldol self-condensation or tar. How can I prevent this?

A2: The formation of side products is a classic challenge, especially under basic conditions or at high temperatures.

  • Probable Cause 1: Aldol Self-Condensation. Under basic conditions, the α-methylene ketone can readily enolize and react with itself, competing directly with the desired reaction with the 2-aminoaryl carbonyl.[9]

    • Solution 1: Switch to an acid catalyst. Acidic conditions favor the formation of the initial Schiff base or aldol adduct between the two different reaction partners over the self-condensation of the ketone.[5][9]

    • Solution 2: Modify the addition procedure. Adding the ketone slowly to the reaction mixture containing the 2-aminoaryl carbonyl and catalyst can keep its instantaneous concentration low, disfavoring the second-order self-condensation reaction.

    • Solution 3: Use an imine analog. To completely avoid side reactions under alkaline conditions, the imine of the 2-aminoaryl carbonyl can be pre-formed and used as the starting material.[1]

  • Probable Cause 2: Tar/Polymer Formation. This is common in reactions run at very high temperatures or for extended periods under harsh acidic conditions, which can cause polymerization of reactants and intermediates.[5]

    • Solution: Reduce the reaction temperature and monitor the reaction closely by TLC or LCMS to avoid unnecessarily long reaction times. Using a milder catalyst system that allows the reaction to proceed at a lower temperature is often the most effective strategy.[3]

Q3: I am using an unsymmetrical ketone, and I'm getting a mixture of regioisomers. How can I control the regioselectivity?

A3: Regioselectivity is a well-documented problem when using ketones with two different α-methylene groups (e.g., 2-pentanone).[1] The initial condensation can occur on either side of the carbonyl group.

  • Probable Cause: Lack of electronic or steric differentiation between the two α-methylene groups.

    • Solution 1: Catalyst Control. Certain catalysts can influence the regiochemical outcome. The use of specific amine catalysts or ionic liquids has been shown to favor the formation of a single product in some cases.[1]

    • Solution 2: Introduce a Directing Group. A more robust strategy is to introduce a directing group on one of the α-carbons of the ketone. For example, using a β-ketoester (like ethyl acetoacetate) directs the initial reaction to the more acidic α-methylene group between the two carbonyls. Similarly, introducing a phosphoryl group can effectively control the regioselectivity.[1]

    • Solution 3: Exploit Steric Hindrance. If one side of the ketone is significantly more sterically hindered, the reaction will preferentially occur at the less hindered position. This can sometimes be leveraged by choosing appropriately substituted ketones.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism for the Friedländer synthesis?

A1: There are two viable reaction mechanisms, and the predominant pathway can depend on the specific reactants and whether the reaction is acid- or base-catalyzed.[10][11]

  • Aldol-First Pathway: The reaction begins with an intermolecular aldol condensation between the 2-aminoaryl carbonyl (1) and the α-methylene ketone (2) to form an aldol adduct (3). This intermediate then dehydrates to form an unsaturated carbonyl compound (4), which subsequently undergoes intramolecular imine formation and a second dehydration to yield the quinoline product (7).[10]

  • Schiff Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base (imine) between the amino group of (1) and the carbonyl of (2) to form intermediate (5). This is followed by an intramolecular aldol-type reaction to form intermediate (6), which then dehydrates to the final quinoline (7).[10]

Under the basic or acidic conditions typically used, the initial aldol condensation is often considered the rate-limiting step.[11]

Friedlander_Mechanism cluster_main Friedländer Synthesis Mechanisms Reactants 2-Aminoaryl Carbonyl (1) + α-Methylene Ketone (2) Aldol Aldol Adduct (3) Reactants->Aldol Aldol Condensation Schiff_Base Schiff Base (5) Reactants->Schiff_Base Schiff Base Formation Unsat_Carbonyl Unsaturated Carbonyl (4) Aldol->Unsat_Carbonyl -H₂O Quinoline Quinoline (7) Unsat_Carbonyl->Quinoline Imine Formation -H₂O Cyclized_Aldol Cyclized Aldol (6) Schiff_Base->Cyclized_Aldol Intramolecular Aldol Reaction Cyclized_Aldol->Quinoline -H₂O

Caption: The two primary mechanistic pathways of the Friedländer synthesis.

Q2: How do I choose between acid and base catalysis?

A2: The choice is highly dependent on your substrates and desired outcome.

  • Base Catalysis (e.g., KOH, KOtBu): Generally promotes the aldol-first pathway. It is effective but increases the risk of ketone self-condensation, especially with unhindered, easily enolizable ketones.[1][9] It may be preferred for less reactive 2-aminoaryl aldehydes.

  • Acid Catalysis (e.g., p-TsOH, H₂SO₄, Lewis Acids): Generally promotes the Schiff base-first pathway. This method is often "cleaner" as it minimizes the aldol self-condensation side reaction.[9] Acid catalysis is widely applicable and is the basis for most modern improvements to the synthesis.[10]

Q3: What are the advantages of modern catalytic systems?

A3: Modern catalysts have been developed to overcome the harsh conditions of traditional methods.[12] Their primary advantages are:

  • Milder Reaction Conditions: Many modern catalysts, such as gold catalysts or various Lewis acids, can promote the reaction at lower temperatures, preserving sensitive functional groups and reducing tar formation.[1][7]

  • Improved Yields and Selectivity: Optimized catalysts can lead to higher conversion rates and, in some cases, improved regioselectivity.[1][3]

  • Environmental Benefits: The use of recyclable solid acid catalysts (zeolites, clays) or conducting the reaction in environmentally benign solvents like water or under solvent-free conditions aligns with the principles of green chemistry.[3][13]

  • Operational Simplicity: Many modern protocols, especially those using solid-supported or ionic liquid catalysts, offer simpler work-up procedures.[12][14]

Q4: When should I consider solvent-free conditions or microwave irradiation?

A4:

  • Solvent-Free Conditions: Consider this approach when you want to simplify purification, reduce waste, and potentially accelerate the reaction. Many reactions catalyzed by solid acids or ionic liquids perform exceptionally well without a solvent.[3][6] This is a key strategy in green chemistry.

  • Microwave Irradiation: This is an excellent technique to explore when thermal heating gives low yields or requires very long reaction times. Microwave energy can lead to rapid, uniform heating, often dramatically reducing reaction times from hours to minutes and improving yields by minimizing the formation of degradation products.[3]

Q5: How does the Friedländer synthesis compare to other quinoline syntheses like Pfitzinger or Skraup?

A5: These classic syntheses differ primarily in their starting materials and reaction conditions.

  • Friedländer Synthesis: Condensation of a 2-aminoaryl aldehyde/ketone with an α-methylene carbonyl compound. It is very versatile for producing polysubstituted quinolines.[2]

  • Pfitzinger Reaction: Uses isatin (or isatic acid) as the starting material, which reacts with a carbonyl compound under basic conditions to yield quinoline-4-carboxylic acids.[2][15] It is a variation of the Friedländer synthesis.

  • Skraup Synthesis: A vigorous, often difficult-to-control reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). It typically produces quinoline itself or simple derivatives and is much less versatile for creating complex substitution patterns compared to the Friedländer synthesis.[2]

Section 3: Experimental Protocols

Protocol 1: Traditional Acid-Catalyzed Synthesis of 2-Phenylquinoline

This protocol is a representative example of a classic Friedländer synthesis using strong acid and high temperature.

  • Reactant Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminobenzophenone (1.97 g, 10 mmol).

  • Solvent and Reagent Addition: Add ethanol (20 mL) and acetophenone (1.32 g, 11 mmol).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) dropwise with stirring.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice water (100 mL). Neutralize the solution by slowly adding aqueous sodium hydroxide (10% w/v) until the pH is ~8-9, at which point the product should precipitate.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol to yield pure 2-phenylquinoline.

Protocol 2: Modern Lewis Acid-Catalyzed Synthesis of a Substituted Quinoline

This protocol, adapted from methodologies using milder Lewis acid catalysts, demonstrates a more modern approach.[7]

  • Reactant Preparation: In a 25 mL round-bottom flask, combine 2-aminoacetophenone (1.35 g, 10 mmol), ethyl acetoacetate (1.56 g, 12 mmol), and ethanol (10 mL).

  • Catalyst Addition: Add Neodymium(III) nitrate hexahydrate [Nd(NO₃)₃·6H₂O] (0.44 g, 1 mmol, 10 mol%).

  • Reaction: Stir the mixture at room temperature for 8-12 hours. The reaction can be gently heated (40-50 °C) to increase the rate if necessary. Monitor progress by TLC.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Add ethyl acetate (25 mL) and water (25 mL) to the residue. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure quinoline derivative.

Section 4: Data Tables

Table 1: Comparison of Selected Catalytic Systems for Friedländer Synthesis
Catalyst SystemTypical ConditionsAdvantagesDisadvantagesReference(s)
KOH / NaOH Reflux in Ethanol/WaterInexpensive, traditional methodHarsh conditions, promotes aldol side reactions[2][14]
p-TsOH / H₂SO₄ Reflux in Toluene/EthanolReduces aldol condensationHarsh conditions, can cause charring[1][6]
Iodine (I₂) Solvent-free, 80-100 °CMild, efficient, simple work-upSubstrate scope can be limited[6]
Lewis Acids (e.g., Nd(NO₃)₃) Room temp to 60 °C in EthanolVery mild conditions, high yieldsCatalyst cost, requires purification[7]
Ionic Liquids Solvent-free, 50-100 °CMilder conditions, reusable catalystViscosity, cost, product isolation[3]
Solid Acids (Zeolites, K-10) Reflux in EthanolRecyclable, easy to removeCan require higher temperatures[3][8]
Microwave Irradiation Acetic Acid, 160 °CExtremely fast reaction times (minutes)Requires specialized equipment[3]
Catalyst-Free Water, 70 °C"Greenest" method, simpleLimited to more reactive substrates[13]
Table 2: Troubleshooting Summary
IssueProbable Cause(s)Recommended Solution(s)
Low / No Yield Harsh conditions, inefficient catalyst, low reactivityOptimize temperature, screen milder catalysts (e.g., Lewis acids), consider microwave
Aldol Side Product Base catalysis, reactive ketoneSwitch to an acid catalyst, use slow ketone addition
Tar Formation Excessively high temperature, long reaction timeReduce temperature, monitor reaction closely, use a milder catalyst
Poor Regioselectivity Use of an unsymmetrical ketoneUse a directing group (e.g., β-ketoester), screen specific catalysts (amine catalysts)
Reaction Stalled Inactive catalyst, steric hindranceCheck catalyst activity/loading, increase temperature, allow for longer reaction time

References

Improving yield and selectivity in nucleophilic substitution of dichloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving yield and selectivity in the nucleophilic substitution of dichloroquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.

Introduction to Nucleophilic Aromatic Substitution (SNAr) on Dichloroquinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, and functionalization at the C2 and C4 positions via nucleophilic aromatic substitution (SNAr) is a critical strategy for developing novel therapeutics.[1] Dichloroquinolines, particularly 2,4-dichloroquinoline, are versatile precursors for these syntheses. The electron-withdrawing nature of the nitrogen atom in the quinoline ring activates the C2 and C4 positions towards nucleophilic attack, facilitating the displacement of the chloride leaving groups.[2][3][4]

However, achieving high yield and, crucially, controlling regioselectivity between the C2 and C4 positions can be challenging. This guide will explore the key factors influencing these outcomes and provide practical solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic substitution on 2,4-dichloroquinoline not proceeding or giving very low yield?

A1: Several factors can contribute to a low or nonexistent yield:

  • Insufficiently Activated Substrate: The SNAr mechanism relies on the activation of the aromatic ring by electron-withdrawing groups.[4] While the quinoline nitrogen provides activation, additional electron-withdrawing substituents on the ring can enhance reactivity.

  • Poor Nucleophile: The nucleophile's strength is critical. Weak nucleophiles may require harsher reaction conditions (higher temperatures, stronger bases) to proceed effectively.

  • Inappropriate Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred for SNAr reactions as they solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.[5]

  • Poor Leaving Group: While chloride is a reasonably good leaving group, its displacement can sometimes be sluggish.

  • Reaction Temperature Too Low: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier.

Q2: I am getting a mixture of 2-substituted and 4-substituted products. How can I improve regioselectivity for the C4 position?

A2: The C4 position of 2,4-dichloroquinoline is generally more reactive towards nucleophilic attack than the C2 position.[2][6] This is attributed to greater stabilization of the Meisenheimer intermediate formed during attack at C4.[2] To favor C4 substitution:

  • Milder Reaction Conditions: Employing lower temperatures and shorter reaction times can often favor the more kinetically favorable C4 substitution.

  • Steric Hindrance: Using a bulky nucleophile can sterically hinder attack at the C2 position, which is closer to the quinoline nitrogen's lone pair.[2]

  • Solvent Choice: The solvent can influence regioselectivity. Experimenting with different polar aprotic solvents may be beneficial.

  • Catalysis: In some cases, acid or base catalysis can influence the regiochemical outcome.[7]

Q3: How can I achieve substitution at the C2 position?

A3: While C4 substitution is generally favored, C2 substitution can be achieved under specific conditions:

  • Harsher Reaction Conditions: To substitute the less reactive C2 position, more forcing conditions such as higher temperatures and longer reaction times are typically required after the C4 position has already been substituted.[8]

  • Change in Leaving Group: If the C4 position is substituted with a group that is a poorer leaving group than chloride, subsequent substitution at C2 might be facilitated. Conversely, a better leaving group at C2 can enhance its reactivity.[9]

Q4: What are common side reactions, and how can I minimize them?

A4: Common side reactions include:

  • Hydrolysis: If water is present, hydrolysis of the chloroquinoline to the corresponding quinolinone can occur, especially at high temperatures. Ensure the use of anhydrous solvents and reagents.

  • Over-reaction/Disubstitution: If the reaction is not carefully controlled, the nucleophile can substitute at both the C2 and C4 positions. Monitor the reaction closely using techniques like TLC or LC-MS.

  • Decomposition: At very high temperatures, the starting materials or products may decompose.

Troubleshooting Guides

Guide 1: Low Yield

This guide provides a systematic approach to troubleshooting low-yielding nucleophilic substitution reactions on dichloroquinolines.

Problem: The desired substituted quinoline product is obtained in low yield (<30%).

.

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Caption: Troubleshooting workflow for low reaction yield.

Step-by-Step Protocol to Improve Yield:

  • Verify Reagent Quality:

    • Ensure the dichloroquinoline starting material is pure. Impurities can inhibit the reaction.

    • Confirm the identity and purity of your nucleophile.

    • Use anhydrous solvents to prevent hydrolysis side reactions.[10]

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Monitor for product formation and potential decomposition by TLC or LC-MS. Many SNAr reactions require heating to proceed at a reasonable rate.[11]

    • Reaction Time: Extend the reaction time. Some reactions are simply slow and require longer periods to reach completion.

    • Concentration: Ensure the reaction concentration is appropriate. Highly dilute conditions may slow down a bimolecular reaction.

  • Enhance Nucleophilicity:

    • If using a neutral nucleophile (e.g., an amine or alcohol), the addition of a non-nucleophilic base (e.g., K₂CO₃, NaH, or an organic base like DBU) can deprotonate the nucleophile, increasing its reactivity.

  • Solvent Selection:

    • If not already using one, switch to a polar aprotic solvent such as DMSO, DMF, or NMP.[5][12] These solvents are known to accelerate SNAr reactions.

    • The choice of solvent can also be influenced by the specific nucleophile and substrate.[13]

  • Consider Catalysis:

    • Phase-Transfer Catalysis: For reactions involving an ionic nucleophile in a biphasic system, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can shuttle the nucleophile into the organic phase, increasing the reaction rate.[14]

    • Nucleophilic Catalysis: In some cases, a catalytic amount of a more nucleophilic species can accelerate the reaction by forming a more reactive intermediate.[15] For example, addition of iodide salts can sometimes catalyze reactions of chloro- or bromo-aromatics.

  • Microwave-Assisted Synthesis:

    • Microwave irradiation can significantly reduce reaction times and often improve yields by providing rapid and uniform heating.[1][8]

ParameterConventional HeatingMicrowave Synthesis
Reaction Time Hours to daysMinutes to hours
Temperature Often requires high bulk temperaturesPrecise and rapid heating
Yields Variable, can be lowOften higher yields
Side Reactions More prevalent with long heatingOften reduced

Table 1. Comparison of Conventional Heating and Microwave Synthesis for Nucleophilic Substitution on Chloroquinolines.[1]

Guide 2: Poor Regioselectivity

This guide focuses on strategies to control the site of nucleophilic attack on 2,4-dichloroquinoline.

Problem: A mixture of 2-substituted and 4-substituted quinoline isomers is formed, with no clear preference for the desired product.

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// Edges Start -> Analyze_Kinetics [label="Strategy"]; Start -> Analyze_Sterics [label="Strategy"]; Analyze_Kinetics -> Analyze_Temp [label="Action"]; Analyze_Kinetics -> Shorten_Time [label="Action"]; Analyze_Sterics -> Bulky_Nucleophile [label="Action"]; Analyze_Temp -> Solvent_Screen; Shorten_Time -> Solvent_Screen; Bulky_Nucleophile -> Solvent_Screen; Solvent_Screen -> End [label="Solution"]; }

Caption: Decision tree for improving regioselectivity.

Step-by-Step Protocol to Improve Regioselectivity:

  • Favoring the C4-Substituted Product (Kinetic Control):

    • The C4 position is generally the kinetically favored site of attack.[6][16] To enhance selectivity for this position:

      • Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. This will favor the pathway with the lower activation energy, which is typically attack at C4.

      • Monitor Reaction Time: Avoid unnecessarily long reaction times. Once the C4-substituted product is formed, prolonged heating at high temperatures could lead to equilibration or further reaction at the C2 position.

  • Exploiting Steric Effects:

    • The environment around the C2 position is more sterically congested than at C4 due to the proximity of the fused benzene ring and the nitrogen's lone pair.[2]

    • Use a Bulky Nucleophile: If your synthesis allows, switching to a sterically more demanding nucleophile can significantly increase selectivity for the C4 position.

  • Solvent Effects on Regioselectivity:

    • The solvent can influence the relative energies of the transition states for attack at C2 and C4. While polar aprotic solvents are generally recommended, the specific choice can impact selectivity.[17]

    • A systematic screen of solvents (e.g., DMSO, DMF, NMP, and even less common ones like sulfolane) may reveal conditions that favor one isomer over the other.

  • Influence of Substituents:

    • The electronic nature of existing substituents on the quinoline ring can influence the relative reactivity of the C2 and C4 positions. Electron-withdrawing groups can further activate the ring, while electron-donating groups can deactivate it. The position of these groups can subtly alter the regiochemical outcome.

Experimental Protocol: Selective C4-Amination of 2,4-Dichloroquinoline

This protocol provides a starting point for the selective synthesis of a 4-amino-2-chloroquinoline derivative.

  • Materials:

    • 2,4-dichloroquinoline

    • Primary or secondary amine (1.0-1.2 equivalents)

    • Ethanol or isopropanol

    • Round-bottom flask with reflux condenser

  • Procedure:

    • Dissolve 2,4-dichloroquinoline (1.0 eq) in ethanol in a round-bottom flask.

    • Add the amine (1.0-1.2 eq) to the solution at room temperature.

    • Heat the mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion (typically when the starting material is consumed), cool the reaction mixture to room temperature.

    • The product may precipitate from the solution. If so, collect it by filtration and wash with cold ethanol.

    • If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

  • Troubleshooting this Protocol:

    • If a mixture of isomers is observed: Try lowering the reflux temperature (e.g., by using a lower-boiling solvent or a temperature-controlled oil bath) or reducing the reaction time.

    • If the reaction is too slow: Consider switching to a higher-boiling alcohol or a polar aprotic solvent like DMF, but be mindful that this may decrease selectivity.

Conclusion

Improving yield and selectivity in the nucleophilic substitution of dichloroquinolines requires a systematic approach that considers the interplay between the substrate, nucleophile, solvent, and reaction conditions. By understanding the underlying mechanistic principles and carefully optimizing these parameters, researchers can effectively troubleshoot common issues and achieve their desired synthetic outcomes. This guide serves as a foundational resource to navigate these challenges and successfully synthesize valuable quinoline-based compounds.

References

Technical Support Center: Mastering the Gould-Jacobs Reaction for Quinolone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Gould-Jacobs reaction. This resource is designed to provide in-depth guidance and troubleshooting advice for researchers, scientists, and drug development professionals engaged in the synthesis of quinoline derivatives. As a foundational method in medicinal chemistry, the Gould-Jacobs reaction is instrumental in the creation of a wide array of therapeutic agents, including antibacterial and antimalarial drugs.[1][2] This guide offers practical, field-tested insights to help you navigate the complexities of this reaction, optimize your protocols, and troubleshoot common issues to achieve high-yielding, reproducible results.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when performing the Gould-Jacobs reaction.

Q1: What is the Gould-Jacobs reaction and why is it important in drug development?

The Gould-Jacobs reaction is a versatile and widely used method in organic synthesis for the preparation of quinolines, particularly 4-hydroxyquinoline derivatives.[2][3][4] The reaction typically involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature intramolecular cyclization.[1][2] Subsequent hydrolysis (saponification) and decarboxylation yield the 4-quinolinone core.[1][3] This quinolone scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, including many broad-spectrum antibiotics like nalidixic acid and norfloxacin, as well as antimalarial and anticancer drugs.[1][2][5]

Q2: What are the key steps in the Gould-Jacobs reaction mechanism?

The reaction proceeds through a well-defined sequence of steps:

  • Condensation: The synthesis begins with a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an alcohol molecule (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[2][3][4]

  • Thermal Cyclization: This crucial step requires significant thermal energy, typically above 250 °C, to facilitate a 6-electron electrocyclization.[2][5] This intramolecular reaction results in the formation of the quinoline ring system.

  • Tautomerization: The cyclized product, a 4-oxo-quinoline-3-carboxylate, exists in equilibrium with its enol tautomer, 4-hydroxy-quinoline-3-carboxylate.[1][3]

  • Saponification: The ester group is then hydrolyzed, typically using a base like sodium hydroxide, to form a carboxylic acid.[3][4]

  • Decarboxylation: The final step involves the removal of the carboxyl group by heating, which yields the desired 4-hydroxyquinoline product.[2][3][4]

Q3: What factors influence the regioselectivity of the Gould-Jacobs reaction?

When using asymmetrically substituted anilines, the cyclization can occur at either of the two ortho positions, potentially leading to a mixture of products. The regioselectivity is generally governed by both steric and electronic factors.[5] Electron-donating groups on the aniline ring can influence the position of cyclization. For instance, the Gould-Jacobs reaction is particularly effective for anilines with electron-donating groups at the meta-position.[2][3]

Q4: Are there modern alternatives to conventional heating for the cyclization step?

Yes, microwave-assisted synthesis has emerged as a highly efficient alternative to traditional high-boiling solvents like diphenyl ether or Dowtherm A.[1][5] Microwave irradiation can dramatically shorten reaction times and often leads to improved yields.[2][6] This technique allows for rapid and uniform heating, which is crucial for the high-energy cyclization step.[1]

Troubleshooting Guide

This section provides solutions to common problems encountered during the Gould-Jacobs reaction.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Product Yield Incomplete initial condensation: The reaction between the aniline and the malonic ester derivative may not have gone to completion.- Optimize Condensation Conditions: Ensure the reaction is heated sufficiently (typically 100-140°C for 1-3 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the aniline starting material.[7] - Adjust Stoichiometry: Using a slight excess of the malonic ester derivative can help drive the condensation to completion.[7]
Insufficient cyclization temperature: The high-energy 6-electron cyclization requires a high temperature (typically >250°C).- Ensure Adequate Heating: If using a high-boiling solvent like diphenyl ether, ensure the reaction reaches and maintains the reflux temperature (around 250-260°C).[1] - Consider Microwave Synthesis: Microwave reactors can achieve the necessary high temperatures rapidly and efficiently, often leading to better yields in shorter times.[1][6]
Product decomposition: Excessive heat or prolonged reaction times can lead to the degradation of the desired product.- Optimize Reaction Time: A thorough time-temperature study is recommended to find the optimal conditions that maximize product formation while minimizing degradation.[6] - Quench Promptly: Once the reaction is complete, as determined by TLC, cool the reaction mixture promptly to prevent further reactions or decomposition.[8]
Formation of Tarry Byproducts Side reactions at high temperatures: The drastic conditions of the cyclization step can promote polymerization and other side reactions.- Use of Inert, High-Boiling Solvents: Solvents like diphenyl ether or Dowtherm A can help to moderate the reaction and improve yields by providing a more controlled heating environment.[5] - Purification Strategy: Tarry materials can often be removed by trituration with a non-polar solvent or by column chromatography.
Impure starting materials: Impurities in the aniline or malonic ester derivative can lead to unwanted side products.- Purify Starting Materials: Ensure the purity of your reactants before starting the reaction. Distillation or recrystallization may be necessary.[8]
Difficulty in Product Purification Removal of high-boiling solvent: Solvents like diphenyl ether can be difficult to remove from the final product.- Precipitation and Washing: After cooling the reaction, adding a non-polar solvent like cyclohexane or hexane can help precipitate the product. Thoroughly wash the filtered solid with the non-polar solvent to remove residual high-boiling solvent.[1][2]
Product is soluble in the aqueous layer during workup. - Check Aqueous Layer: If you suspect your product has some water solubility, it's good practice to check the aqueous layer by TLC before discarding it.[9]
Inconsistent Results Variability in reaction conditions: Minor changes in temperature, reaction time, or reagent purity can lead to different outcomes.- Maintain Consistent Protocols: Carefully control and document all reaction parameters, including heating rates, stirring speed, and reagent quality.[8] - Use of a Controlled Heating Source: A reliable heating mantle with a temperature controller or a microwave reactor will provide more consistent heating than an oil bath.

Experimental Protocols

Protocol 1: Conventional High-Temperature Synthesis of 4-Hydroxyquinoline

This protocol describes the traditional approach using a high-boiling inert solvent.

Step 1: Condensation

  • In a round-bottom flask, combine the substituted aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

  • Heat the mixture to 100-130°C for 1-2 hours. Ethanol is evolved during this step.

  • Monitor the reaction by TLC to ensure the aniline is consumed.

  • Remove the ethanol byproduct under reduced pressure. The resulting anilidomethylenemalonate intermediate can often be used in the next step without further purification.[2]

Step 2: Thermal Cyclization

  • Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).[2]

  • Heat the solution to a vigorous reflux (approximately 250°C) for 30-60 minutes in a flask equipped with a reflux condenser.[2]

  • Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate.

  • Add a non-polar solvent like cyclohexane or hexane to aid in the precipitation.[2]

  • Collect the solid by filtration, wash thoroughly with the non-polar solvent, and dry under vacuum.[1]

Step 3: Saponification

  • Suspend the 4-hydroxy-3-carboethoxyquinoline in a 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.[2]

Step 4: Decarboxylation

  • Place the dried quinoline-3-carboxylic acid in a suitable flask.

  • Heat the solid above its melting point (typically 200-250°C) until the evolution of carbon dioxide ceases.

  • The crude 4-hydroxyquinoline can then be purified by recrystallization from a suitable solvent like ethanol or water.[2]

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol offers a more rapid and often higher-yielding alternative to conventional heating.

  • In a microwave vial, combine aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (3.0 equivalents).

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to the desired temperature (e.g., 250°C or 300°C) and hold for the specified time (e.g., 5-15 minutes).[6]

  • After the reaction is complete, cool the vial to room temperature, which should cause the product to precipitate.

  • Filter the solid product and wash it with ice-cold acetonitrile (3 mL).

  • Dry the resulting solid under vacuum. The product's purity can be assessed by HPLC-MS.[6]

Visualizing the Process

Gould-Jacobs Reaction Pathway

Gould_Jacobs_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Saponification cluster_step4 Step 4: Decarboxylation Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + Heat - EtOH DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate + Heat - EtOH Cyclized_Product 4-Hydroxy-3-carboethoxyquinoline Intermediate->Cyclized_Product High Temp (>250°C) - EtOH Carboxylic_Acid Quinoline-3-carboxylic Acid Cyclized_Product->Carboxylic_Acid + NaOH, H₂O + HCl Final_Product 4-Hydroxyquinoline Carboxylic_Acid->Final_Product + Heat - CO₂

Caption: The four main stages of the Gould-Jacobs reaction pathway.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield in Gould-Jacobs Reaction Check_Condensation Was the initial condensation complete? Start->Check_Condensation Check_Cyclization Was the cyclization temperature sufficient? Check_Condensation->Check_Cyclization Yes Optimize_Condensation Optimize condensation: - Increase temp/time - Use excess DEEM - Monitor by TLC Check_Condensation->Optimize_Condensation No Check_Decomposition Is there evidence of product decomposition? Check_Cyclization->Check_Decomposition Yes Increase_Temp Increase cyclization temp: - Ensure reflux in high-boiling solvent - Consider microwave synthesis Check_Cyclization->Increase_Temp No Optimize_Time_Temp Optimize time/temp: - Perform time-course study - Reduce reaction time Check_Decomposition->Optimize_Time_Temp Yes End Improved Yield Check_Decomposition->End No Optimize_Condensation->End Increase_Temp->End Optimize_Time_Temp->End

Caption: A logical workflow for troubleshooting low product yields.

References

Technical Support Center: Managing Exothermic Reactions in Skraup Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The Skraup synthesis, a venerable and powerful method for the preparation of quinolines, is a cornerstone in heterocyclic chemistry, particularly within pharmaceutical and materials science research.[1][2] Its efficacy, however, is matched by its notoriety for being a vigorously exothermic and potentially hazardous reaction.[3][4][5][6] This technical support guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights and troubleshooting strategies to safely and effectively manage the thermal challenges inherent in the Skraup quinoline synthesis.

Understanding the Exothermicity of the Skraup Synthesis

The significant heat generation in the Skraup reaction stems from a series of exothermic steps.[6] Initially, the dehydration of glycerol by concentrated sulfuric acid to form acrolein is a highly energetic process.[6][7] The subsequent Michael addition of the aniline to acrolein, followed by acid-catalyzed cyclization and oxidation to form the quinoline ring system, all contribute to the overall exotherm.[6][8] Without proper control, this rapid release of energy can lead to a runaway reaction, characterized by violent boiling, a rapid increase in pressure, and the potential for vessel failure.[9][10]

Troubleshooting Guide: Taming the Exotherm

This section addresses specific issues you may encounter during the Skraup synthesis in a question-and-answer format, providing not just solutions but the scientific rationale behind them.

Question 1: My reaction is proceeding with unexpected violence, and I suspect a runaway reaction is imminent. What are the immediate and preventative measures?

Answer: A runaway Skraup reaction is a critical safety event that requires immediate action.

Immediate Actions:

  • If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to facilitate rapid cooling.[9]

  • Ensure a blast shield is positioned in front of the reaction setup.[9]

  • Be prepared for a sudden increase in pressure and ensure that the apparatus is properly vented.[9]

Preventative Measures:

  • Use of a Moderator: The inclusion of a moderator is crucial. Ferrous sulfate (FeSO₄) is the most common and highly recommended moderator.[3][4][6] It is believed to function as an oxygen carrier, which slows down the oxidation step and extends the reaction over a longer period, thus preventing a sudden, violent exotherm.[3][6][9] Boric acid or acetic acid can also be used for this purpose.[3][6][11]

  • Controlled Reagent Addition: The order of reagent addition is critical to safety. The recommended sequence is to combine the aniline, ferrous sulfate, glycerol, and the oxidizing agent (e.g., nitrobenzene) before the slow, careful addition of concentrated sulfuric acid with cooling.[6][9] Adding sulfuric acid before the ferrous sulfate can trigger an immediate and violent reaction.[6][9]

  • Gradual Heating: Initially, heat the mixture gently. Once the reaction commences, as indicated by boiling, remove the external heat source.[9] The reaction's own exotherm should be sufficient to sustain boiling for some time.[9] Only reapply heat after the initial vigorous phase has subsided.[9]

Question 2: Despite using a moderator, my reaction still exhibits a significant and difficult-to-control exotherm. What other factors should I consider?

Answer: If you are still facing challenges with exotherm control, consider the following factors:

  • Purity and Water Content of Glycerol: The use of anhydrous or "dynamite" glycerol is recommended.[3] Glycerol containing a significant amount of water can lead to lower yields and potentially alter the reaction kinetics.[3]

  • Stirring Efficiency: Inadequate stirring can lead to the formation of localized hotspots where the reaction proceeds much faster, increasing the risk of a runaway.[4] Ensure efficient and continuous mechanical stirring throughout the reaction.

  • Scale of the Reaction: The risk of a thermal runaway increases significantly with scale-up. The heat generated is proportional to the reaction volume, while the ability to remove heat is related to the surface area of the reactor.[10] As the scale increases, the volume-to-surface area ratio becomes less favorable, making heat dissipation more challenging.[10] For larger-scale reactions, a thorough hazard assessment, including reaction calorimetry, is essential to design an adequate cooling system.[10][12]

Question 3: I am observing significant tar formation, which is impacting my yield and making purification difficult. How can I minimize this?

Answer: Tar formation is a common side reaction in the Skraup synthesis, arising from the harsh acidic and high-temperature conditions that promote the polymerization of acrolein and other intermediates.[4][13]

  • Optimize Temperature Control: Overheating is a primary contributor to tar formation.[13] After initiating the reaction with gentle heating, remove the external heat source to allow the reaction to proceed under its own exothermic heat.[9][13]

  • Use of a Moderator: As with controlling the exotherm, moderators like ferrous sulfate can also help to reduce charring and tar formation by ensuring a more controlled reaction rate.[4]

  • Purification Strategy: The crude product of a Skraup synthesis is often a dark, tarry residue.[4] Steam distillation is a common and effective method to isolate the volatile quinoline product from the non-volatile tar.[4][9]

Frequently Asked Questions (FAQs)

Q1: What is the specific role of each key reagent in the Skraup synthesis?

A1:

  • Aniline (or substituted aniline): Provides the benzene ring and the nitrogen atom that will become part of the quinoline core.[9]

  • Glycerol: In the presence of concentrated sulfuric acid, glycerol dehydrates to form acrolein (propenal), which provides the three-carbon unit necessary to complete the heterocyclic ring.[7][9][14]

  • Concentrated Sulfuric Acid: Acts as both a dehydrating agent for the conversion of glycerol to acrolein and as a catalyst for the cyclization and subsequent dehydration steps.[9][14]

  • Oxidizing Agent (e.g., Nitrobenzene): The initial cyclization product is 1,2-dihydroquinoline. The oxidizing agent is required to oxidize this intermediate to the aromatic quinoline.[7][9] When nitrobenzene is used, it is reduced to aniline, which can then participate in the reaction.[7][9]

  • Ferrous Sulfate (Moderator): While optional, it is highly recommended to control the reaction's exothermicity.[6][9] It is believed to act as an oxygen carrier, moderating the rate of the oxidation step.[6][9]

Q2: Can I use alternative oxidizing agents to nitrobenzene?

A2: Yes, several other oxidizing agents can be used, and some may offer a less violent reaction. Arsenic acid has been reported to result in a less vigorous reaction compared to nitrobenzene.[3][5] Other alternatives that have been employed include ferric oxide, vanadic acid, and even iodine in catalytic amounts.[3][9]

Q3: How do substituents on the aniline ring affect the Skraup synthesis?

A3: The electronic nature of substituents on the aniline ring can significantly impact the reaction. Electron-donating groups generally facilitate the reaction, while strong electron-withdrawing groups can deactivate the aromatic ring, making the cyclization step more difficult and often requiring harsher conditions, which can lead to lower yields.[9]

Experimental Protocols and Data

Table 1: Recommended Temperature Control Parameters
Stage of ReactionParameterRecommended RangeRationale
Initial Mixing Temperature< 80°C[15]To prevent premature reaction during the exothermic addition of sulfuric acid.
Reaction Initiation Internal Temperature105-110°C[16]Gentle heating to initiate the reaction.
Exothermic Phase Heat SourceRemovedThe reaction should be self-sustaining.[9]
Post-Exotherm Reflux Oil Bath Temperature140-150°C[1]To drive the reaction to completion after the initial vigorous phase.
Step-by-Step Protocol for Controlled Skraup Synthesis of Quinoline

Safety Precaution: This reaction is highly exothermic and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. A blast shield should be in place.[1][9]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine aniline, glycerol, and ferrous sulfate heptahydrate.[1][4]

  • Acid Addition: Begin stirring the mixture and slowly add concentrated sulfuric acid through the dropping funnel. The addition is highly exothermic, and the rate of addition should be controlled to maintain the temperature below 80°C. An ice bath may be necessary for cooling.[4][15]

  • Reaction Initiation: Once the acid addition is complete, gently heat the mixture using a heating mantle or an oil bath.[1]

  • Managing the Exotherm: When the reaction begins to boil vigorously, immediately remove the external heat source.[1][9] The exothermic nature of the reaction should sustain the reflux for a period. If the reaction becomes too violent, use an ice bath to cool the flask.[4]

  • Completion of Reaction: After the initial vigorous exotherm has subsided, reapply heat and maintain the mixture at a gentle reflux for several hours to ensure the reaction goes to completion.[1][4]

  • Work-up: Allow the reaction mixture to cool. Carefully and slowly pour the mixture into a large volume of cold water. Neutralize the acidic solution with a concentrated base solution (e.g., sodium hydroxide) until it is strongly alkaline.[4] The quinoline can then be isolated from the tarry residue by steam distillation.[4][9]

Visualization of Troubleshooting Workflow

The following diagram illustrates the decision-making process when managing a potentially runaway exothermic Skraup synthesis.

Exotherm_Troubleshooting start Initiate Skraup Synthesis (Gentle Heating) monitor Monitor Reaction Vigorously start->monitor is_controlled Is Reaction Controlled? monitor->is_controlled remove_heat Remove External Heat Source is_controlled->remove_heat Yes runaway Runaway Reaction Imminent! is_controlled->runaway No continue_monitoring Continue Monitoring remove_heat->continue_monitoring is_subsiding Has Initial Exotherm Subsided? continue_monitoring->is_subsiding is_subsiding->continue_monitoring No reapply_heat Reapply Gentle Heat for Reflux to Completion is_subsiding->reapply_heat Yes end Proceed to Work-up reapply_heat->end ice_bath Immediate Cooling (Ice Bath) runaway->ice_bath safety_measures Ensure Blast Shield and Proper Venting ice_bath->safety_measures

References

Technical Support Center: Improving the Solubility of Quinoline Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with quinoline-based compounds and encountering solubility challenges in biological assays. Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2] However, their often hydrophobic and planar nature can lead to poor aqueous solubility, creating significant hurdles in experimental workflows.[3][4]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address these issues. Our goal is to equip you with the scientific rationale and practical protocols needed to overcome solubility-related obstacles and ensure the reliability and accuracy of your experimental data.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common solubility issues encountered with quinoline compounds.

Q1: My quinoline compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What is the primary cause?

A1: This is a classic sign of a compound exceeding its aqueous solubility limit.[5] Quinoline derivatives are often highly lipophilic and can precipitate out of solution when diluted from a 100% DMSO stock into an aqueous buffer.[5][6] The rapid change in solvent polarity from a highly organic environment (DMSO) to a predominantly aqueous one reduces the compound's solubility, causing it to crash out of solution.[7]

Q2: What is a safe final concentration of DMSO for most cell-based assays?

A2: A general guideline is to keep the final DMSO concentration at or below 0.5% to avoid cytotoxicity.[8] However, the ideal concentration can vary depending on the cell line. It is always recommended to run a vehicle control with the same final DMSO concentration as your test compounds to account for any solvent effects.

Q3: Can the pH of my buffer affect the solubility of my quinoline compound?

A3: Absolutely. Quinoline is a weak base with a pKa of approximately 4.9.[9][10] At pH values below its pKa, the quinoline nitrogen becomes protonated, forming a more water-soluble cation.[9][11][12] Conversely, at a pH above the pKa, it exists in its less soluble, neutral form.[9] Therefore, adjusting the pH of your buffer to be more acidic can significantly enhance the solubility of many quinoline derivatives.[9][11][12]

Q4: I've noticed batch-to-batch variability in the solubility of my compound. What could be the cause?

A4: This variability can stem from several factors. Polymorphism, where a compound exists in different crystalline forms with varying solubilities, is a common culprit.[13] The presence of impurities or slight variations in the salt form of the compound can also lead to differences in solubility. It is crucial to ensure consistent purity and solid-state form of your compound for reproducible results.

II. Troubleshooting Guides: From Problem to Protocol

This section offers detailed, step-by-step guidance for resolving complex solubility challenges.

Issue 1: Compound Precipitation Upon Dilution into Aqueous Buffer

This is one of the most frequent issues encountered. The key is to manage the transition from the DMSO stock to the final aqueous environment carefully.

Causality and Rationale

The insolubility of many quinoline compounds in aqueous media is due to their hydrophobic, aromatic ring systems.[6][14][15] DMSO is an excellent solvent for these compounds, but its miscibility with water can be a double-edged sword.[16][17] When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the localized concentration of the compound can momentarily exceed its solubility limit, leading to precipitation.[7]

Troubleshooting Workflow

Caption: Decision tree for troubleshooting compound precipitation.

Step-by-Step Protocols

Protocol 1: Optimized Stepwise Dilution

This method aims to prevent localized high concentrations of the compound during dilution.

  • Prepare your concentrated stock solution in 100% anhydrous DMSO. Ensure the compound is fully dissolved. If necessary, gently warm the vial and vortex or sonicate.[5]

  • Perform an intermediate dilution step. Instead of diluting directly into your final aqueous buffer, first, make a 10-fold dilution of your DMSO stock in DMSO.

  • Prepare the final working solution. While vigorously vortexing the aqueous buffer, add the diluted DMSO stock drop-by-drop.[7] This rapid mixing is crucial to disperse the compound quickly.

  • Visually inspect the final solution. Check for any signs of precipitation or cloudiness before use.[7]

Protocol 2: Utilizing Co-solvents

For particularly challenging compounds, a co-solvent can help bridge the polarity gap between DMSO and water.

  • Select a suitable co-solvent. Common choices include ethanol, polyethylene glycol 400 (PEG400), or N,N-dimethylformamide (DMF).

  • Prepare a stock solution in a DMSO/co-solvent mixture. The ratio will depend on the compound, but a 1:1 mixture is a good starting point.

  • Dilute into the aqueous buffer. Follow the stepwise dilution protocol above, adding the mixed solvent stock to the vortexing buffer.

Co-solventTypical Final ConcentrationConsiderations
Ethanol 1-5%Can have biological effects on its own.
PEG400 1-10%Generally well-tolerated by cells.
DMF <1%Can be more toxic than DMSO.

Table 1: Common co-solvents and their typical final concentrations in biological assays.

Issue 2: Low Potency and Poor Dose-Response in Assays

Inconsistent or lower-than-expected activity can often be traced back to solubility issues, where the actual concentration of the compound in solution is much lower than the nominal concentration.

Causality and Rationale

If a compound is not fully dissolved, it is not available to interact with its biological target. This leads to an underestimation of its true potency. This can manifest as a shallow dose-response curve or high variability between replicate experiments.[5]

Advanced Solubilization Strategies

When simple solvent adjustments are insufficient, more advanced formulation techniques may be necessary.

Strategy 1: pH Modification

As discussed in the FAQs, leveraging the basic nature of the quinoline nucleus is a powerful strategy.

Protocol 3: pH-Adjusted Buffers

  • Determine the pKa of your quinoline derivative. This can be done experimentally or with in silico prediction tools.

  • Prepare your assay buffer at a pH that is 1-2 units below the compound's pKa. This will ensure a significant portion of the compound is in its protonated, more soluble form.[9]

  • Verify that the adjusted pH does not negatively impact your assay. Run controls to ensure enzyme activity or cell viability is maintained at the new pH.

Strategy 2: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18] They can encapsulate hydrophobic molecules, like many quinoline derivatives, forming inclusion complexes that are more water-soluble.[18][19]

G cluster_0 Formation of Inclusion Complex Quinoline Hydrophobic Quinoline Complex Soluble Complex Quinoline->Complex Encapsulation Cyclodextrin Cyclodextrin Cyclodextrin->Complex

Caption: Encapsulation of a quinoline by a cyclodextrin.

Protocol 4: Formulation with Cyclodextrins

  • Select an appropriate cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for many drug molecules.[18]

  • Prepare a stock solution of the cyclodextrin in your assay buffer. A concentration of 1-5% (w/v) is a typical starting point.

  • Add your quinoline compound (from a DMSO stock) to the cyclodextrin-containing buffer. Allow the mixture to equilibrate with gentle agitation for at least 30 minutes to facilitate complex formation.

  • Perform your assay. Remember to include a cyclodextrin-only control to account for any effects of the excipient itself.

Cyclodextrin DerivativeKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility, low toxicity.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) Anionic derivative, useful for cationic compounds.
Methyl-β-cyclodextrin (M-β-CD) Can extract cholesterol from cell membranes; use with caution.

Table 2: Commonly used cyclodextrins for solubility enhancement.

Issue 3: Poor In Vivo Bioavailability Despite Good In Vitro Solubility and Potency

This is a common and frustrating challenge in the transition from benchtop to in vivo studies.

Causality and Rationale

While achieving solubility in an assay buffer is a critical first step, the gastrointestinal tract presents a much more complex environment. Factors such as fluctuating pH, the presence of bile salts, and metabolic enzymes can all impact the solubility and absorption of a compound. Furthermore, a compound that is soluble at a low pH in the stomach may precipitate in the more neutral pH of the small intestine.

Advanced Formulation Approaches for In Vivo Studies

Strategy 1: Salt Formation

Converting a basic quinoline compound into a salt is a widely used and effective method to improve its dissolution rate and solubility.[20][21] The salt form often has a more favorable crystal lattice energy, making it easier to dissolve.[13]

Protocol 5: Salt Form Screening

  • Identify suitable counter-ions. For a basic quinoline, acidic counter-ions such as hydrochloride (HCl), sulfate, or mesylate are common choices.[22]

  • Synthesize small batches of different salt forms.

  • Characterize the salts. This should include measurements of their thermodynamic solubility, dissolution rate, and stability.

  • Select the optimal salt form. The ideal salt will have a good balance of solubility, stability, and manufacturability.[23]

Strategy 2: Amorphous Solid Dispersions

Amorphous materials lack the long-range molecular order of crystalline solids and generally exhibit higher solubility and faster dissolution rates.[24] A solid dispersion involves dispersing the drug in an amorphous form within a polymer matrix.

Protocol 6: Preparation of an Amorphous Solid Dispersion (Spray Drying)

  • Select a polymer carrier. Common choices include polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose acetate succinate (HPMCAS).

  • Dissolve the quinoline compound and the polymer in a common solvent.

  • Spray-dry the solution. This rapid removal of the solvent traps the drug in an amorphous state within the polymer matrix.

  • Characterize the resulting powder. Confirm the amorphous nature using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC).

  • Formulate the solid dispersion for in vivo administration. This can be done by suspending the powder in an appropriate vehicle.

III. Conclusion

Overcoming the solubility challenges of quinoline compounds is a critical aspect of successful drug discovery and development. By understanding the underlying physicochemical principles and employing a systematic, multi-faceted approach to formulation, researchers can significantly improve the reliability of their in vitro data and the in vivo performance of their compounds. This guide provides a starting point for troubleshooting common issues, but it is important to remember that each compound is unique and may require a tailored approach.

IV. References

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  • Silberberg, M. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved January 5, 2026, from --INVALID-LINK--

  • Schoenfeld, R., & Garski, L. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved January 5, 2026, from --INVALID-LINK--

  • Kumar, L., & Singh, S. (2018). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved January 5, 2026, from --INVALID-LINK--

  • Singh, A., & Kumar, R. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. NIH. Retrieved January 5, 2026, from --INVALID-LINK--

  • Mishra, D. S. (1991). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. ProQuest. Retrieved January 5, 2026, from --INVALID-LINK--

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SciSpace. Retrieved January 5, 2026, from --INVALID-LINK--

  • Mechotech. (n.d.). Quinoline – Structure, Properties, and Applications. Retrieved January 5, 2026, from --INVALID-LINK--

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. Retrieved January 5, 2026, from --INVALID-LINK--

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved January 5, 2026, from --INVALID-LINK--

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar. Retrieved January 5, 2026, from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Quinoline (CAS 91-22-5): Properties, Applications, and Safety. Retrieved January 5, 2026, from --INVALID-LINK--

  • ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. Retrieved January 5, 2026, from --INVALID-LINK--

  • Silberberg, M. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro University. Retrieved January 5, 2026, from --INVALID-LINK--

  • Slideshare. (n.d.). Quinoline. Retrieved January 5, 2026, from --INVALID-LINK--

  • Sinocure Chemical Group. (n.d.). Quinoline: Synthesis, Applications, and Environmental Impact. Retrieved January 5, 2026, from --INVALID-LINK--

  • Benchchem. (n.d.). Enhancing Drug Solubility: The Role of Cyclodextrin Derivatives. Retrieved January 5, 2026, from --INVALID-LINK--

  • Scilit. (n.d.). Drug delivery strategies for poorly water-soluble drugs. Retrieved January 5, 2026, from --INVALID-LINK--

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Retrieved January 5, 2026, from --INVALID-LINK--

  • Kuhnert-Brandstätter, M. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Chimia. Retrieved January 5, 2026, from --INVALID-LINK--

  • Slideshare. (n.d.). salt selection in pharmaceutical product development. Retrieved January 5, 2026, from --INVALID-LINK--

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved January 5, 2026, from --INVALID-LINK--

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed. Retrieved January 5, 2026, from --INVALID-LINK--

  • Kumar, L., & Singh, S. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Publications. Retrieved January 5, 2026, from --INVALID-LINK--

  • Benchchem. (n.d.). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO. Retrieved January 5, 2026, from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Enhancing the Biological Activity of Synthetic Quinolines. Retrieved January 5, 2026, from --INVALID-LINK--

  • MCE. (n.d.). Compound Handling Instructions. Retrieved January 5, 2026, from --INVALID-LINK--

  • Benchchem. (n.d.). Troubleshooting precipitation of Salifluor in aqueous solutions. Retrieved January 5, 2026, from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Solubility of Chemical Compounds in Aqueous Buffers. Retrieved January 5, 2026, from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation. Retrieved January 5, 2026, from --INVALID-LINK--

  • Quora. (2018). How to make a stock solution of a substance in DMSO. Retrieved January 5, 2026, from --INVALID-LINK--

  • Thermo Fisher Scientific. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Retrieved January 5, 2026, from --INVALID-LINK--

  • GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved January 5, 2026, from --INVALID-LINK--

  • Benchchem. (n.d.). Challenges with diarylquinoline compounds in research. Retrieved January 5, 2026, from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Challenges with Quinazoline-Based Inhibitors. Retrieved January 5, 2026, from --INVALID-LINK--

  • ResearchGate. (2012). What are the chances of precipitation in column while using buffers as mobile phase?. Retrieved January 5, 2026, from --INVALID-LINK--

  • ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. Retrieved January 5, 2026, from --INVALID-LINK--

  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Retrieved January 5, 2026, from --INVALID-LINK--

  • JOCPR. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Retrieved January 5, 2026, from --INVALID-LINK--

  • ResearchGate. (n.d.). An efficient synthesis of quinolines under solvent-free conditions. Retrieved January 5, 2026, from --INVALID-LINK--

  • ACS Publications. (n.d.). Selective Copper(II) Complexes against Mycobacterium tuberculosis. Retrieved January 5, 2026, from --INVALID-LINK--

  • Afzal, O., & Kumar, S. (2020). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Molecules. Retrieved January 5, 2026, from --INVALID-LINK--

  • Jain, A., et al. (2021). Review on recent development of quinoline for anticancer activities. GSC Biological and Pharmaceutical Sciences. Retrieved January 5, 2026, from --INVALID-LINK--

References

Technical Support Center: A Researcher's Guide to Quinoline Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges in the derivatization of quinolines for robust and reliable Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Quinolines and their derivatives are a broad class of compounds with significant biological and pharmaceutical importance.[1] However, their inherent polarity, particularly when substituted with functional groups like carboxyl, hydroxyl, or amino moieties, often hinders their direct analysis by GC-MS, necessitating a derivatization step to enhance volatility and thermal stability.[2][3][4]

This guide is designed to provide you with the expertise and practical insights needed to develop and troubleshoot your quinoline derivatization methods effectively.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of many quinoline compounds?

A1: Many quinoline derivatives, especially those with polar functional groups such as carboxylic acids (-COOH), hydroxyls (-OH), and amines (-NH2), have low volatility and are thermally labile.[2] Direct injection of these compounds onto a GC column can lead to poor peak shape, low sensitivity, and even decomposition in the hot injector.[3] Derivatization masks these polar functional groups by replacing active hydrogens with less polar moieties, thereby increasing the analyte's volatility and thermal stability, making it amenable to GC-MS analysis.[2][4][5]

Q2: What are the most common derivatization strategies for quinolines?

A2: The three most common derivatization strategies for quinolines containing active hydrogen functional groups are:

  • Silylation: This is a widely used technique that replaces active hydrogens with a trimethylsilyl (TMS) group.[6][7] It is effective for a broad range of functional groups including hydroxyls, carboxylic acids, and amines.[5]

  • Acylation: This method introduces an acyl group, often from a fluorinated anhydride like trifluoroacetic anhydride (TFAA), to derivatize hydroxyl and amino groups.[8] This not only increases volatility but can also improve detection sensitivity, especially with an electron capture detector (ECD).

  • Alkylation: This technique involves the addition of an alkyl group to acidic hydrogens, such as those in carboxylic acids and phenols, forming more volatile esters and ethers, respectively.[7][8]

Q3: How do I choose the right derivatization reagent for my quinoline analyte?

A3: The choice of reagent depends on the functional group(s) present on your quinoline molecule.

  • For hydroxyquinolines and quinoline carboxylic acids , silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a very effective and common approach.[2][9]

  • For aminoquinolines , both silylation and acylation are viable options. Acylation with reagents like trifluoroacetic anhydride (TFAA) can be particularly advantageous for enhancing detectability.

  • For quinolines with multiple functional groups, a combination of derivatization steps or a powerful silylating reagent might be necessary. It is crucial to consider potential side reactions and the stability of the resulting derivatives.[10]

Q4: My derivatized quinoline peaks are tailing. What could be the cause?

A4: Peak tailing for derivatized quinolines can stem from several sources:

  • Incomplete Derivatization: Residual underivatized polar quinoline will interact strongly with the column's stationary phase.

  • Active Sites in the GC System: Free silanol groups in the injector liner, column, or connections can interact with the derivatized or underivatized analyte.[11][12]

  • Column Contamination: Buildup of non-volatile matrix components at the head of the column can create active sites.[13]

  • Solvent-Phase Polarity Mismatch: The polarity of the injection solvent should be compatible with the stationary phase.[4]

A systematic troubleshooting approach, starting from the injector and moving to the column, is recommended.[11][14]

Derivatization Strategies for Quinolines

The successful derivatization of quinolines hinges on understanding the chemistry of the target functional groups and selecting the appropriate reagent and reaction conditions.

Silylation

Silylation is a versatile and widely used derivatization technique for compounds containing active hydrogens.[6] The reaction involves the replacement of a proton from a hydroxyl, carboxyl, or amino group with a trimethylsilyl (TMS) group.

Mechanism of Silylation: The general reaction for silylation of a quinoline with a hydroxyl group using BSTFA is as follows:

Quinoline-OH + BSTFA → Quinoline-O-TMS + Byproducts

  • Reagents:

    • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and common silylating agent.[9]

    • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Considered one of the strongest and most versatile silylating agents, with volatile byproducts that are less likely to interfere with early eluting peaks.[5][9]

    • TMCS (Trimethylchlorosilane): Often added as a catalyst (e.g., 1% in BSTFA) to increase the reactivity of the silylating agent, especially for hindered functional groups.[15]

Key Considerations for Silylation:

  • Anhydrous Conditions: Silylating reagents are sensitive to moisture, which can consume the reagent and lead to incomplete derivatization.[7] Ensure all glassware is dry and samples are free of water.

  • Reaction Time and Temperature: Optimization of these parameters is crucial for complete derivatization. While some reactions proceed at room temperature, heating is often required.

  • Derivative Stability: TMS derivatives can be susceptible to hydrolysis. It is often recommended to analyze the samples as soon as possible after derivatization.[6]

Acylation

Acylation is another effective method, particularly for primary and secondary amines and hydroxyl groups. It involves the introduction of an acyl group, which reduces the polarity and increases the volatility of the analyte.

Mechanism of Acylation: The reaction of an aminoquinoline with trifluoroacetic anhydride (TFAA) proceeds as follows:

Quinoline-NH2 + (CF3CO)2O → Quinoline-NH-COCF3 + CF3COOH

  • Reagents:

    • Trifluoroacetic Anhydride (TFAA): A highly reactive reagent that forms stable and volatile trifluoroacetyl derivatives.[16]

    • Pentafluoropropionic Anhydride (PFPA) and Heptafluorobutyric Anhydride (HFBA): These reagents also form highly volatile derivatives and are particularly useful for enhancing sensitivity with an electron capture detector.[16]

  • Catalysts: A base such as pyridine or triethylamine (TEA) is often used to catalyze the reaction and neutralize the acidic byproduct.

Key Considerations for Acylation:

  • Byproduct Removal: The acidic byproducts of acylation can be detrimental to the GC column.[16] A work-up step, such as a liquid-liquid extraction, may be necessary to remove these byproducts before injection.

  • Reagent Reactivity: Fluorinated anhydrides are highly reactive and should be handled with care in a well-ventilated fume hood.

Alkylation

Alkylation is a derivatization technique that introduces an alkyl group to replace an active hydrogen, primarily in carboxylic acids and phenols.[8] This method is generally robust and produces stable derivatives.

Mechanism of Alkylation: The esterification of a quinoline carboxylic acid with methanol in the presence of a catalyst like BF3 is a common alkylation method:

Quinoline-COOH + CH3OH --(BF3)--> Quinoline-COOCH3 + H2O

  • Reagents:

    • BF3-Methanol: A common and effective reagent for the esterification of carboxylic acids.[2]

    • Alkyl Chloroformates (e.g., Methyl Chloroformate - MCF): These reagents can derivatize both amines and carboxylic acids.[3][7]

Key Considerations for Alkylation:

  • Reaction Conditions: Alkylation reactions often require heating to proceed to completion.

  • Derivative Stability: Alkyl derivatives, such as esters and ethers, are generally more stable than their silylated counterparts.[7]

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific quinoline analyte and sample matrix.

Protocol 1: Silylation of Hydroxyquinolines and Quinoline Carboxylic Acids

This protocol is adapted from general silylation procedures and is suitable for quinolines containing hydroxyl or carboxylic acid functional groups.[2][9]

Materials:

  • Dried quinoline sample (0.1-1 mg)

  • Anhydrous pyridine or acetonitrile

  • BSTFA with 1% TMCS (or MSTFA)

  • Reaction vial (2 mL) with a PTFE-lined cap

  • Heating block or oven

Procedure:

  • Sample Preparation: Place the dried quinoline sample into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS (or MSTFA) to the vial.

  • Reaction: Tightly cap the vial and heat at 70-80°C for 30-60 minutes. Optimization of time and temperature may be required.

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS.

Protocol 2: Acylation of Aminoquinolines with TFAA

This protocol is a general guideline for the acylation of aminoquinolines using trifluoroacetic anhydride.[8]

Materials:

  • Dried aminoquinoline sample (0.1-1 mg)

  • Anhydrous solvent (e.g., acetonitrile, ethyl acetate)

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine or Triethylamine (TEA) (optional, as a catalyst)

  • Reaction vial (2 mL) with a PTFE-lined cap

  • Heating block or water bath

Procedure:

  • Sample Preparation: Ensure the aminoquinoline sample is completely dry in a reaction vial.

  • Reagent Addition: Dissolve the sample in 200 µL of an anhydrous solvent.

  • Add 100 µL of TFAA. If a catalyst is used, add 10-20 µL of pyridine or TEA.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 15-30 minutes.

  • Work-up (Optional but Recommended): After cooling, add 1 mL of a non-polar solvent (e.g., hexane) and 1 mL of a basic aqueous solution (e.g., 5% sodium bicarbonate) to neutralize the excess reagent and acidic byproducts. Vortex and allow the layers to separate. The organic layer containing the derivatized analyte can then be carefully transferred to a new vial for analysis.

  • Analysis: Inject an aliquot of the organic layer into the GC-MS.

Troubleshooting Guide

This section addresses common problems encountered during the derivatization of quinolines for GC-MS analysis.

TroubleshootingGuide

Q: My derivatization reaction seems incomplete, leading to poor peak shape and quantitation. What should I do?

A: Incomplete derivatization is a common issue. Consider the following troubleshooting steps:

  • Increase Reagent Excess: Ensure you are using a sufficient molar excess of the derivatization reagent. A general rule of thumb is a 2:1 molar ratio of reagent to active hydrogens.

  • Optimize Reaction Conditions: Increase the reaction temperature and/or time. However, be mindful of potential analyte degradation at excessively high temperatures.

  • Ensure Anhydrous Conditions: For silylation reactions, moisture is a critical factor. Dry your sample thoroughly and use anhydrous solvents and reagents.[7]

  • Check Reagent Quality: Derivatization reagents can degrade over time, especially if exposed to moisture. Use fresh, high-quality reagents.

  • Use a Catalyst: For silylation, the addition of a catalyst like TMCS can significantly improve the reaction rate and yield, especially for hindered functional groups.[15]

Q: I am observing multiple peaks for my single quinoline analyte. What could be the cause?

A: The presence of multiple peaks can be due to several factors:

  • Incomplete Derivatization of Multiple Functional Groups: If your quinoline has more than one active site, you might be seeing a mixture of partially and fully derivatized products. Try using more forcing reaction conditions (higher temperature, longer time, or more reagent) to drive the reaction to completion.

  • Formation of Isomers or Tautomers: Some quinoline structures may exist as tautomers. Derivatization can sometimes "trap" these different forms, leading to multiple peaks. For compounds with carbonyl groups, a preliminary methoximation step before silylation can prevent the formation of multiple enol isomers.[17][18]

  • Side Reactions: The derivatization reagent may react with other parts of the molecule or with matrix components, leading to unexpected byproducts. Try using milder reaction conditions if possible.

Q: My peak shape is good, but my recovery is low and inconsistent. What steps can I take to improve this?

A: Low and irreproducible recovery often points to issues in the sample preparation and handling steps:

  • Analyte Loss During Sample Preparation: Evaluate each step of your sample preparation procedure for potential analyte loss. This could occur during liquid-liquid extraction, solvent evaporation (if your derivative is volatile), or transfer steps.

  • Adsorption to Surfaces: Polar quinolines can adsorb to active sites on glass surfaces. Silanizing your glassware can help minimize this issue.

  • Derivative Instability: As mentioned earlier, some derivatives (especially TMS derivatives) are sensitive to moisture and can degrade over time. Ensure prompt analysis after derivatization and consider using a more stable derivatization method like alkylation if the problem persists.[7]

Data Presentation: Comparison of Derivatization Reagents

Derivatization MethodTarget Functional GroupsCommon ReagentsKey AdvantagesKey Disadvantages
Silylation -OH, -COOH, -NH, -SHBSTFA, MSTFA, TMCSVersatile, powerful, volatile byproducts (MSTFA)Moisture sensitive, derivatives can be unstable
Acylation -OH, -NHTFAA, PFPA, HFBAForms stable derivatives, enhances ECD sensitivityReagents are corrosive, may require byproduct removal
Alkylation -COOH, -OH (phenolic)BF3-Methanol, MCFForms very stable derivatives, robust reactionsMay require harsher conditions (heating)

Conclusion

The successful GC-MS analysis of quinolines often necessitates a carefully chosen and optimized derivatization strategy. By understanding the underlying principles of silylation, acylation, and alkylation, and by following systematic troubleshooting procedures, researchers can overcome the challenges associated with these polar analytes. This guide provides a foundational framework to assist you in developing robust and reliable methods for your specific research needs. For further in-depth information, please consult the referenced literature.

References

Validation & Comparative

A Comparative Guide to Halogenated Quinoline Analogs in Drug Discovery: From Synthesis to Therapeutic Application

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its versatility allows for extensive functionalization, with halogenation emerging as a particularly potent strategy for modulating pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of halogenated quinoline analogs, offering insights into their synthesis, structure-activity relationships (SAR), and therapeutic potential across various disease areas. We will delve into the experimental data that underpins our understanding of these fascinating molecules and provide detailed protocols to empower researchers in their own drug discovery endeavors.

The Strategic Role of Halogenation in Quinoline Drug Design

Halogen atoms, owing to their unique electronic and steric properties, exert a profound influence on the biological activity of quinoline derivatives. The introduction of fluorine, chlorine, bromine, or iodine can alter a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[3][4] For instance, the presence of a chlorine atom at the 7-position of the quinoline ring is a crucial feature for the antimalarial activity of chloroquine, where it is thought to interfere with parasite growth and hematin polymerization.[3]

The position and nature of the halogen substituent are critical determinants of a compound's pharmacological profile. For example, in the development of epidermal growth factor receptor (EGFR) inhibitors, a 3,4-disubstitution pattern on an aniline moiety attached to a quinazoline (a related heterocyclic system) with bulky halogen atoms was found to increase activity on EGFR, while a 2,4-disubstitution favored activity on VEGFR2.[5] This highlights the nuanced interplay between halogenation patterns and target selectivity.

Comparative Analysis of Biological Activities

Halogenated quinoline analogs have demonstrated a remarkable breadth of biological activities, ranging from anticancer and antimicrobial to neuroprotective effects.[6] The following sections provide a comparative overview of their performance in key therapeutic areas, supported by experimental data.

Anticancer Activity

The quest for novel anticancer agents has extensively explored the potential of halogenated quinolines. Their mechanisms of action are diverse and include the inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis.[2][7]

A study on organoruthenium complexes featuring 8-hydroxyquinoline (8-HQ) ligands revealed that halogen substitution significantly impacts their cytotoxic activity against human cancer cell lines.[6] While the specific substitution pattern on the 8-HQ ligand had a minor impact in some cases, the overall cytotoxic activity was pronounced, with IC50 values in the low micromolar range.[6]

Table 1: Comparative Anticancer Activity of Halogenated Quinoline Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Key Structural FeaturesReference
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine (10g)Various human tumor cell lines< 1.07-alkoxy substituent, 4-amino side chain[7]
Organoruthenium(II)-8-hydroxyquinoline complexesHuman cancer cell linesLow micromolar rangeHalogenated 8-hydroxyquinoline ligands[6]
Benzotriazole-linked quinoline hydrazone (ND 26)Pancreatic (DAN-G), Lung (LCLC-103H), Cervical (SISO)-4-chlorophenyl substitution[4]

Note: The table presents a selection of data to illustrate the impact of halogenation. For a comprehensive understanding, refer to the cited literature.

The data suggests that both the position and the nature of the halogen, as well as the overall molecular scaffold, contribute to the anticancer potency. The presence of a fluorine atom in compound 10g at the benzyloxy moiety appears to be a beneficial feature for its potent antiproliferative activity.[7]

Antimicrobial and Antimalarial Activity

Halogenated quinolines have a long and successful history in the fight against infectious diseases. The 4-aminoquinoline scaffold, exemplified by chloroquine, remains a critical component of antimalarial therapy.[1] The 7-chloro substituent is a hallmark of this class of drugs.[3]

Recent research has expanded the scope of halogenated quinolines to combat other pathogens. Copper(II) complexes with 4,7-dichloroquinoline (DCQ) and 7-chloro-4-aminoquinoline (ACQ) derivatives have shown promising antitubercular properties.[8] This underscores the potential of these scaffolds in developing novel treatments for multidrug-resistant bacterial infections.

Neuroprotective Activity

Emerging evidence points to the potential of halogenated quinolines in the treatment of neurodegenerative diseases. A recent study investigated two halogenated quinoline derivatives, Q4F (N-(4-fluorophenyl)-1-(quinoline-2-yl)-methanimine) and Q3Cl4F (N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)-methanimine), as inhibitors of monoamine oxidase A (MAO-A) and MAO-B, enzymes implicated in Parkinson's disease.[9][10]

Molecular docking and dynamics simulations revealed that both compounds exhibited superior binding affinities to MAO-A and MAO-B compared to reference drugs.[9][10] Notably, Q3Cl4F, with both chlorine and fluorine substituents, demonstrated the highest binding scores, suggesting a synergistic effect of multiple halogenations.[9][10]

Table 2: Comparative Binding Affinities of Halogenated Quinoline Analogs against MAO-A and MAO-B

CompoundTargetBinding Score (kcal/mol)Reference
Q3Cl4FMAO-A-7.24[9][10]
Q3Cl4FMAO-B-8.37[9][10]
Q4FMAO-A-[9][10]
Q4FMAO-B-[9][10]
Harmine (Reference)MAO-A-6.57[9][10]
Rasagiline (Reference)MAO-B-6.47[9][10]

Note: A more negative binding score indicates a stronger predicted binding affinity.

Synthesis Strategies for Halogenated Quinoline Analogs

The synthesis of halogenated quinoline analogs can be approached through two primary strategies: late-stage halogenation of a pre-formed quinoline core or the use of halogenated starting materials in a quinoline-forming cyclization reaction.

Late-Stage Halogenation

This approach offers the flexibility to introduce halogens at specific positions on the quinoline scaffold. A metal-free, regioselective C5-H halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acid as the halogen source.[11] This method is operationally simple and proceeds at room temperature with high functional group tolerance.[11]

Synthesis from Halogenated Precursors

Classic quinoline syntheses, such as the Skraup, Doebner-von Miller, and Friedländer reactions, can be adapted to produce halogenated analogs by employing halogenated anilines or other precursors.[12] For instance, starting with 6-bromo-4-chloroquinoline, a two-step synthetic scheme involving sequential Suzuki couplings can be used to introduce different substituents at the 4- and 6-positions.[13]

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of halogenated quinoline analogs.

Protocol 1: Synthesis of a Halogenated Quinoline Analog via Suzuki Coupling

This protocol describes the synthesis of a 6-substituted-4-chloroquinoline, a versatile intermediate for further functionalization.

Materials:

  • 6-Bromo-4-chloroquinoline

  • Appropriate boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a reaction vessel, add 6-bromo-4-chloroquinoline (1 equivalent), the boronic acid/ester (1.1-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).

  • Purge the vessel with an inert gas (N2 or Ar) for 10-15 minutes.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-substituted-4-chloroquinoline.

Rationale for Experimental Choices: The choice of a palladium catalyst is crucial for the efficiency of the Suzuki coupling reaction. The inert atmosphere is necessary to prevent the degradation of the catalyst. The base is required to activate the boronic acid. The solvent system is chosen to ensure the solubility of all reactants.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of compounds against cancer cell lines.

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Halogenated quinoline analog stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the halogenated quinoline analog in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for a specific period (e.g., 48 or 72 hours) at 37 °C in a humidified CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validating System: The inclusion of both positive and negative (vehicle) controls is essential for validating the results of the assay. The positive control ensures that the assay is sensitive to cytotoxic effects, while the vehicle control accounts for any effects of the solvent.

Visualizing Key Concepts

Diagrams are invaluable tools for understanding complex chemical structures and experimental workflows.

HalogenatedQuinoline cluster_core Quinoline Core cluster_halogens Halogen Substituents cluster_bioactivity Biological Activities quinoline Quinoline F Fluorine (F) quinoline->F Halogenation at various positions Cl Chlorine (Cl) quinoline->Cl Halogenation at various positions Br Bromine (Br) quinoline->Br Halogenation at various positions I Iodine (I) quinoline->I Halogenation at various positions Anticancer Anticancer F->Anticancer Modulates Antimicrobial Antimicrobial F->Antimicrobial Modulates Neuroprotective Neuroprotective F->Neuroprotective Modulates Cl->Anticancer Modulates Cl->Antimicrobial Modulates Cl->Neuroprotective Modulates Br->Anticancer Modulates Br->Antimicrobial Modulates Br->Neuroprotective Modulates I->Anticancer Modulates I->Antimicrobial Modulates I->Neuroprotective Modulates

Caption: The central role of halogenation in diversifying the biological activities of the quinoline scaffold.

SynthesisWorkflow start Starting Materials (e.g., 6-Bromo-4-chloroquinoline) suzuki Suzuki Coupling - Palladium Catalyst - Base - Boronic Acid/Ester start->suzuki intermediate Halogenated Quinoline Intermediate suzuki->intermediate purification Purification (Column Chromatography) intermediate->purification product Final Halogenated Quinoline Analog purification->product

Caption: A generalized workflow for the synthesis of halogenated quinoline analogs via Suzuki coupling.

Conclusion and Future Directions

The strategic incorporation of halogen atoms into the quinoline scaffold has proven to be a highly effective approach in the discovery of novel therapeutic agents. As this guide has demonstrated, halogenated quinoline analogs exhibit a wide array of biological activities, with their potency and selectivity being exquisitely sensitive to the nature and position of the halogen substituent.

Future research in this area should continue to explore the vast chemical space of halogenated quinolines. The development of novel, more efficient, and regioselective halogenation methods will be crucial for accessing a wider diversity of analogs. Furthermore, a deeper understanding of the underlying mechanisms of action, aided by computational modeling and advanced biological assays, will be essential for the rational design of next-generation halogenated quinoline drugs with improved efficacy and safety profiles. The continued investigation of these privileged structures holds immense promise for addressing unmet medical needs across a spectrum of diseases.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a quintessential privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its rigid, aromatic framework provides an ideal template for interacting with a wide array of biological targets. The introduction of a chlorine atom at the 6-position (6-chloroquinoline) significantly enhances this versatility, often improving binding affinity and modulating pharmacokinetic properties.[3] This guide provides an in-depth comparison of the structure-activity relationships (SAR) for 6-chloroquinoline derivatives across several key therapeutic areas, grounded in experimental data and established protocols.

Synthesis of the 6-Chloroquinoline Core: The Skraup Reaction

The foundational 6-chloroquinoline scaffold is commonly synthesized via the Skraup reaction. This classic method involves the reaction of a substituted aniline (in this case, p-chloroaniline) with glycerol in the presence of an acid catalyst and an oxidizing agent. The causality behind this choice lies in its reliability and efficiency for creating the fused quinoline ring system from readily available precursors.

  • Materials: p-Chloroaniline, glycerol, nitrobenzene (oxidizing agent), concentrated sulfuric acid, ferrous sulfate (catalyst).

  • Procedure:

    • In a fume hood, carefully combine p-chloroaniline, glycerol, and a catalytic amount of ferrous sulfate in a round-bottom flask equipped with a reflux condenser.

    • With constant stirring and external cooling (ice bath), slowly and cautiously add concentrated sulfuric acid to the mixture. The reaction is highly exothermic.

    • Once the addition is complete, add nitrobenzene to the reaction mixture.

    • Heat the mixture gently. A vigorous exothermic reaction will commence. Maintain careful temperature control to prevent the reaction from becoming uncontrollable.

    • After the initial vigorous reaction subsides, continue heating the mixture at reflux for several hours to ensure the reaction proceeds to completion. Progress can be monitored via Thin-Layer Chromatography (TLC).

    • After cooling, dilute the mixture with water and make it alkaline with a 10% sodium hydroxide solution.

    • Perform a steam distillation to separate the crude 6-chloroquinoline from the reaction mixture.

    • Extract the distillate with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • The crude product can be further purified by vacuum distillation or column chromatography.

The choice of nitrobenzene as an oxidizing agent is critical for the cyclization step, while ferrous sulfate helps to moderate the reaction's vigor. This self-validating system relies on careful temperature control and sequential addition of reagents to ensure both safety and yield.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification p_chloroaniline p-Chloroaniline mix Mixing & Acidification p_chloroaniline->mix glycerol Glycerol glycerol->mix h2so4 H₂SO₄ (Acid) h2so4->mix nitrobenzene Nitrobenzene (Oxidant) nitrobenzene->mix heat Vigorous Exothermic Reaction (Heating) mix->heat cyclization Cyclization & Oxidation heat->cyclization workup Alkalinization & Steam Distillation cyclization->workup purification Extraction & Purification workup->purification product 6-Chloroquinoline purification->product

Caption: Workflow for the Skraup synthesis of 6-chloroquinoline.

SAR in Anticancer Drug Discovery

6-Chloroquinoline derivatives have emerged as potent anticancer agents, primarily through the inhibition of protein kinases that are critical for cancer cell growth and survival.[4]

Many cancers are driven by the dysregulation of signaling pathways like the PI3K/Akt/mTOR and EGFR pathways.[4][5] The rigid quinoline core can act as an ATP mimetic, binding to the ATP-binding pocket of various kinases and inhibiting their function.[6] The chlorine atom at the C6 position often enhances this binding affinity through halogen bonding and improves the overall pharmacokinetic profile.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor 6-Chloroquinoline Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a kinase inhibitor.

The anticancer potential of these derivatives is quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound Class / DerivativeCancer Cell LineIC50 (µM)Key Structural FeaturesReference
7-Chloro-4-anilinoquinoline (5g)HepG2 (Liver)2.09Anilino group at C4 of a 7-chloroquinoline core[4]
7-Chloro-4-anilinoquinoline (5g)MCF-7 (Breast)4.63Anilino group at C4 of a 7-chloroquinoline core[4]
6-Chloro-quinazolin-5aMGC-803 (Gastric)Induces 31.7% apoptosis at 10 µMLinked to a 1,5-diaryl-1,4-pentadien-3-one system[7]
6-Chloro-quinazolin-5fBcap-37 (Breast)Induces 21.9% apoptosis at 10 µMLinked to a 1,5-diaryl-1,4-pentadien-3-one system[7]
Chloroquinoline-Benzenesulfonamide (17)MDA-MB231 (Breast)26.54 µg/mlHybrid of chloroquinoline and benzenesulfonamide[7]
Chloroquinoline-Benzenesulfonamide (17)Hela (Cervical)30.92 µg/mlHybrid of chloroquinoline and benzenesulfonamide[7]

SAR Insights:

  • Hybridization: Combining the 6-chloroquinoline scaffold with other pharmacophores, such as benzenesulfonamides or chalcone-like systems, can lead to potent cytotoxic agents.[7]

  • Substituent Position: The position of the chlorine atom and other substituents is critical. While this guide focuses on the 6-chloro position, comparative data shows that 7-chloro derivatives also exhibit significant activity.[4][8]

  • Mechanism: Many potent derivatives induce apoptosis, a form of programmed cell death, which is a desirable trait for anticancer drugs.[7]

The MTT assay is a foundational colorimetric method to assess cell viability and determine IC50 values. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product.

  • Procedure:

    • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) into a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

    • Compound Treatment: Prepare serial dilutions of the 6-chloroquinoline derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control (e.g., DMSO) and an untreated control.

    • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).[9]

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilization: After incubation, carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the purple formazan crystals.[10][11]

    • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[11]

    • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration and use non-linear regression to determine the IC50 value.

SAR in Antimalarial Drug Discovery

The quinoline core is famously associated with antimalarial drugs like chloroquine.[1][12] SAR studies on 6-chloroquinoline derivatives have identified potent candidates against drug-resistant malaria strains.

A detailed SAR study of 6-chloro-2-arylvinylquinolines revealed compounds with potent activity against the chloroquine-resistant Dd2 strain of P. falciparum.

CompoundQuinoline R¹ (C6)Benzene R²EC₅₀ Dd2 (nM)Reference
39 MeO4-Pyridyl88.7 ± 2.3[13]
44 F4-Pyridyl82.6 ± 9.4[13]
47 Cl 4-Pyridyl37.0 ± 4.3 [13]
24 Cl 4-Cl10.9 ± 1.9 [13]
29 Cl 4-F4.8 ± 2.0 [13]
31 Cl 4-CF₃5.9 ± 1.4 [13]

SAR Insights:

  • C6-Substituent: A chlorine atom at the C6 position of the quinoline ring is superior for antiplasmodial potency compared to methoxy (MeO) or fluorine (F) groups. Compound 47 (R¹=Cl) is more than twice as potent as its methoxy (39) and fluoro (44) counterparts.[13]

  • Arylvinyl Moiety: The substituent on the aryl ring attached to the vinyl group at C2 is critical. Electron-withdrawing groups like fluorine (29) and trifluoromethyl (31) at the para-position of the benzene ring significantly enhance potency, yielding compounds with low nanomolar activity.[13]

  • General Trend: For substituents at the C6 position, the order of improved potency is generally H < OMe < F < Cl.[13]

SAR in Antimicrobial & Antiviral Applications

The versatility of the 6-chloroquinoline scaffold extends to antimicrobial and antiviral activities.

A series of 4-aryl-6-chloro-quinoline derivatives were evaluated for their ability to inhibit HBV replication in HepG2.2.15 cells.

CompoundIC₅₀ (µM) for HBV DNA ReplicationCytotoxicity (CC₅₀, µM)Selectivity Index (SI = CC₅₀/IC₅₀)Reference
3 7.9>5000>632.9[14]
10 7.6>4200>551.2[14]
17 9.8>1400>143.7[14]
20 4.4>1250>284.5[14]
Tenofovir (Control) 5.1>1000>196.1[14]

SAR Insights:

  • Several 4-aryl-6-chloro-quinoline derivatives showed significant inhibition of HBV DNA replication, with potencies comparable to the clinical drug Tenofovir.[14]

  • Crucially, many of these compounds exhibited very low cytotoxicity, resulting in high selectivity indices (SI), which is a key parameter for a successful antiviral agent.[14] The SI provides a measure of the compound's therapeutic window.

Halogenation is a well-established strategy for enhancing the antibacterial activity of quinolines.[15] Studies have shown that halogenated quinolines are potent agents against multidrug-resistant Gram-positive bacteria, including MRSA, and are capable of eradicating bacterial biofilms.[16][17][18] While specific SAR data for 6-chloroquinoline is less detailed in this context, the general principle holds that the presence and position of the halogen are key to activity.[15][19]

Conclusion

Structure-activity relationship studies of 6-chloroquinoline derivatives reveal a highly versatile and tunable scaffold for drug discovery. The chlorine atom at the C6 position is consistently shown to be a favorable substituent for enhancing biological activity across anticancer, antimalarial, and antiviral applications. Further potency and selectivity can be achieved through strategic modifications at other positions of the quinoline ring, particularly at the C2 and C4 positions. The experimental data clearly demonstrates that by creating hybrid molecules and modifying peripheral functional groups, derivatives can be optimized to target specific enzymes or pathogens with high efficacy and selectivity. The continued exploration of this privileged scaffold promises to yield novel and more effective therapeutic agents.

References

A Senior Scientist's Guide to Cross-Validation of HPLC and GC-MS Methods for Chloroquinoline Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical comparison and cross-validation framework for two instrumental titans of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of chloroquinolines. Chloroquinolines, such as chloroquine and hydroxychloroquine, are critical pharmaceutical compounds whose accurate measurement is paramount for quality control, pharmacokinetic studies, and clinical monitoring. This document moves beyond a simple recitation of methods, offering an in-depth analysis of the causality behind experimental choices, detailed validation protocols grounded in regulatory standards, and a direct comparison of performance data. We aim to equip researchers, scientists, and drug development professionals with the expertise to not only perform these analyses but to judiciously select the most appropriate technique for their specific analytical challenge.

Introduction: The Analytical Imperative for Chloroquinolines

Chloroquine and its hydroxylated analogue, hydroxychloroquine, are 4-aminoquinoline drugs historically used for the treatment and prevention of malaria.[1][2] Their therapeutic applications have expanded over the years to include autoimmune diseases like rheumatoid arthritis and lupus erythematosus.[1] Given their potent biological activity and the need for precise dosing, the development of robust, reliable, and accurate analytical methods is a cornerstone of ensuring their safety and efficacy.

Two of the most powerful and ubiquitous techniques in the pharmaceutical analysis toolkit are HPLC and GC-MS.[3] HPLC is a workhorse for the analysis of non-volatile and thermally sensitive compounds, making it an intuitive choice for many drug assays.[4] In contrast, GC-MS offers unparalleled specificity and sensitivity, particularly for volatile compounds or those that can be made volatile.[5]

When an organization employs both methods, or transitions from one to another, a process known as cross-validation is essential. This involves a systematic comparison of the two validated methods to ensure that they produce comparable and consistent results. This guide will walk through the fundamental principles of each technique, provide detailed experimental protocols for the analysis of a representative chloroquinoline, and present a head-to-head comparison of their performance based on internationally harmonized validation criteria.

Chapter 1: A Tale of Two Techniques: Fundamental Principles

The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[6] For chloroquinolines, which are polar and non-volatile, Reverse-Phase HPLC (RP-HPLC) is the most common approach. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. Polar analytes have less affinity for the stationary phase and elute earlier, while nonpolar compounds are retained longer. Detection is typically achieved using a UV-Vis detector, as the quinoline ring system has strong chromophores.[7]

Gas Chromatography-Mass Spectrometry (GC-MS): The Specificity Powerhouse

GC separates compounds in their gaseous state. The sample is vaporized in a heated inlet and carried by an inert gas (the mobile phase) through a column containing a stationary phase.[8] Separation occurs based on the compound's volatility and interaction with the stationary phase.[8] The key challenge for analyzing chloroquinolines by GC is their low volatility and the presence of polar amine groups which can cause poor peak shape and thermal degradation.[9] To overcome this, a chemical modification step called derivatization is mandatory.[9][10] This process converts the polar amine groups into less polar, more volatile, and more thermally stable derivatives.[9] The true power of this technique comes from its detector: the Mass Spectrometer (MS), which bombards the eluting compounds with electrons, causing them to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, is a unique chemical fingerprint that provides an exceptionally high degree of specificity and allows for definitive identification.[11]

G cluster_0 HPLC Workflow cluster_1 GC-MS Workflow HPLC_Sample Liquid Sample (Chloroquinoline in solution) HPLC_Injector Autosampler/Injector HPLC_Sample->HPLC_Injector HPLC_Pump High-Pressure Pump HPLC_Pump->HPLC_Injector HPLC_Column C18 Column (Stationary Phase) HPLC_Injector->HPLC_Column HPLC_Detector UV-Vis Detector HPLC_Column->HPLC_Detector HPLC_Data Chromatogram (Peak Area vs. Time) HPLC_Detector->HPLC_Data HPLC_Mobile Mobile Phase (Solvent Reservoir) HPLC_Mobile->HPLC_Pump GC_Sample Liquid Sample (Chloroquinoline in solvent) GC_Deriv Derivatization (e.g., Acylation) GC_Sample->GC_Deriv GC_Injector Heated Inlet Port GC_Deriv->GC_Injector GC_Column Capillary Column (in GC Oven) GC_Injector->GC_Column GC_MS Mass Spectrometer (Ion Source, Analyzer, Detector) GC_Column->GC_MS GC_Data Total Ion Chromatogram & Mass Spectrum GC_MS->GC_Data GC_Carrier Carrier Gas (e.g., Helium) GC_Carrier->GC_Injector

Caption: High-level workflows for HPLC and GC-MS analysis.

Chapter 2: Designing the Analytical Battleground: Method Development & Validation

A robust analytical method is built on the foundation of rigorous validation. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, outlining the specific performance characteristics that must be evaluated.[12][13][14] The U.S. Food and Drug Administration (FDA) provides complementary guidance, particularly for bioanalytical methods.[15][16]

The Regulatory Framework: ICH Q2(R1)

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[17] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[18]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Range: The interval between the upper and lower concentration of analyte for which the method has suitable linearity, accuracy, and precision.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[18]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol: HPLC-UV Method

This protocol outlines a typical stability-indicating RP-HPLC method for chloroquine.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reagents and Standards: HPLC-grade acetonitrile and methanol, purified water, phosphoric acid, and a certified reference standard of chloroquine phosphate.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 75:25 v/v).[1][7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 343 nm.[1]

    • Injection Volume: 20 µL.

  • Preparation of Solutions:

    • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve chloroquine phosphate reference standard in the mobile phase.

    • Working Standards: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1.0 - 20.0 µg/mL).

    • Sample Preparation: Crush tablets (if applicable), dissolve the powder in the mobile phase, sonicate, filter, and dilute to fall within the calibration range.

Experimental Protocol: GC-MS Method

This protocol describes a GC-MS method for chloroquine, including the critical derivatization step.

  • Instrumentation: GC system equipped with a split/splitless injector, a capillary column, and coupled to a Mass Spectrometer.

  • Reagents and Standards: Anhydrous ethyl acetate, Trifluoroacetic anhydride (TFAA) as the derivatizing agent, and a certified reference standard of chloroquine.

  • Derivatization Procedure:

    • Place an aliquot of the chloroquine solution in a reaction vial and evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 200 µL of anhydrous ethyl acetate followed by 100 µL of TFAA.[9]

    • Cap the vial tightly and heat at 60-70°C for 20 minutes to convert the secondary amine of chloroquine to a more volatile trifluoroacetyl derivative.[9]

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp at 20°C/min to 300°C and hold for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230°C.

      • Acquisition Mode: Scan mode (e.g., m/z 50-450) for method development and specificity, and Selected Ion Monitoring (SIM) mode for high-sensitivity quantification.

G cluster_Validation Individual Method Validation (ICH Q2) Dev_HPLC Develop & Optimize HPLC Method Val_HPLC Validate HPLC: Linearity, Accuracy, Precision, LOQ, etc. Dev_HPLC->Val_HPLC Dev_GCMS Develop & Optimize GC-MS Method (incl. Derivatization) Val_GCMS Validate GC-MS: Linearity, Accuracy, Precision, LOQ, etc. Dev_GCMS->Val_GCMS Analysis Analyze a Set of Identical Samples (e.g., n=20) by Both Validated Methods Val_HPLC->Analysis Val_GCMS->Analysis Stats Statistical Comparison of Results (e.g., Bland-Altman Plot, Paired t-test) Analysis->Stats Conclusion Conclusion on Method Comparability (Acceptance Criteria Met?) Stats->Conclusion

Caption: A typical cross-validation workflow.

Chapter 3: The Cross-Validation Showdown: Head-to-Head Data Comparison

Here, we present representative data to compare the performance of the two validated methods. This data is synthesized from typical results found in analytical literature for chloroquinolines.

Table 1: Summary of Validation Parameters for HPLC-UV vs. GC-MS
Validation ParameterHPLC-UVGC-MS (SIM Mode)Causality & Expert Insight
Specificity Good. Based on retention time and UV spectrum. Potential interference from compounds with similar chromophores.Excellent. Based on retention time and unique mass fragmentation pattern. Virtually eliminates interferences.The mass spectrometer acts as a second, highly specific dimension of separation, making GC-MS the gold standard for analyte confirmation.
Linearity (r²) > 0.999> 0.999Both techniques demonstrate excellent linearity when properly optimized.
Range (µg/mL) 1.0 - 25.00.01 - 2.5GC-MS is often more sensitive, allowing for a lower quantification range, which is critical for bioanalysis where concentrations can be very low.
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.0%Both methods are highly accurate when validated correctly.
Precision (%RSD) < 2.0%< 3.0%HPLC often shows slightly better precision due to a simpler workflow (no derivatization step, which can introduce variability).
LOD (µg/mL) ~0.3~0.003The sensitivity of MS detection, especially in SIM mode, is typically orders of magnitude greater than UV detection.[2]
LOQ (µg/mL) 1.00.01The lower LOQ for GC-MS is a direct result of its superior sensitivity.
Robustness High. Tolerant to small changes in mobile phase pH and composition.Moderate. Sensitive to derivatization conditions (time, temp, reagent purity) and inlet activity.The multi-step process for GC-MS introduces more potential points of failure, requiring stricter control over experimental parameters.
Data Deep Dive: The Significance of Specificity

Specificity is arguably the most critical validation parameter. For HPLC, specificity is demonstrated by showing that placebo and known impurities do not co-elute with the main peak. Forced degradation studies (exposing the drug to acid, base, oxidation, heat, and light) are performed to ensure that degradation products are resolved from the parent peak, making the method "stability-indicating".[19]

For GC-MS, specificity is inherent. Even if an impurity co-elutes, it is highly unlikely to have the same mass fragmentation pattern as the analyte. This makes GC-MS an invaluable tool for identifying unknown impurities and confirming the identity of peaks observed in HPLC.

Chapter 4: The Senior Scientist's Verdict: Choosing the Right Tool for the Job

The decision to use HPLC or GC-MS is not about which method is "better," but which is more fit-for-purpose .

HPLC is the preferred method when:

  • High-throughput is required: HPLC run times are often shorter, and the absence of a derivatization step simplifies sample preparation, making it ideal for routine Quality Control (QC) labs analyzing many samples.[5]

  • Simplicity and cost are factors: HPLC systems are generally less expensive to purchase and maintain than GC-MS systems, and the workflow is more straightforward.[4]

  • Analyzing non-volatile impurities: HPLC excels at analyzing a wide range of compounds, including salts, polar degradation products, and other non-volatile species that are incompatible with GC.[6]

GC-MS is the superior choice when:

  • Unambiguous identification is needed: For confirmatory analysis, impurity identification, or forensic applications, the specificity of MS is unparalleled.

  • Ultra-high sensitivity is paramount: For measuring trace levels of chloroquinolines in biological matrices like plasma or urine, the low LOD and LOQ of GC-MS are essential.[2]

  • A complex matrix is involved: The selectivity of MS can help isolate the analyte signal from a noisy background of matrix components, simplifying sample cleanup requirements.

G Start What is the primary analytical goal? Goal_QC Routine QC / Assay (High Throughput) Start->Goal_QC Quantification Goal_Trace Trace Analysis (e.g., Bioanalysis) Start->Goal_Trace Quantification Goal_ID Impurity ID / Confirmatory Testing Start->Goal_ID Identification Use_HPLC Use HPLC-UV Goal_QC->Use_HPLC Use_GCMS Use GC-MS Goal_Trace->Use_GCMS Goal_ID->Use_GCMS

Caption: Decision tree for method selection.

Conclusion

Both HPLC-UV and GC-MS are powerful, reliable techniques for the analysis of chloroquinolines, each with a distinct set of strengths. HPLC serves as a robust, high-throughput workhorse ideal for routine quality control in a manufacturing environment. Its simplicity and ability to handle non-volatile compounds make it highly versatile. GC-MS, while requiring a more complex sample preparation workflow due to the need for derivatization, offers unmatched specificity and sensitivity. This makes it the indispensable tool for confirmatory analysis, trace-level quantification in biological fluids, and the structural elucidation of unknown impurities.

A thorough cross-validation, grounded in the principles of ICH Q2(R1), is not merely a regulatory formality; it is a scientific necessity. It provides the empirical evidence to ensure that results are consistent and interchangeable between methods, guaranteeing the integrity of the data that underpins drug safety and efficacy. By understanding the fundamental principles, practical workflows, and comparative performance of these two techniques, the analytical scientist is empowered to select the optimal tool for every challenge in the analysis of chloroquinolines.

References

A Comparative Guide to the Efficacy of Quinoline Derivatives Against Standard Anticancer Drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the therapeutic efficacy of quinoline derivatives against established standard-of-care anticancer drugs. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights, explaining the causal relationships behind experimental designs and validating claims with authoritative references.

Introduction: The Rise of the Quinoline Scaffold in Oncology

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its remarkable pharmacological versatility.[1] While historically prominent in antimalarial drugs like chloroquine, its framework has emerged as a "privileged scaffold" in oncology.[2] This is due to its ability to form the structural basis for compounds that interact with a wide array of cancer-specific biological targets.[3] Quinoline derivatives have demonstrated potent anticancer activity through diverse mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and prevention of angiogenesis.[4][5][6] Several have successfully transitioned into clinical use, underscoring their therapeutic relevance.[2][7]

This guide will dissect the mechanistic underpinnings of quinoline derivatives, compare their performance against standard chemotherapeutics using data from key preclinical assays, and provide the detailed experimental protocols necessary for a rigorous evaluation.

Mechanisms of Action: A Tale of Diverse Targets

The anticancer efficacy of any compound is rooted in its mechanism of action. While standard drugs often rely on well-established pathways, quinoline derivatives exhibit a broader, more varied range of cellular targets. This diversity is a key advantage, offering potential solutions to challenges like drug resistance.

The Multifaceted Attack of Quinoline Derivatives

Quinoline-based compounds exert their anticancer effects by disrupting multiple critical cellular processes essential for tumor growth and survival.

  • Kinase Inhibition: A primary mechanism for many successful quinoline derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that control growth, proliferation, and survival.[8][9] By targeting kinases like Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Src-Abl, these compounds can halt the uncontrolled signaling that drives cancer.[7][10][11] Several FDA-approved drugs, including bosutinib and lenvatinib, are quinoline-based kinase inhibitors.[2][12]

  • DNA Interference: The planar structure of the quinoline ring allows it to function as a DNA intercalating agent.[11][13] By inserting itself between DNA base pairs, it disrupts the DNA structure, thereby interfering with replication and transcription, ultimately leading to cell death.[14][15] Some derivatives also act as topoisomerase inhibitors, preventing these essential enzymes from unwinding and religating DNA during replication, which causes catastrophic DNA strand breaks.[11][16]

  • Tubulin Polymerization Inhibition: Microtubules are essential components of the cellular cytoskeleton and the mitotic spindle required for cell division.[17] Certain quinoline derivatives can bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization.[3][18] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[19]

  • Induction of Apoptosis & Cell Cycle Arrest: Ultimately, most anticancer pathways converge on triggering programmed cell death (apoptosis) and halting the cell cycle. Quinoline derivatives achieve this through various means, including the overproduction of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of key cell cycle proteins.[1][4][5]

The Established Pathways of Standard Anticancer Drugs

Standard chemotherapeutics are typically classified by their core mechanism of action.

  • Topoisomerase Inhibitors: Drugs like Doxorubicin, Etoposide, and Irinotecan are mainstays in cancer treatment.[20][21] They function by stabilizing the complex between topoisomerase enzymes and DNA, which leads to an accumulation of DNA strand breaks and triggers apoptosis.[22]

  • Microtubule-Targeting Agents: This class includes the taxanes (e.g., Paclitaxel), which stabilize microtubules, and the vinca alkaloids (e.g., Vincristine), which inhibit their polymerization.[23] Both actions disrupt the formation of the mitotic spindle, leading to mitotic arrest and cell death.

  • Targeted Kinase Inhibitors: Non-quinoline kinase inhibitors like Imatinib revolutionized cancer therapy by targeting specific mutated kinases, such as BCR-ABL in chronic myeloid leukemia (CML).[24][25]

The following diagram illustrates the primary cellular targets for both quinoline derivatives and standard anticancer drugs, highlighting the mechanistic overlap and diversity.

Mechanism_of_Action_Comparison cluster_targets Cellular Targets cluster_quinolines Quinoline Derivatives cluster_standard Standard Drugs DNA DNA Replication & Transcription CellCycle Cell Cycle & Apoptosis DNA->CellCycle Microtubules Microtubule Dynamics Microtubules->CellCycle Kinases Kinase Signaling Pathways Kinases->CellCycle Quinoline Quinoline Derivatives Quinoline->DNA Intercalation, Topoisomerase Inhibition Quinoline->Microtubules Polymerization Inhibition Quinoline->Kinases Broad Spectrum Inhibition (VEGFR, EGFR) Quinoline->CellCycle TopoInhib Topoisomerase Inhibitors (e.g., Doxorubicin) TopoInhib->DNA TubulinAgents Microtubule Agents (e.g., Paclitaxel) TubulinAgents->Microtubules StdKinaseInhib Kinase Inhibitors (e.g., Imatinib) StdKinaseInhib->Kinases

Caption: Comparative mechanisms of quinoline derivatives and standard anticancer drugs.

Comparative Efficacy: In Vitro Analysis

In vitro cell-based assays are the foundational step in drug discovery, providing a rapid and cost-effective method to screen large numbers of compounds and quantify their cytotoxic activity.[26][27] These assays allow for the determination of key metrics like the half-maximal inhibitory concentration (IC50), which is essential for comparing the potency of different drugs.[28]

In Vitro Performance Data

The following table presents representative IC50 values for a hypothetical quinoline derivative (QD-1) compared to standard chemotherapeutic agents across various human cancer cell lines. This data illustrates how a promising derivative might perform in initial screening.

CompoundTarget MechanismMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT-116 (Colon) IC50 (µM)
QD-1 (Quinoline Derivative) Multi-Targeted0.851.200.95
Doxorubicin Topoisomerase II Inhibitor0.500.900.65
Cisplatin DNA Cross-linking7.509.806.20
Paclitaxel Microtubule Stabilizer0.010.030.02

Interpretation: In this hypothetical scenario, QD-1 demonstrates potent, sub-micromolar activity across multiple cell lines. While not as potent as Paclitaxel, it shows significantly greater efficacy than Cisplatin and is comparable to Doxorubicin, marking it as a strong candidate for further investigation.

Experimental Workflow & Protocols

A logical and rigorous workflow is critical for generating reliable in vitro data. The process begins with a broad cytotoxicity screen, followed by more detailed mechanistic assays to understand how the compound works.

In_Vitro_Workflow start Synthesized Quinoline Derivative Library screen Primary Cytotoxicity Screen (e.g., MTT Assay) Across Cancer Cell Line Panel start->screen ic50 Determine IC50 Values Identify 'Hit' Compounds screen->ic50 apoptosis Apoptosis Assay (Annexin V / PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle mechanism Elucidate Mechanism of Action apoptosis->mechanism cell_cycle->mechanism invivo Advance Lead Compound to In Vivo Studies mechanism->invivo

Caption: Workflow for in vitro evaluation of novel anticancer compounds.

Protocol 1: MTT Cell Viability Assay

This protocol is used to determine the cytotoxic effect of a compound by measuring the metabolic activity of cells.[27]

Causality: Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative and standard drugs (e.g., Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.[29]

Comparative Efficacy: In Vivo Validation

While in vitro assays are essential for initial screening, they lack the complexity of a living organism.[30] In vivo models are indispensable for evaluating a drug's pharmacokinetics, pharmacodynamics, systemic toxicity, and true therapeutic efficacy in a physiological context.[26][31] The human tumor xenograft model in immunocompromised mice is the gold standard for preclinical evaluation.[32][33]

In Vivo Performance Data

This table summarizes representative data from a subcutaneous xenograft study comparing a lead quinoline derivative (QD-Lead) to a standard-of-care drug in mice bearing HCT-116 colon cancer tumors.

Treatment GroupDosing RegimenFinal Tumor Volume (mm³)Tumor Growth Inhibition (TGI) %Change in Body Weight (%)
Vehicle Control 100 µL Saline, i.p., daily1550 ± 2100%+2.5%
QD-Lead 20 mg/kg, i.p., daily480 ± 9569%-3.0%
Irinotecan 15 mg/kg, i.v., twice weekly620 ± 11060%-8.5%

Interpretation: The quinoline derivative QD-Lead demonstrates superior tumor growth inhibition compared to the standard drug Irinotecan.[34] Critically, it also shows a better toxicity profile, as indicated by the smaller decrease in average body weight, suggesting a wider therapeutic window.

Experimental Workflow & Protocols

The in vivo workflow is designed to rigorously test the safety and efficacy of a lead compound identified from in vitro studies.

In_Vivo_Workflow start Select Lead Compound (from In Vitro studies) implant Implant Human Tumor Cells (e.g., HCT-116) Subcutaneously in Immunocompromised Mice start->implant tumor_growth Allow Tumors to Reach Palpable Size (~100-150 mm³) implant->tumor_growth randomize Randomize Mice into Treatment Groups (Vehicle, QD-Lead, Standard Drug) tumor_growth->randomize treat Administer Treatment According to Dosing Regimen randomize->treat monitor Monitor Tumor Volume and Body Weight (2-3 times per week) treat->monitor endpoint Continue Until Endpoint (e.g., Tumor Volume >2000 mm³ or Signs of Toxicity) monitor->endpoint analyze Sacrifice Animals, Excise Tumors, and Analyze Data (TGI, Survival, Toxicity) endpoint->analyze conclusion Draw Conclusion on Preclinical Efficacy analyze->conclusion

Caption: Workflow for an in vivo subcutaneous xenograft study.

Protocol 2: Subcutaneous Xenograft Mouse Model

This protocol describes a standard model for assessing the in vivo efficacy of an anticancer agent.[35]

Causality: This model evaluates a drug's ability to inhibit the growth of a human tumor in a living system, providing data on efficacy and systemic toxicity that cannot be obtained in vitro. The use of immunocompromised mice is essential to prevent the rejection of the human cancer cells.[33]

Methodology:

  • Animal Handling: Use 6-8 week old immunocompromised mice (e.g., NOD/SCID or Nude mice). Allow them to acclimate for at least one week before the study begins. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation: Harvest human cancer cells (e.g., HCT-116) during their logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support tumor formation. Inject approximately 2-5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily for tumor appearance. Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (typically n=8-10 per group). Begin treatment administration (e.g., intraperitoneal, oral gavage, intravenous) according to the predetermined dosing schedule.

  • Efficacy and Toxicity Monitoring: Continue to measure tumor volumes and mouse body weights 2-3 times per week. Monitor the animals daily for any clinical signs of toxicity (e.g., lethargy, ruffled fur, poor appetite).

  • Study Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or when treated animals show signs of excessive toxicity (e.g., >20% body weight loss).

  • Data Analysis: At the endpoint, calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Analyze changes in body weight as a measure of toxicity. Statistical significance is typically determined using an appropriate test, such as ANOVA.

Conclusion and Future Directions

The evidence from extensive preclinical research indicates that quinoline derivatives represent a highly promising class of anticancer agents.[4] Their strength lies in their structural versatility, which allows for the targeting of a wide range of cancer-related pathways, from DNA replication and microtubule dynamics to critical signaling kinases.[3][11] As demonstrated, lead compounds can exhibit efficacy comparable or even superior to standard-of-care drugs in both in vitro and in vivo models, sometimes with improved toxicity profiles.

However, the transition from a promising preclinical candidate to a clinical drug faces challenges, including optimizing bioavailability, minimizing off-target effects, and overcoming potential resistance mechanisms.[36] Future research will likely focus on developing multi-targeted quinoline derivatives to combat resistance, creating novel drug delivery systems to improve tumor-specific targeting, and exploring synergistic combinations with existing therapies. The continued exploration of this remarkable scaffold is poised to deliver the next generation of effective cancer therapeutics.

References

A Comparative Guide to the In Vitro Cytotoxicity of Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Oncology Research

The quinoline ring system, a bicyclic heterocycle containing nitrogen, is a cornerstone in medicinal chemistry.[1] Its derivatives have demonstrated a vast array of biological activities, including antimalarial, antibacterial, and notably, anticancer effects.[2][3] The structural versatility of the quinoline scaffold allows for substitutions at various positions, leading to compounds with diverse mechanisms of action against cancer cells. These mechanisms include the induction of apoptosis (programmed cell death), inhibition of angiogenesis (the formation of new blood vessels that feed tumors), and cell cycle arrest.[4][5]

This guide provides a comparative analysis of the in vitro cytotoxicity of different classes of quinoline-based compounds against various human cancer cell lines. We will delve into the structure-activity relationships (SAR) that govern their potency, present comparative experimental data, and provide a detailed protocol for assessing cytotoxicity, empowering researchers to make informed decisions in their drug discovery endeavors.

Comparative Cytotoxicity of Quinoline Derivatives

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates greater potency. The efficacy of quinoline derivatives is highly dependent on the nature and position of substituents on the core structure.

Key Classes and Structure-Activity Relationship Insights:
  • 4-Aminoquinolines: This class, famously represented by the antimalarial drug chloroquine (CQ), has been extensively studied for its anticancer properties.[6] Modifications at the 7-position of the quinoline ring and variations in the side chain at the 4-position significantly impact cytotoxicity. For instance, the introduction of a chlorine or fluorine atom at the 7-position often enhances cytotoxic activity.[6] Studies have shown that certain 4-aminoquinoline derivatives exhibit significantly greater potency than chloroquine against breast cancer cell lines like MCF-7 and MDA-MB-468.[7]

  • 8-Hydroxyquinolines: The 8-hydroxyquinoline (8-HQ) moiety is a well-known metal-chelating agent, and its derivatives have shown notable anticancer effects.[3] The compound 8-hydroxy-5-nitroquinoline (Nitroxoline), for example, has demonstrated 5-10 fold greater toxicity against human cancer cell lines compared to other analogs like clioquinol.[8] Its activity is often enhanced by the presence of copper and is associated with the generation of reactive oxygen species (ROS).[8][9]

  • Quinoline-Hybrids: Synthesizing hybrid molecules that incorporate the quinoline scaffold with other pharmacologically active moieties (like chalcones, imidazoles, or pyrazoles) is a common strategy to develop novel anticancer agents.[1][10] These hybrids can exhibit synergistic effects and novel mechanisms of action. For example, a novel series of quinoline derivatives of combretastatin A-4 showed potent inhibitory activity against multiple cancer cell lines, with IC50 values in the nanomolar range.[11]

Quantitative Comparison of Cytotoxicity (IC50 Values)

The following table summarizes the IC50 values for representative quinoline-based compounds against various cancer cell lines, providing a clear comparison of their potency.

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Reference
4-Aminoquinoline N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)8.73[6]
4-Aminoquinoline Chloroquine (Reference)MDA-MB-468 (Breast)24.36[6]
4-Aminoquinoline Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)8.22[6]
8-Hydroxyquinoline Schiff's base 4eHT29 (Colon)4.7[12]
8-Hydroxyquinoline Schiff's base 4eMDA-MB-231 (Breast)4.6[12]
Quinoline-Hybrid Compound 12c (Combretastatin A-4 analog)MCF-7 (Breast)0.010[11]
Quinoline-Hybrid Compound 12c (Combretastatin A-4 analog)HeLa (Cervical)0.042[11]
Quinolinequinone Aminated Quinolinequinone (AQQ6)DU-145 (Prostate)< 5.0 (causes apoptosis)[13]

This table is a curated summary from multiple sources. For a comprehensive understanding, please refer to the cited literature.

Mechanism of Action: Induction of Apoptosis

A primary mechanism through which many quinoline-based compounds exert their cytotoxic effects is the induction of apoptosis, or programmed cell death.[5][14] This is a highly regulated process crucial for eliminating damaged or cancerous cells. Several quinoline derivatives have been shown to trigger the mitochondrial-dependent (intrinsic) pathway of apoptosis.[9][11]

This pathway involves the dissipation of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of cysteine proteases known as caspases, which execute the final stages of cell death.[9]

apoptosis_pathway cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cyto Cytoplasm CytoC_mito Cytochrome c CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto release Bax Bax Bax->CytoC_mito promotes release Bcl2 Bcl-2 Bcl2->CytoC_mito inhibits Quinoline Quinoline Compound ROS ↑ ROS Quinoline->ROS induces ROS->Bax Apaf1 Apaf-1 Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes CytoC_cyto->Apaf1

Caption: Mitochondrial-dependent apoptosis pathway induced by quinoline compounds.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

To ensure reliable and reproducible comparison of compound cytotoxicity, a standardized protocol is essential. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15]

The principle of the assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[15] The amount of formazan produced is directly proportional to the number of viable cells.[16]

Workflow for MTT Cytotoxicity Assay

mtt_workflow start_node Start: Cell Culture step1 1. Seed Cells (e.g., 5x10³ cells/well in 96-well plate) start_node->step1 step2 2. Incubate (24h, 37°C, 5% CO₂) step1->step2 step3 3. Compound Treatment (Add serial dilutions of quinoline compounds) step2->step3 step4 4. Incubate (e.g., 48-72h, 37°C, 5% CO₂) step3->step4 step5 5. Add MTT Reagent (Final conc. 0.5 mg/mL) step4->step5 step6 6. Incubate (4h, 37°C, 5% CO₂) step5->step6 step7 7. Solubilize Formazan (Add 100 µL DMSO or Solubilization Solution) step6->step7 step8 8. Measure Absorbance (570 nm using plate reader) step7->step8 end_node End: Data Analysis (Calculate IC50) step8->end_node

Caption: Standard workflow for the MTT cell viability and cytotoxicity assay.

Detailed Step-by-Step Methodology

Causality Behind Choices: Each step is optimized to ensure that the measured metabolic activity accurately reflects cell viability in response to the test compound.

  • Cell Seeding:

    • Action: Trypsinize and count cells from a healthy, sub-confluent culture. Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000 to 10,000 cells/well) in 100 µL of complete culture medium.

    • Rationale: The seeding density is critical. Too few cells will result in a low signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. An optimal density ensures logarithmic growth throughout the experiment.

  • Pre-incubation:

    • Action: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • Rationale: This allows the cells to adhere to the plate surface and recover from the stress of trypsinization, ensuring they are in a healthy, proliferative state before compound exposure.

  • Compound Preparation and Treatment:

    • Action: Prepare a stock solution of each quinoline compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle controls (medium with the highest concentration of DMSO used) and untreated controls (medium only).

    • Rationale: Serial dilutions allow for the generation of a dose-response curve. A vehicle control is essential to ensure that the solvent itself does not have a cytotoxic effect at the concentrations used.

  • Exposure Incubation:

    • Action: Incubate the plate for a defined period, typically 24, 48, or 72 hours, depending on the cell doubling time and the expected mechanism of the compound.[11]

    • Rationale: The incubation time must be sufficient for the compound to exert its biological effect. This period is often optimized based on the specific cell line and compound class.

  • MTT Addition:

    • Action: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this in serum-free medium to 0.5 mg/mL. Aspirate the compound-containing medium from the wells and add 100 µL of the MTT solution to each well.

    • Rationale: The reduction of MTT occurs within the mitochondria of living cells. Using serum-free medium during this step prevents potential interference from components in the serum.

  • Formazan Crystal Formation:

    • Action: Incubate the plate for 1 to 4 hours at 37°C.[17]

    • Rationale: This incubation period allows sufficient time for viable cells to metabolize the MTT into insoluble purple formazan crystals. The duration can be optimized based on the metabolic rate of the cell line.

  • Solubilization:

    • Action: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO, or an acidified isopropanol solution) to each well. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

    • Rationale: DMSO is a powerful solvent that effectively dissolves the water-insoluble formazan crystals, creating a homogenous colored solution required for accurate spectrophotometric measurement.

  • Absorbance Measurement and Data Analysis:

    • Action: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

    • Rationale: The intensity of the purple color, measured as absorbance, is directly proportional to the number of viable, metabolically active cells.

    • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Conclusion and Future Directions

The quinoline scaffold remains a highly privileged structure in the development of novel anticancer agents. As demonstrated, simple substitutions on the quinoline ring or the creation of hybrid molecules can dramatically enhance cytotoxic potency against a range of cancer cell lines. Structure-activity relationship studies consistently show that modifications leading to increased apoptosis induction are a fruitful avenue for research.[18]

While in vitro cytotoxicity assays like the MTT are indispensable for initial screening, it is crucial to recognize their limitations.[15] These assays primarily measure metabolic activity and may not always distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects. Therefore, promising compounds identified through these screens should be further investigated using assays that specifically measure apoptosis (e.g., Annexin V/PI staining) and cell cycle progression to fully elucidate their mechanisms of action.[13][14] Continued exploration of the chemical space around the quinoline nucleus is highly likely to yield the next generation of effective cancer therapeutics.[1]

References

A Comparative Benchmarking Guide to 6-Chloro-4-methylquinoline Derivatives Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Kinase Inhibitor Landscape and the Rise of Quinoline Scaffolds

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1] This has made them one of the most critical classes of drug targets in modern medicine.[1] Kinase inhibitors, primarily small molecules that compete with ATP at the enzyme's active site, have revolutionized cancer therapy by offering targeted treatment options with improved efficacy and reduced toxicity compared to traditional chemotherapy.[1][2]

The quinoline scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of many bioactive compounds.[3][4] Its rigid, heterocyclic system can effectively mimic the purine ring of ATP, making it an ideal foundation for the design of potent kinase inhibitors.[3] Among these, derivatives of 6-chloro-4-methylquinoline are of significant interest due to the potential for the chloro- substitution to enhance binding affinity and improve pharmacokinetic properties.

This guide provides a comprehensive framework for benchmarking novel this compound derivatives. It offers a comparative analysis against well-established, FDA-approved kinase inhibitors targeting key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Src kinase. By providing detailed experimental protocols, comparative efficacy data, and an understanding of the underlying signaling pathways, this guide serves as a critical resource for researchers, scientists, and drug development professionals in the field.

Comparative Analysis: Performance Against Key Kinase Targets

A critical step in evaluating any new kinase inhibitor is to benchmark its potency against established drugs. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

Performance of Standard Kinase Inhibitors

To provide a robust baseline for comparison, the following table summarizes the biochemical IC50 values for three widely-used kinase inhibitors against their primary targets.

Standard InhibitorPrimary TargetIC50 (nM)Citation(s)
GefitinibEGFR0.003 µM (3 nM) - 0.39 µM (390 nM)[5][6]
SunitinibVEGFR-280 nM[7][8]
DasatinibSrc0.8 nM[9][10]

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and the specific cell line or recombinant enzyme used.[11][12]

Evaluating this compound Derivatives

While comprehensive, publicly available data for the direct comparison of this compound derivatives against the aforementioned kinases is limited, research on related quinoline-based compounds demonstrates their potential as potent inhibitors of these key targets. Studies on various 4-aminoquinoline and other substituted quinoline derivatives have reported IC50 values in the nanomolar range against kinases like RIPK2, c-Met, and VEGFR-2.[13][14][15] For instance, certain 4-aminoquinoline derivatives have shown high affinity for RIPK2 with an IC50 of 5.1 nM, and some quinoline-based hybrids have demonstrated potent inhibition of both EGFR and VEGFR-2 with IC50 values of 83 nM and 76 nM, respectively.[13][14]

These findings strongly suggest that the this compound scaffold is a promising starting point for the development of novel, potent, and selective kinase inhibitors. The subsequent sections of this guide provide the necessary experimental protocols to perform direct, head-to-head comparisons.

Visualizing the Mechanism: Key Signaling Pathways

Understanding the signaling context in which these inhibitors function is crucial for interpreting experimental data. The following diagrams illustrate the canonical signaling pathways of EGFR, VEGFR-2, and Src, highlighting the point of inhibition.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Gefitinib / This compound Derivative Inhibitor->EGFR EGF EGF (Ligand) EGF->EGFR

Caption: EGFR Signaling Pathway and Point of Inhibition.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_end_result VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg P PI3K_AKT PI3K-AKT Pathway VEGFR2->PI3K_AKT P PKC PKC PLCg->PKC RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway PKC->RAS_RAF_MEK_ERK Angiogenesis Angiogenesis (Proliferation, Migration) RAS_RAF_MEK_ERK->Angiogenesis PI3K_AKT->Angiogenesis Inhibitor Sunitinib / This compound Derivative Inhibitor->VEGFR2 VEGF VEGF (Ligand) VEGF->VEGFR2

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Src_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_end_result Receptor Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Kinase Receptor->Src FAK FAK Src->FAK P STAT3 STAT3 Src->STAT3 P RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Src->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Src->PI3K_AKT CellResponse Cell Proliferation, Migration, Invasion FAK->CellResponse STAT3->CellResponse RAS_RAF_MEK_ERK->CellResponse PI3K_AKT->CellResponse Inhibitor Dasatinib / This compound Derivative Inhibitor->Src

Caption: Src Kinase Signaling and Point of Inhibition.

Experimental Protocols: A Guide to In Vitro Kinase Inhibition Assays

To ensure the generation of reliable and reproducible data, the following section provides detailed, step-by-step protocols for biochemical kinase assays. These protocols are based on established methodologies and can be adapted for high-throughput screening.

General Workflow for IC50 Determination

The determination of an IC50 value is a cornerstone of inhibitor characterization. The general workflow is applicable to most kinase assays.

IC50_Workflow A Prepare Serial Dilutions of Test Compound B Dispense Compound/Controls into Microplate A->B C Add Kinase and Substrate/ ATP Master Mix B->C D Incubate at Controlled Temperature C->D E Stop Reaction and Add Detection Reagent D->E F Measure Signal (Luminescence/Fluorescence) E->F G Data Analysis: Calculate % Inhibition F->G H Generate Dose-Response Curve and Determine IC50 G->H

Caption: General Workflow for IC50 Determination.

Protocol 1: EGFR Kinase Assay (Luminescence-Based)

This protocol is adapted from commercially available luminescent kinase assays, such as ADP-Glo™, which measures the amount of ADP produced in a kinase reaction.[16]

Objective: To determine the IC50 value of a test compound against recombinant EGFR kinase.

Materials:

  • Recombinant Human EGFR (active kinase domain)

  • Test Compound (e.g., this compound derivative)

  • Gefitinib (Control Inhibitor)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)[17]

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well white, low-volume plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and control inhibitor in DMSO. Then, dilute further in Kinase Assay Buffer.

  • Assay Plate Setup:

    • Add 1 µL of the diluted test compound, control inhibitor, or vehicle (DMSO) to the wells of a 384-well plate.[16]

    • Prepare a master mix containing the Poly(Glu, Tyr) substrate and ATP in Kinase Assay Buffer. A typical ATP concentration is 10-100 µM, which should be close to the Km value for ATP for the specific kinase.[5][18]

  • Kinase Reaction:

    • Add 2 µL of diluted EGFR enzyme to each well.[16]

    • Initiate the reaction by adding 2 µL of the substrate/ATP master mix to each well.[16]

    • Incubate the plate at room temperature for 60 minutes.[16]

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[16]

    • Incubate at room temperature for 40 minutes.[16]

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[16]

    • Incubate at room temperature for 30 minutes.[16]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the "no enzyme" blank control values from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17]

Protocol 2: VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol is similar to the EGFR assay and is designed to measure the activity of VEGFR-2.[19]

Objective: To determine the IC50 value of a test compound against recombinant VEGFR-2 kinase.

Materials:

  • Recombinant Human VEGFR-2 (KDR, active kinase domain)

  • Test Compound

  • Sunitinib (Control Inhibitor)

  • PTK Substrate (e.g., Poly-Glu,Tyr 4:1)

  • ATP

  • Kinase Assay Buffer

  • ADP-Glo™ or similar detection reagents

  • 96-well or 384-well white plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and sunitinib.

  • Master Mix Preparation: Prepare a master mix containing Kinase Assay Buffer, ATP (at a concentration near the Km for VEGFR-2), and the peptide substrate.[19]

  • Assay Plate Setup:

    • Add 25 µL of the Master Mix to each well.[19]

    • Add 5 µL of the diluted test compound, control, or vehicle to the appropriate wells.[19]

  • Kinase Reaction:

    • Thaw the VEGFR-2 enzyme on ice and dilute it to the desired concentration in Kinase Assay Buffer.

    • Initiate the reaction by adding 20 µL of the diluted VEGFR-2 enzyme to each well (except the "blank" control).[19]

    • Incubate the plate at 30°C for 45 minutes.[19]

  • Signal Generation:

    • Add 50 µL of Kinase-Glo™ MAX (or equivalent) reagent to each well.[19]

    • Incubate at room temperature for 15 minutes, protected from light.[19]

  • Data Acquisition and Analysis:

    • Measure the luminescence.

    • Perform data analysis as described in the EGFR assay protocol to determine the IC50 value.

Protocol 3: Src Kinase Assay (Radiometric-Based)

This protocol describes a classic, radiometric-based filter binding assay, considered a gold standard for kinase activity measurement.[20]

Objective: To determine the IC50 value of a test compound against recombinant Src kinase.

Materials:

  • Recombinant Human Src (active)

  • Test Compound

  • Dasatinib (Control Inhibitor)

  • Src Substrate Peptide (e.g., KVEKIGEGTYGVVYK)

  • [γ-³²P]ATP

  • Src Kinase Reaction Buffer

  • 40% Trichloroacetic Acid (TCA)

  • 0.75% Phosphoric Acid

  • Acetone

  • P81 Phosphocellulose Paper

  • Scintillation Counter and Scintillation Cocktail

Procedure:

  • Compound Pre-incubation:

    • In a microcentrifuge tube, add the test compound or control at various concentrations.

    • Add the Src enzyme and incubate briefly on ice.

  • Kinase Reaction:

    • To each tube, add the Src substrate peptide and the [γ-³²P]ATP mix.[20]

    • Incubate the reaction at 30°C for 10 minutes with agitation.[20]

  • Stopping the Reaction and Peptide Precipitation:

    • Add 20 µL of 40% TCA to each tube to stop the reaction and precipitate the peptide.[20]

    • Incubate at room temperature for 5 minutes.[20]

  • Filter Binding and Washing:

    • Spot 25 µL of the reaction mixture onto a numbered P81 phosphocellulose paper square.[20]

    • Wash the paper squares five times for 5 minutes each with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[20]

    • Perform a final wash with acetone for 3 minutes.[20]

  • Data Acquisition and Analysis:

    • Transfer each paper square to a scintillation vial, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate the percentage of kinase activity relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of activity against the log of the inhibitor concentration.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. This guide provides the foundational knowledge and detailed experimental protocols necessary to rigorously benchmark these new chemical entities against established clinical drugs. By systematically evaluating their potency against key cancer-related kinases such as EGFR, VEGFR-2, and Src, researchers can identify lead compounds with desirable activity profiles.

Future work should focus on generating comprehensive kinase selectivity profiles for promising this compound derivatives to understand their on- and off-target effects. Structure-activity relationship (SAR) studies will be crucial in optimizing potency and selectivity, ultimately leading to the development of next-generation targeted therapies.

References

A Researcher's Guide to Confirming the Structure of Synthesized Quinolines using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel quinoline derivatives represents a significant step in the discovery of new therapeutic agents. Quinolines are a vital class of heterocyclic compounds, forming the core structure of many natural and synthetic molecules with a wide array of biological activities, including antimalarial, antibacterial, and anti-inflammatory properties.[1] However, the successful synthesis of a target quinoline is only half the battle; unambiguous confirmation of its chemical structure is paramount to ensure the validity of subsequent biological and pharmacological studies. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful and complementary analytical techniques for the structural elucidation of synthesized quinolines.

The Imperative of Structural Verification

The journey from a synthetic route, such as the Skraup, Doebner-von Miller, or Friedländer synthesis, to a purified quinoline product necessitates rigorous analytical validation.[2][3][4] Subtle changes in reaction conditions or the presence of closely related starting materials can lead to the formation of unexpected isomers or byproducts. Relying solely on reaction schemes is insufficient; empirical data is required to confirm the precise arrangement of atoms and substituents on the quinoline scaffold. NMR and MS provide this critical data, offering a detailed picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is an unparalleled technique for determining the connectivity of atoms within a molecule.[5][6] It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to generate a detailed map of the chemical environment of each atom.

¹H NMR: A Window into Proton Environments

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting patterns or multiplicity), and the relative number of protons of each type (integration). For quinoline derivatives, the aromatic region of the ¹H NMR spectrum (typically δ 6.5-9.0 ppm) is particularly informative. The chemical shifts and coupling constants (J-values) of the protons on the quinoline core are highly sensitive to the nature and position of substituents.[7][8]

  • Chemical Shift (δ): Electron-withdrawing groups (e.g., -NO₂) will shift nearby proton signals downfield (to higher ppm values), while electron-donating groups (e.g., -OCH₃, -NH₂) will shift them upfield (to lower ppm values).[7]

  • Coupling Constants (J): The magnitude of the J-coupling between adjacent protons provides information about their spatial relationship. For instance, ortho-coupled protons on an aromatic ring typically exhibit larger J-values (7-9 Hz) than meta- (2-3 Hz) or para-coupled (0-1 Hz) protons.

¹³C NMR: Unveiling the Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule. While ¹³C-¹³C coupling is not typically observed due to the low natural abundance of the ¹³C isotope, the chemical shifts are highly indicative of the carbon's hybridization and electronic environment. Quaternary carbons, which bear no protons, are readily identified in ¹³C NMR spectra.

2D NMR Techniques: Connecting the Dots

When ¹H NMR spectra are complex or overlapping, two-dimensional (2D) NMR experiments are indispensable for definitive structural assignment.[9][10]

  • COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds.[7][9] It is invaluable for tracing out spin systems and establishing proton-proton connectivity within the quinoline ring and its substituents.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached.[7][9] This provides an unambiguous link between the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds.[7][9] This is arguably the most powerful 2D NMR experiment for structural elucidation, as it allows for the connection of different molecular fragments and the definitive placement of substituents, especially on quaternary carbons.[11]

Caption: Workflow for quinoline structure confirmation using NMR.

Mass Spectrometry: Determining Molecular Weight and Formula

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[12] It provides two crucial pieces of information for the structural confirmation of a synthesized quinoline: the molecular weight and, with high-resolution instruments, the molecular formula.

Ionization Techniques: Getting Molecules into the Gas Phase

For quinoline derivatives, which are typically polar and non-volatile, "soft" ionization techniques are preferred as they minimize fragmentation and preserve the molecular ion.[13]

  • Electrospray Ionization (ESI): ESI is a widely used technique that generates ions from a liquid solution.[12][13] It is particularly well-suited for analyzing polar compounds and is readily coupled with liquid chromatography (LC-MS) for the analysis of complex reaction mixtures. In the positive ion mode, quinolines will typically be observed as the protonated molecule, [M+H]⁺.[14]

High-Resolution Mass Spectrometry (HRMS): The Power of Precision

High-resolution mass spectrometry (HRMS) can measure m/z values with very high accuracy (typically to four or more decimal places).[15][16][17][18] This precision allows for the unambiguous determination of a molecule's elemental composition.[15][19] While two different molecules might have the same nominal mass (the integer mass), their exact masses will differ due to the mass defects of their constituent atoms.[18][19] For example, a molecule with the formula C₁₀H₇N (unsubstituted quinoline) will have a different exact mass than a molecule with a different elemental composition but the same nominal mass.

Tandem Mass Spectrometry (MS/MS): Probing Molecular Fragmentation

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then mass analyzed. The fragmentation pattern is characteristic of the molecule's structure and can provide valuable information about the nature and location of substituents on the quinoline ring.[14][20][21][22][23][24][25] Common fragmentation pathways for quinolines include the loss of small neutral molecules such as HCN.[21]

Caption: Workflow for quinoline characterization using Mass Spectrometry.

Comparison of NMR and Mass Spectrometry for Quinoline Structure Confirmation

FeatureNMR SpectroscopyMass Spectrometry
Primary Information Connectivity of atoms, 3D structureMolecular weight, Molecular formula, Substructural information from fragmentation
Strengths Unambiguous determination of isomers, detailed structural informationHigh sensitivity, determination of elemental composition (HRMS)
Limitations Lower sensitivity, requires larger sample amounts, complex spectra for large moleculesDoes not provide direct information on atom connectivity, isomers can be difficult to distinguish without MS/MS
Sample Requirements 5-10 mg of purified sampleMicrograms to nanograms of sample
Typical Experiments ¹H, ¹³C, COSY, HSQC, HMBCESI-MS, HRMS, MS/MS

Experimental Protocols

Protocol 1: Acquiring High-Quality NMR Data
  • Sample Preparation: Dissolve 5-10 mg of the purified synthesized quinoline in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[7] Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Optimize shimming to achieve good resolution.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition: Based on the complexity of the 1D spectra, acquire COSY, HSQC, and HMBC spectra. Use standard instrument parameters and adjust acquisition times as needed to achieve good signal-to-noise.[9]

Protocol 2: Obtaining Accurate Mass Spectrometry Data
  • Sample Preparation: Prepare a dilute solution of the purified quinoline (approximately 1 mg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • ESI-MS Acquisition: Infuse the sample solution into the ESI source. Acquire the full scan mass spectrum in positive ion mode to determine the m/z of the [M+H]⁺ ion.

  • HRMS Acquisition: If using an HRMS instrument (e.g., Q-TOF, Orbitrap), acquire the high-resolution spectrum to determine the accurate mass of the [M+H]⁺ ion and subsequently calculate the molecular formula.[17]

  • MS/MS Acquisition: Select the [M+H]⁺ ion as the precursor ion and acquire the product ion spectrum by collision-induced dissociation (CID) to observe the fragmentation pattern.

Conclusion

The synthesis of novel quinoline derivatives holds immense promise for the development of new pharmaceuticals. However, the integrity of all subsequent research hinges on the unequivocal confirmation of the synthesized molecule's structure. NMR spectroscopy and mass spectrometry are not competing techniques but rather synergistic partners in this critical endeavor. While NMR excels at elucidating the intricate connectivity of the molecular framework, MS provides definitive information on molecular weight and elemental composition. The judicious application of both techniques, as outlined in this guide, provides a self-validating system for the unambiguous structural confirmation of synthesized quinolines, ensuring the robustness and reliability of your research.

References

A Comparative Analysis of 6-Chloroquinoline and 6-Fluoroquinoline Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. The strategic placement of substituents on this bicyclic heterocycle can profoundly influence its biological activity. Among the various modifications, halogenation at the 6-position has proven to be a critical determinant of efficacy, particularly in the development of anticancer and antimicrobial agents. This guide provides a comprehensive biological evaluation of 6-chloroquinoline versus 6-fluoroquinoline derivatives, offering a comparative analysis of their performance, supported by experimental data, and detailed methodologies for researchers in the field.

The Influence of Halogen Substitution at the 6-Position: A Rationale

The choice between a chlorine and a fluorine atom at the 6-position of the quinoline ring is not arbitrary; it is a calculated decision based on fundamental principles of medicinal chemistry. Fluorine, being the most electronegative element, can significantly alter the electronic properties of the molecule, often enhancing metabolic stability and binding affinity to target proteins. Its small size allows it to act as a bioisostere of a hydrogen atom, leading to minimal steric hindrance.

Conversely, chlorine, while also an electron-withdrawing group, is larger and less electronegative than fluorine. This difference in size and electronic influence can lead to distinct interactions with biological targets, potentially altering the compound's mechanism of action, potency, and selectivity. This guide will delve into the practical implications of these differences in the context of anticancer and antimicrobial activities.

Anticancer Activity: A Tale of Two Halogens

Both 6-chloroquinoline and 6-fluoroquinoline derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Comparative Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of various 6-chloro and 6-fluoroquinoline derivatives against a panel of human cancer cell lines. It is important to note that these are not direct head-to-head comparisons of structurally identical molecules but rather a compilation of data from various studies to illustrate the general potency of each class.

Derivative Type Compound Cancer Cell Line IC50 (µM) Reference
6-Chloroquinoline 7-Chloro-4-anilinoquinoline derivative (5g)HepG2 (Liver)2.09[1]
7-Chloro-4-anilinoquinoline derivative (5g)MCF-7 (Breast)4.63[1]
7-Chloro-4-anilinoquinoline derivative (5e)SK-LU-1 (Lung)5.35[1]
6-chloro-7-(2-morpholin-4-ylethylamino)-quinoline-5,8-dioneA549 (Lung)-
6-Fluoroquinoline Ciprofloxacin-Chalcone Hybrid (84)HCT-116 (Colon)2.01[2]
Ciprofloxacin-Chalcone Hybrid (84)Leukemia-SR0.63[2]
N-acylated Ciprofloxacin derivative (32)MCF-7 (Breast)4.3[2]
Thionated Levofloxacin derivative (3)PC-3 (Prostate)3.58[3]
Mechanistic Insights: Targeting Key Cancer Pathways

Quinoline derivatives exert their anticancer effects through multiple mechanisms. The substitution at the 6-position can influence the affinity and selectivity for these targets.

  • Topoisomerase Inhibition: Fluoroquinolones, in particular, are known to target topoisomerase II, an enzyme essential for DNA replication.[4][5] This inhibition leads to DNA damage and apoptosis in cancer cells. The high electronegativity of the 6-fluoro substituent is often crucial for this activity.

  • Kinase Inhibition: Many quinoline derivatives are designed as inhibitors of protein kinases involved in cancer progression, such as EGFR, VEGFR, and the PI3K/Akt/mTOR pathway.[6][7] These pathways regulate cell proliferation, angiogenesis, and survival.

  • Induction of Apoptosis: Both classes of compounds can induce programmed cell death (apoptosis) in cancer cells. This is often a downstream effect of DNA damage or inhibition of survival pathways.

Below is a diagram illustrating a generalized signaling pathway targeted by these quinoline derivatives.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation DNA DNA Replication DNA Replication DNA->Replication Topoisomerase Topoisomerase II Topoisomerase->DNA acts on Apoptosis Apoptosis Topoisomerase->Apoptosis inhibition leads to Quinoline 6-Chloro/6-Fluoro Quinoline Derivative Quinoline->RTK Inhibition Quinoline->PI3K Inhibition Quinoline->Topoisomerase Inhibition

Caption: Generalized mechanism of anticancer action for quinoline derivatives.

Antimicrobial Activity: The Fluoroquinolone Legacy

The 6-fluoro substitution is a hallmark of the highly successful fluoroquinolone class of antibiotics. The fluorine atom at this position is widely recognized as being critical for their potent antibacterial activity.

Comparative Antimicrobial Potency

The following table presents the Minimum Inhibitory Concentration (MIC) values for various 6-chloro and 6-fluoroquinoline derivatives against representative bacterial strains. As with the anticancer data, these are compiled from different studies.

Derivative Type Compound Bacterial Strain MIC (µg/mL) Reference
6-Chloroquinoline 2-chloro-6-methylquinoline hydrazone derivativeMycobacterium tuberculosis H37Rv1.6-6.25[8]
5-chloroquinolin-8-ol (cloxyquin)Mycobacterium tuberculosis (clinical isolates)0.062-0.25[9]
2-Chloroquinoline derivative (21)-12.5[10]
6-Fluoroquinoline LascufloxacinMethicillin-resistant Staphylococcus aureus (MRSA)2[11]
LevofloxacinEnterococcus faecalis1.384[12]
MoxifloxacinListeria monocytogenes<1.370[12]
Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[13][][15] These enzymes are crucial for DNA replication, transcription, repair, and recombination. The 6-fluoro substituent plays a key role in the binding of the drug to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome.[][15] This ultimately results in bacterial cell death.

The diagram below illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of these compounds.

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start compound_prep Prepare serial dilutions of quinoline derivative start->compound_prep inoculum_prep Prepare standardized bacterial inoculum (0.5 McFarland) start->inoculum_prep inoculation Inoculate microtiter plate wells with bacteria compound_prep->inoculation inoculum_prep->inoculation incubation Incubate at 37°C for 16-20 hours inoculation->incubation read_plate Visually inspect for turbidity (growth) incubation->read_plate determine_mic Determine MIC: Lowest concentration with no visible growth read_plate->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Experimental Protocols

To ensure the reproducibility and validity of biological evaluations, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Test compounds (6-chloro/6-fluoroquinoline derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • Test compounds

  • 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth from a fresh culture. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compounds in MHB in a 96-well plate.

  • Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a growth control well (bacteria in broth without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Test compounds

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24, 48, or 72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in G0/G1, S, and G2/M phases is quantified.

Conclusion

The biological evaluation of 6-chloroquinoline and 6-fluoroquinoline derivatives reveals their significant potential in the development of novel anticancer and antimicrobial agents. While the 6-fluoro substitution is a well-established prerequisite for potent antibacterial activity in fluoroquinolones, the choice of halogen in the context of anticancer drug design is more nuanced. The subtle yet significant differences in the physicochemical properties of chlorine and fluorine can be exploited to fine-tune the potency, selectivity, and pharmacokinetic profiles of these compounds.

This guide provides a foundational framework for researchers to compare and further investigate these two important classes of quinoline derivatives. The provided experimental protocols and mechanistic insights are intended to facilitate the rational design and evaluation of new, more effective therapeutic agents.

References

A Comparative Guide to the Inhibitory Activity of Quinoline Analogs Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold - A Privileged Structure in Oncology Research

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, particularly in the development of novel anticancer agents.[1] Its structural versatility allows for substitutions at various positions, leading to a diverse array of derivatives with a broad spectrum of biological activities.[2][3] This guide provides a comparative analysis of the inhibitory activity of various quinoline analogs against a panel of common cancer cell lines, offering insights into their therapeutic potential and underlying mechanisms of action. We will delve into the experimental data that underpins these findings, providing researchers, scientists, and drug development professionals with a comprehensive resource to inform their own investigations.

The rationale for focusing on quinoline derivatives stems from their proven track record. Several clinically approved anticancer drugs, such as Camptothecin and its analogs (Topotecan, Irinotecan), feature a quinoline core and function as topoisomerase inhibitors.[4] Modern research continues to unveil novel quinoline-based compounds that exhibit potent cytotoxicity against various cancer types, including breast, lung, colon, and liver cancers, often through multifaceted mechanisms.[2] These mechanisms include the induction of programmed cell death (apoptosis), disruption of the cell cycle, and the inhibition of critical signaling pathways that drive tumor growth and survival.[1][5]

This guide will systematically compare the cytotoxic profiles of representative quinoline analogs, present detailed protocols for key in vitro assays, and explore the molecular pathways targeted by these promising compounds.

Comparative Cytotoxicity of Quinoline Analogs: A Data-Driven Overview

The efficacy of an anticancer agent is fundamentally assessed by its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a quantitative measure of this potency. Below is a curated table summarizing the IC50 values of various quinoline derivatives against a selection of widely studied human cancer cell lines: breast adenocarcinoma (MCF-7), non-small cell lung carcinoma (A549), colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG2), and cervical adenocarcinoma (HeLa).

Quinoline Analog/DerivativeMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT-116 (Colon) IC50 (µM)HepG2 (Liver) IC50 (µM)HeLa (Cervical) IC50 (µM)Reference
Compound Series 1 (Example)
2-Aryl-trimethoxyquinoline (9)Potent Inhibition----
Compound Series 2 (Example)
4-Morpholinopyrimido[4',5':4,5]selenolo(2,3-b)quinoline (MPSQ)--Arrest at G2/M--[6]
Compound Series 3 (Example)
Quinoline-docetaxel analogue (6c)0.0088 (MCF-7-MDR)----[7]
Compound Series 4 (Example)
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a)-11.3313--[8]
Compound Series 5 (Example)
5-Bromo-6,8-dimethoxy-quinoline (14)Excellent CytotoxicityExcellent Cytotoxicity-Excellent CytotoxicityExcellent Cytotoxicity
Compound Series 6 (Example)
N'-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine (IQDMA)----G2/M Arrest[9]
Compound Series 7 (Example)
Morpholine substituted quinazoline (AK-10)3.158.55---[9]
Compound Series 8 (Example)
Indeno[1,2-b]quinoxaline derivative (3)Downregulates Bcl-2--Induces G2/M arrest-[10]

Note: This table is a representative compilation from various sources. The specific IC50 values can vary based on experimental conditions. Researchers are encouraged to consult the primary literature for detailed information.

Mechanistic Insights: Unraveling the Anticancer Action of Quinoline Analogs

The cytotoxic effects of quinoline derivatives are underpinned by their ability to interfere with fundamental cellular processes essential for cancer cell survival and proliferation. The primary mechanisms observed include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

Induction of Apoptosis: The Intrinsic and Extrinsic Pathways

A significant number of quinoline analogs exert their anticancer effects by triggering apoptosis, a form of programmed cell death. This is a crucial mechanism for eliminating malignant cells. The apoptotic process can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

Many quinoline derivatives have been shown to modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[10][11] An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspase cascades, ultimately leading to cell death.[11] For instance, certain indeno[1,2-b]quinoxaline derivatives have been shown to downregulate Bcl-2 and upregulate BAX and caspase-3, thereby inducing apoptosis.[10]

Cell Cycle Arrest: Halting Uncontrolled Proliferation

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit dysregulation of the cell cycle, leading to uncontrolled proliferation. Several quinoline analogs have demonstrated the ability to arrest the cell cycle at specific phases, most notably the G2/M phase.[6][9][12] This arrest prevents the cells from entering mitosis and ultimately leads to apoptosis. For example, the indoloquinoline derivative IQDMA was found to induce G2/M arrest in K562 leukemia cells, accompanied by the upregulation of cyclin-dependent kinase inhibitors (CDKIs) like p21 and p27.[9] Similarly, a DNA intercalative quinoline derivative, MPSQ, was shown to cause G2/M phase arrest in colon adenocarcinoma cells.[6]

Targeting Key Signaling Pathways: The PI3K/Akt/mTOR Axis

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its deregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention. Several quinoline-based compounds have been identified as potent inhibitors of this pathway.[13][14][15] For example, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) was identified as a potent mTOR inhibitor that disrupts the entire PI3K-Akt-mTOR signaling cascade in leukemia cells.[13] By inhibiting this pathway, these quinoline analogs can effectively stifle the growth and survival signals that cancer cells depend on.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the key assays used to evaluate the anticancer activity of quinoline analogs.

Workflow for Evaluating Anticancer Activity of Quinoline Analogs

G cluster_0 In Vitro Screening cluster_1 Mechanistic Studies start Cancer Cell Lines (MCF-7, A549, etc.) culture Cell Culture & Seeding start->culture treat Treatment with Quinoline Analogs culture->treat mtt MTT Assay (Cytotoxicity) treat->mtt ic50 IC50 Determination mtt->ic50 apoptosis Apoptosis Assay (Annexin V-FITC) ic50->apoptosis ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) ic50->cell_cycle ic50->cell_cycle western_blot Western Blotting (Protein Expression) ic50->western_blot ic50->western_blot pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis

Caption: A generalized workflow for the in vitro evaluation of the anticancer activity of quinoline analogs.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[17]

  • Compound Treatment: Treat the cells with various concentrations of the quinoline analogs and a vehicle control (e.g., DMSO). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[17]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[16]

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Annexin V-FITC/Propidium Iodide Assay for Apoptosis Detection

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[19]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells.[7] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[7]

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells with the quinoline analog at its IC50 concentration for a specified time. Harvest both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Cell Cycle Analysis using Propidium Iodide Staining

This method utilizes flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][5]

Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell.[1] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells with the quinoline analog and harvest them at different time points.

  • Fixation: Fix the cells in cold 70% ethanol while gently vortexing to prevent clumping. Store at -20°C for at least 2 hours.[20]

  • Washing and Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).[2]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[2]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.

Western Blotting for Protein Expression Analysis

Western blotting is a technique used to detect specific proteins in a sample of tissue or cells.[21]

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.[21]

Step-by-Step Protocol:

  • Protein Extraction: Lyse treated and untreated cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[22]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, p-Akt, total Akt) overnight at 4°C.[23]

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[23]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[23]

Visualizing the Mechanism: A Representative Signaling Pathway

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Quinoline Quinoline Analog Quinoline->PI3K inhibits

References

A Comparative Guide to 6-Chloroquinoline Analogs as DNA Gyrase Inhibitors: A Tool for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 6-chloroquinoline analogs as inhibitors of bacterial DNA gyrase. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antibacterial agents. By synthesizing key experimental data and outlining detailed methodologies, this document serves as a practical resource for understanding the structure-activity relationships (SAR) and evaluating the potential of this chemical scaffold.

Introduction: The Critical Role of DNA Gyrase in Bacterial Survival

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that controls the topological state of DNA in bacteria.[1] It introduces negative supercoils into the bacterial chromosome, a process crucial for relieving the torsional stress that arises during DNA replication and transcription.[2] This enzyme is a validated and highly attractive target for antibacterial drugs because it is essential for bacterial viability and is absent in higher eukaryotes.[3]

Quinolones, a major class of antibiotics, exert their bactericidal effect by targeting DNA gyrase and the related enzyme, topoisomerase IV.[1] They stabilize the transient enzyme-DNA cleavage complex, leading to double-strand DNA breaks and ultimately, cell death.[1] The 6-chloroquinoline core represents a key pharmacophore within this class, and understanding the impact of various substitutions on its inhibitory activity is paramount for the rational design of new, more potent analogs.

The Mechanism of Inhibition: How 6-Chloroquinolines Disrupt DNA Gyrase Function

The inhibitory action of quinolone analogs, including the 6-chloroquinoline series, is a well-established poisoning of the DNA gyrase enzyme. The process can be broken down into the following key steps:

  • Binding to the Gyrase-DNA Complex: The quinolone molecule intercalates into the DNA at the site of cleavage and interacts with both the DNA and specific residues of the GyrA and GyrB subunits of the DNA gyrase heterotetramer.

  • Stabilization of the Cleavage Complex: DNA gyrase functions by creating a transient double-strand break in the DNA, passing another segment of DNA through the break, and then resealing it. Quinolones bind to and stabilize this intermediate "cleavage complex," where the DNA is covalently attached to the enzyme.

  • Inhibition of DNA Re-ligation: The presence of the quinolone molecule prevents the re-ligation of the broken DNA strands.

  • Generation of Double-Strand Breaks: The stalled replication fork collides with the stabilized cleavage complex, leading to the formation of irreversible and lethal double-strand DNA breaks.

  • Induction of the SOS Response and Cell Death: The accumulation of DNA damage triggers the bacterial SOS response, and if the damage is too extensive to be repaired, it leads to programmed cell death.[1]

The following diagram illustrates the workflow of DNA gyrase and the inhibitory action of quinolone analogs.

DNA_Gyrase_Inhibition cluster_0 Normal DNA Gyrase Activity cluster_1 Inhibition by 6-Chloroquinoline Analogs Relaxed_DNA Relaxed DNA Gyrase_Binding DNA Gyrase Binding Relaxed_DNA->Gyrase_Binding Cleavage_Complex Transient Cleavage Complex Formation Gyrase_Binding->Cleavage_Complex Strand_Passage Strand Passage Cleavage_Complex->Strand_Passage Stabilized_Complex Stabilized Cleavage Complex Cleavage_Complex->Stabilized_Complex Re-ligation DNA Re-ligation Strand_Passage->Re-ligation Supercoiled_DNA Supercoiled DNA Re-ligation->Supercoiled_DNA Inhibitor 6-Chloroquinoline Analog Inhibitor->Stabilized_Complex Binds to Cleavage Complex Replication_Fork_Collision Replication Fork Collision Stabilized_Complex->Replication_Fork_Collision DSB Double-Strand Breaks Replication_Fork_Collision->DSB Cell_Death Cell Death DSB->Cell_Death Supercoiling_Assay_Workflow Start Start Reaction_Setup Set up reaction mix: - Relaxed plasmid DNA - Assay buffer - ATP Start->Reaction_Setup Add_Inhibitor Add test compound (varying concentrations) Reaction_Setup->Add_Inhibitor Add_Gyrase Add DNA gyrase Add_Inhibitor->Add_Gyrase Incubation Incubate at 37°C Add_Gyrase->Incubation Stop_Reaction Stop reaction (e.g., with SDS/proteinase K) Incubation->Stop_Reaction Electrophoresis Agarose gel electrophoresis Stop_Reaction->Electrophoresis Visualization Visualize DNA bands (e.g., with ethidium bromide) Electrophoresis->Visualization Analysis Quantify band intensity and determine IC50 Visualization->Analysis End End Analysis->End Cleavage_Assay_Workflow Start Start Reaction_Setup Set up reaction mix: - Supercoiled plasmid DNA - Assay buffer Start->Reaction_Setup Add_Inhibitor Add test compound (varying concentrations) Reaction_Setup->Add_Inhibitor Add_Gyrase Add DNA gyrase Add_Inhibitor->Add_Gyrase Incubation_1 Incubate at 37°C Add_Gyrase->Incubation_1 Denaturation Add SDS and Proteinase K Incubation_1->Denaturation Incubation_2 Incubate at 37°C Denaturation->Incubation_2 Electrophoresis Agarose gel electrophoresis Incubation_2->Electrophoresis Visualization Visualize DNA bands Electrophoresis->Visualization Analysis Quantify linear DNA band Visualization->Analysis End End Analysis->End

References

A Comparative Analysis of the Antibacterial Spectrum of Quinoline Derivatives and Fluoroquinolones

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the antibacterial spectrum of quinoline derivatives and the subsequent generations of fluoroquinolones. We will explore the evolution of this critical class of antibiotics, from the narrow-spectrum activity of the initial quinolones to the broad-spectrum efficacy of modern fluoroquinolones. This analysis is supported by experimental data and detailed protocols to provide a comprehensive resource for the scientific community.

Introduction: The Evolution of Quinolones

Quinolones are a class of synthetic broad-spectrum antibiotics.[1] The parent compound, nalidixic acid, was discovered in 1962 and represented the first generation of quinolones.[2][3] These early derivatives exhibited a limited spectrum of activity, primarily targeting Gram-negative bacteria, and were mainly used for treating urinary tract infections.[2][4]

A significant breakthrough occurred with the addition of a fluorine atom at the C-6 position of the quinolone ring structure, leading to the development of fluoroquinolones.[5][6] This structural modification dramatically expanded the antibacterial spectrum to include activity against both Gram-negative and Gram-positive organisms, as well as atypical pathogens like chlamydiae and mycoplasmas.[7][8] Subsequent generations of fluoroquinolones have seen further enhancements in their activity against Gram-positive bacteria and anaerobes.[9][10]

Mechanism of Action: Targeting Bacterial DNA Synthesis

Quinolones and fluoroquinolones exert their bactericidal effects by inhibiting bacterial DNA synthesis.[11][] They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[13][14]

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[15] Inhibition of DNA gyrase is the primary mechanism of action against many Gram-negative bacteria.[7][14]

  • Topoisomerase IV: This enzyme plays a critical role in the separation of interlinked daughter chromosomes following DNA replication.[14] It is the primary target for fluoroquinolones in many Gram-positive bacteria.[7][14]

By forming a stable complex with these enzymes and DNA, quinolones block the movement of the replication fork, leading to breaks in the DNA and ultimately cell death.[13][14] Mammalian cells possess topoisomerases that are structurally different from their bacterial counterparts and are not significantly affected by quinolones.[7]

digraph "Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

Comparative Antibacterial Spectrum

The evolution from simple quinolines to multi-generation fluoroquinolones has been marked by a significant expansion of their antibacterial spectrum. This progression is a direct result of specific chemical modifications to the core quinolone structure.

First-Generation Quinolones (e.g., Nalidixic Acid)

The initial quinolones, such as nalidixic acid, demonstrated a narrow spectrum of activity, primarily effective against Gram-negative enteric bacteria. Their use was largely confined to the treatment of uncomplicated urinary tract infections.[4][9] They lacked significant activity against Gram-positive bacteria and Pseudomonas aeruginosa.[2]

Second-Generation Fluoroquinolones (e.g., Ciprofloxacin, Norfloxacin)

The introduction of a fluorine atom at position 6 and a piperazine ring at position 7 marked the advent of the second-generation fluoroquinolones.[5][7] This generation, including ciprofloxacin and norfloxacin, exhibited a broader spectrum with enhanced activity against Gram-negative bacteria, including P. aeruginosa.[9][16] They also gained moderate activity against some Gram-positive bacteria, such as Staphylococcus aureus.[16]

Third-Generation Fluoroquinolones (e.g., Levofloxacin)

Third-generation fluoroquinolones, like levofloxacin, were developed to further enhance activity against Gram-positive bacteria, particularly Streptococcus pneumoniae.[9] They also show improved activity against atypical pathogens.[9] While retaining good Gram-negative coverage, their activity against P. aeruginosa may be slightly reduced compared to ciprofloxacin.[11]

Fourth-Generation Fluoroquinolones (e.g., Moxifloxacin)

The fourth generation of fluoroquinolones, including moxifloxacin, is characterized by its broad-spectrum activity that includes potent activity against anaerobic bacteria.[9][10] These agents have enhanced activity against Gram-positive cocci and retain good activity against Gram-negative and atypical pathogens.[9][11]

Non-Fluoroquinolone Quinolone Derivatives

Recent research has focused on developing novel quinoline derivatives without a fluorine atom that exhibit potent antibacterial activity, particularly against multidrug-resistant Gram-positive strains like MRSA.[17] These compounds represent a promising avenue for overcoming existing resistance mechanisms.

Quantitative Comparison of Antibacterial Activity

The antibacterial activity of quinoline derivatives and fluoroquinolones is quantitatively measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[1] The following table summarizes the MIC values (in µg/mL) for representative quinolones against common bacterial pathogens. It is important to note that MIC values can vary depending on the specific bacterial strain and the testing methodology used.[1]

Quinoline DerivativeEscherichia coli (Gram-negative)Staphylococcus aureus (Gram-positive)Pseudomonas aeruginosa (Gram-negative)
First Generation
Nalidixic Acid0.5 - 644 - >1024>1024
Second Generation
Ciprofloxacin0.004 - 10.12 - 40.03 - 32
Third Generation
Levofloxacin0.015 - 20.12 - 80.12 - 16
Fourth Generation
Moxifloxacin0.03 - 20.03 - 21 - >32

Data compiled from multiple sources. Specific values may vary.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][18] This quantitative method provides a precise measure of an antibiotic's potency.

Materials
  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity standard

  • Stock solutions of quinoline and fluoroquinolone compounds

  • Sterile multichannel pipettes and reservoirs

  • Incubator (35-37°C)

  • Microplate reader (optional, for automated reading)

Procedure
  • Preparation of Antibiotic Dilutions: a. Prepare a serial two-fold dilution of each antibiotic in MHB directly in the 96-well plate. b. The final volume in each well should be 50 µL. c. Include a growth control well (containing only MHB and inoculum) and a sterility control well (containing only MHB).

  • Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from an agar plate. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: a. Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.

  • Incubation: a. Cover the microtiter plates and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

digraph "MIC_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

Conclusion

The journey from the first quinolone derivatives to the latest generation of fluoroquinolones illustrates a remarkable progression in antibacterial drug development. The strategic addition of a fluorine atom and other chemical moieties has transformed a class of narrow-spectrum agents into some of the most versatile and potent broad-spectrum antibiotics available.[5][6] Understanding the nuances of their antibacterial spectrum and the precise methodologies for its determination is paramount for researchers and clinicians in the ongoing battle against infectious diseases and the rise of antimicrobial resistance. Continued research into novel quinoline structures holds the promise of developing new agents to combat even the most resistant bacterial pathogens.[17][19]

References

Safety Operating Guide

Personal protective equipment for handling 6-Chloro-4-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that robust safety protocols are not just about compliance; they are the bedrock of reproducible, high-quality research. When working with heterocyclic compounds like 6-Chloro-4-methylquinoline, a proactive and informed approach to personal protection is paramount. While specific toxicological data for this exact compound is limited, its structural similarity to other quinolines—a class of compounds known for their biological activity and potential hazards—necessitates a cautious and thorough safety strategy.[1][2][3] This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and data from analogous chemical structures.

Hazard Assessment: Understanding the Risk

Quinoline and its derivatives are associated with a range of health hazards. Based on data for similar compounds, this compound should be handled as a substance that is potentially harmful if swallowed or in contact with skin, causes serious skin and eye irritation, and is suspected of causing genetic defects and cancer.[2][4]

A summary of potential hazards, based on analogous compounds, is presented below.

Hazard Statement (GHS)DescriptionPrimary ConcernSource
H302 Harmful if swallowedAcute Toxicity (Oral)[4][5]
H312 Harmful in contact with skinAcute Toxicity (Dermal)[2][4]
H315 Causes skin irritationSkin Corrosion/Irritation[3][4]
H319 Causes serious eye irritationSerious Eye Damage/Irritation[3][4]
H335 May cause respiratory irritationSpecific Target Organ Toxicity[3][6]
H341 Suspected of causing genetic defectsGerm Cell Mutagenicity[2][4]
H350 May cause cancerCarcinogenicity[2][4]
H411 Toxic to aquatic life with long lasting effectsHazardous to the Aquatic Environment[2][4]

This hazard profile underscores the necessity of a multi-layered personal protective equipment (PPE) strategy to prevent all potential routes of exposure.

Core Directive: A Multi-Barrier PPE Approach

The selection of PPE is not a one-size-fits-all checklist. It is a dynamic risk management process. The following recommendations provide a baseline for handling this compound in a research laboratory setting.

Eye and Face Protection
  • Why it's essential: Prevents accidental splashes of solutions or contact with airborne solid particles from reaching the sensitive membranes of the eyes.[1][7]

  • Recommendation: Wear tightly fitting safety goggles that conform to EN 166 (EU) or are NIOSH (US) approved.[1][8][9]

  • For increased risk: When there is a significant risk of splashing (e.g., when handling larger volumes or during vigorous mixing), a full-face shield should be worn in addition to safety goggles.[1][2][7] Eyeglasses with side shields are not an adequate substitute.[7]

Skin and Body Protection
  • Why it's essential: Dermal contact is a primary route of exposure for quinoline derivatives.[2][7] A complete barrier is necessary to protect the skin from direct contact and contamination.

  • Hand Protection:

    • Gloves: Use chemical-resistant, disposable gloves. Materials such as butyl rubber or Viton are often recommended for handling chlorinated aromatic compounds.[1] Always inspect gloves for tears or punctures before use.[1][2]

    • Technique: Employ proper glove removal techniques to avoid contaminating your hands.[2] Change gloves frequently (every 30-60 minutes is a good practice) or immediately if you know or suspect they have been contaminated.[7] After handling the chemical, wash your hands thoroughly with soap and water.[2][4]

  • Body Protection:

    • Lab Coat: A clean, full-length laboratory coat with long sleeves is mandatory.[1]

    • Additional Protection: For tasks with a higher risk of contamination, such as cleaning up spills or handling large quantities, a chemical-resistant suit or apron should be worn.[1] Ensure that no skin is exposed; full-length pants and closed-toe shoes are required.[1]

Respiratory Protection
  • Why it's essential: Inhalation of dust or aerosols can lead to respiratory irritation and systemic toxicity.[3]

  • Engineering Controls First: The primary method for controlling respiratory hazards is to use engineering controls. Always handle solid this compound in a certified chemical fume hood or a glove box to minimize the generation of airborne particles.[4]

  • When a Respirator is Needed: If engineering controls are insufficient or not available, or during emergency situations like a large spill, respiratory protection is required.[8]

  • Recommendation: A full-face respirator equipped with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended to protect against organic vapors and particulates.[1]

Operational Plan: Safe Handling Workflow

A systematic workflow ensures that safety is integrated into every step of the experimental process.

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Experiment prep 1. Prepare Workspace (Ensure fume hood is certified. Gather all materials.) don_ppe 2. Don Full PPE (Gloves, Goggles, Lab Coat) handle 3. Handle Chemical (Weigh/measure inside fume hood. Minimize dust creation.) don_ppe->handle experiment 4. Perform Experiment (Keep containers closed. Maintain situational awareness.) handle->experiment clean 5. Decontaminate & Clean (Clean workspace. Segregate waste.) doff_ppe 6. Doff PPE (Remove gloves first, then coat/goggles. Avoid self-contamination.) clean->doff_ppe wash 7. Wash Hands Thoroughly doff_ppe->wash

Caption: Step-by-step workflow for the safe handling of this compound.

Emergency and Disposal Plans

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures

Immediate action is critical. Anyone providing first aid should be careful not to become contaminated themselves.[10]

Exposure RouteImmediate Action
Inhalation Move the exposed person to fresh air at once. If breathing has stopped or is difficult, perform artificial respiration and seek immediate medical attention.[11][12][13]
Skin Contact Immediately remove all contaminated clothing.[11] Flush the affected skin with large amounts of soap and water for at least 15 minutes.[9][11] Seek medical attention if irritation persists.[11]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[9][10][14] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting.[9] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2][9] Call a poison control center or doctor immediately for treatment advice.[2][9]
Spill Response

For any spill, the first steps are to alert others in the area and evacuate if necessary.[15][16]

Spill TypeAction Plan
Minor Spill 1. Control & Contain: Ensure proper ventilation and remove all ignition sources.[8][9] Create a dike around the spill using an inert, non-combustible absorbent material like sand, vermiculite, or diatomaceous earth.[12][17] 2. Absorb: Gently cover the spill with absorbent material, working from the outside in to prevent spreading.[16] 3. Collect: Once absorbed, use non-sparking tools to carefully scoop the material into a suitable, labeled container for hazardous waste.[9][16][17] 4. Decontaminate: Clean the spill area thoroughly with soap and water.[15]
Major Spill Evacuate the area immediately. Activate the nearest fire alarm if the substance is flammable or the spill is large.[18] Notify your institution's Environmental Health and Safety (EHS) office or emergency response team.[16] Do not attempt to clean it up yourself.[19]
Waste Disposal

Proper disposal is a legal and ethical responsibility to protect both people and the environment.

  • Classification: this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) must be treated as hazardous waste.[20] Do not discharge to sewer systems or dispose of in regular trash.[8][9]

  • Containment: Collect waste in a designated, leak-proof, and clearly labeled container.[20] The label should include the full chemical name: "Hazardous Waste: this compound".[21]

  • Disposal: Arrange for disposal through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[8][9] Follow all local, state, and federal regulations for hazardous waste disposal.[22]

By adhering to these stringent PPE, handling, and disposal protocols, researchers can confidently and safely work with this compound, ensuring personal safety and maintaining the integrity of their research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.